N-Phenethylnoroxymorphone
Description
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Properties
CAS No. |
4778-94-3 |
|---|---|
Molecular Formula |
C24H25NO4 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-phenylethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C24H25NO4/c26-17-7-6-16-14-19-24(28)10-8-18(27)22-23(24,20(16)21(17)29-22)11-13-25(19)12-9-15-4-2-1-3-5-15/h1-7,19,22,26,28H,8-14H2/t19-,22+,23+,24-/m1/s1 |
InChI Key |
NDHIGBQXQCVRAU-QLBRKBSLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-Phenethylnoroxymorphone
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenethylnoroxymorphone is a potent synthetic opioid and a derivative of oxymorphone. It is characterized by a phenethyl group attached to the nitrogen atom of the noroxymorphone (B159341) scaffold. This modification significantly enhances its affinity and agonist activity at the mu-opioid receptor (MOR). This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, pharmacological profile, and detailed experimental protocols for its characterization.
Chemical Properties
This compound is a synthetic opioid with the formal name (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-phenylethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one.[1][2][3] It is structurally similar to oxymorphone and naltrexone.[1][2][3][4]
| Property | Value |
| CAS Number | 4778-94-3[1] |
| Chemical Formula | C24H25NO4[1] |
| Molecular Weight | 391.5 g/mol [1] |
| Appearance | White powder/solid material[1][2] |
Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of noroxymorphone with a phenethylating agent. A general synthetic approach involves the reaction of noroxymorphone with 2-phenylethyl bromide.[5] A more recent and sustainable method focuses on the efficient synthesis of the precursor, noroxymorphone, from thebaine or oxycodone via an electrochemical N-demethylation step.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general principles of N-alkylation of nor-opioids.
Materials:
-
Noroxymorphone
-
2-Phenylethyl bromide
-
N,N-dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K2CO3) or other suitable base
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol (B129727) gradient)
Procedure:
-
Dissolve noroxymorphone in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of anhydrous potassium carbonate to the solution.
-
Add 2-phenylethyl bromide to the reaction mixture.
-
Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
-
Characterize the final product by NMR, mass spectrometry, and melting point analysis.
Diagram of Synthetic Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Development of displacement binding and GTPgammaS scintillation proximity assays for the identification of antagonists of the micro-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Phenethylnoroxymorphone: Chemical Structure and Properties
Abstract
This compound is a potent semi-synthetic opioid and a derivative of oxymorphone. Characterized by the addition of a phenethyl group to the nitrogen atom of the morphinan (B1239233) skeleton, this modification significantly enhances its affinity and potency at the μ-opioid receptor (MOR).[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical and pharmacological properties, and the experimental protocols used for its characterization. It is intended to serve as a core resource for professionals in neuroscience, pharmacology, and drug development.
Chemical Structure and Identifiers
This compound belongs to the morphinan class of opioids. The key structural feature is the N-phenethyl substituent, which is known to interact with an additional binding pocket in the μ-opioid receptor, contributing to its high potency.[4][5]
| Identifier | Value |
| IUPAC Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-phenylethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[6] |
| Formal Name | 4,5α-epoxy-3,14-dihydroxy-17-(2-phenylethyl)-morphinan-6-one[7] |
| CAS Number | 4778-94-3[6][7][8] |
| Molecular Formula | C₂₄H₂₅NO₄[9][7] |
| SMILES | O[C@]12[C@@]34C5=C(C[C@@]2([H])N(CC4)CCC6=CC=CC=C6)C=CC(O)=C5O[C@@]3([H])C(CC1)=O[7][8] |
| InChI Key | NDHIGBQXQCVRAU-QLBRKBSLSA-N[9][7] |
Physicochemical Properties
Detailed experimental data on the physical properties of this compound is limited in publicly accessible literature. The following table summarizes available information.
| Property | Value | Source |
| Molecular Weight | 391.5 g/mol | [7] |
| Appearance | White solid / powder | |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol | [6][7] |
| Purity | ≥98% (as an analytical standard) | [6][7] |
Pharmacological Properties
This compound is a potent μ-opioid receptor (MOR) agonist with high selectivity over the κ-opioid receptor (KOR) and δ-opioid receptor (DOR).[1] The N-phenethyl group is highly favorable for improving MOR affinity and agonist potency.[1][2]
Receptor Binding Affinities
The binding affinity (Ki) of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. A lower Ki value indicates a higher binding affinity. The data below is derived from competitive radioligand binding assays using rat brain membranes.
| Compound | Receptor | Ki (nM) |
| This compound | μ (MOR) | 0.54 ± 0.03 |
| δ (DOR) | 239 ± 11 | |
| κ (KOR) | 218 ± 20 | |
| Oxymorphone (Reference) | μ (MOR) | 1.10 ± 0.11 |
| δ (DOR) | 179 ± 18 | |
| κ (KOR) | 61.1 ± 1.6 |
Data sourced from Ben Haddou T, et al. (2014).[1]
Functional Activity (G-Protein Activation)
The functional activity of this compound as a MOR agonist was determined using [³⁵S]GTPγS binding assays in rat brain membranes. This assay measures the activation of G-proteins, a key step in opioid receptor signaling.[10][11][12]
| Compound | EC₅₀ (nM) | Eₘₐₓ (% Stimulation) |
| This compound | 2.63 ± 1.06 | 94.7 ± 5.6 |
| DAMGO (Standard MOR Agonist) | 10.1 ± 1.7 | 100 |
Data sourced from Ben Haddou T, et al. (2014).[1]
Signaling Pathways
As a μ-opioid receptor agonist, this compound initiates a signaling cascade through the inhibitory G-protein (Gi/o) pathway.[13][14][15] This activation leads to downstream cellular effects that produce analgesia.
Mu-Opioid Receptor (MOR) G-Protein Signaling Pathway
Upon binding of this compound to the MOR, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein.[10] The activated Gα-GTP and Gβγ subunits then dissociate and modulate various intracellular effectors.[14] Key downstream events include:
-
Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][16]
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[14][16] This results in neuronal hyperpolarization and reduced neurotransmitter release, respectively, underlying the analgesic effect.
Caption: Mu-Opioid Receptor (MOR) activation and subsequent Gi/o signaling cascade.
Synthesis and Experimental Protocols
Synthesis Overview
The synthesis of this compound is typically achieved via the N-alkylation of noroxymorphone (B159341). Noroxymorphone is a key intermediate that can be synthesized from naturally occurring opiates like thebaine through a multi-step process involving demethylation.[17] The phenethyl group is then introduced by reacting noroxymorphone with a phenethyl halide (e.g., phenethyl bromide).
Caption: Generalized synthesis workflow for this compound.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.[18][19][20]
Objective: To determine the binding affinity of this compound for opioid receptors (μ, δ, κ).
Materials:
-
Receptor Source: Cell membranes from CHO or HEK293 cells expressing the human opioid receptor subtype, or rat/guinea pig brain homogenates.[2][19]
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), [³H]U-69,593 (for KOR).[19]
-
Test Compound: this compound, serially diluted.
-
Non-specific Control: Naloxone (B1662785) (10 µM) or other suitable unlabeled ligand in excess.[18][19]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filter mats and a cell harvester.
Caption: Experimental workflow for a competitive radioligand binding assay.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the assay buffer, receptor membranes (e.g., 300-500 µg protein), and the radioligand at a concentration near its Kd.[2]
-
Plate Configuration:
-
Total Binding: Add buffer.
-
Non-specific Binding (NSB): Add excess naloxone (10 µM).
-
Competitive Binding: Add varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.[21]
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester, washing several times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor agonism.[12][22]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the receptor of interest.
-
Radioligand: [³⁵S]GTPγS (0.05-0.1 nM).[10]
-
Agonist: this compound, serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Other Reagents: GDP (10-100 µM), unlabeled GTPγS (10 µM for non-specific binding).[10][23]
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, GDP, and cell membranes (5-20 µg protein).[10]
-
Plate Configuration:
-
Basal Binding: Add buffer.
-
Non-specific Binding: Add excess unlabeled GTPγS (10 µM).
-
Agonist-Stimulated Binding: Add varying concentrations of this compound.
-
-
Pre-incubation: Pre-incubate the plate for 15-30 minutes at 30°C.
-
Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS to all wells.
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.[10]
-
Termination & Filtration: Terminate the assay by rapid filtration through a filter plate. Wash filters with ice-cold buffer.[10]
-
Quantification: Dry the filter plate and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Agonist-stimulated - Non-specific). Plot the specific binding against the log concentration of the agonist to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. N-Phenethylnormorphine - Wikipedia [en.wikipedia.org]
- 5. N-Phenethylnormorphine [medbox.iiab.me]
- 6. omnicompound.com [omnicompound.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. drugsandalcohol.ie [drugsandalcohol.ie]
- 10. benchchem.com [benchchem.com]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. pnas.org [pnas.org]
- 14. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 15. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. revvity.com [revvity.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
N-Phenethylnoroxymorphone IUPAC name and synonyms
An In-Depth Technical Guide to N-Phenethylnoroxymorphone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, receptor pharmacology, and signaling mechanisms of this compound, a potent synthetic opioid. The information is intended for researchers, scientists, and professionals involved in drug development and pharmacological studies.
Chemical Identity
This compound is a semi-synthetic opioid derived from oxymorphone.
IUPAC Names:
-
(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-phenylethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
-
4,5α-epoxy-3,14-dihydroxy-17-(2-phenylethyl)-morphinan-6-one[1]
Synonyms:
-
(+)-Phenethylnoroxymorphone[1]
Quantitative Pharmacological Data
The following tables summarize the binding affinities and functional activities of this compound at the three main opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). Data for the parent compound, oxymorphone, and the related compound, morphine, are included for comparison where available.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) [2]
| Compound | MOP (μ) | DOP (δ) | KOP (κ) |
| This compound | 0.54 ± 0.03 | 114 ± 5 | 283 ± 18 |
| Oxymorphone | 0.81 ± 0.07 | 112 ± 11 | 228 ± 21 |
| Morphine | 6.55 ± 0.94 | 225 ± 25 | 343 ± 35 |
Data from Ben Haddou et al. (2014). Values represent the mean ± SEM of at least three experiments.
Table 2: Functional Activity - [³⁵S]GTPγS Binding Assay [2]
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of baseline) |
| This compound | hMOP | 2.63 ± 1.06 | 240 ± 15 |
| hDOP | >1000 | 148 ± 10 | |
| hKOP | >1000 | No Stimulation | |
| Oxymorphone | hMOP | 2.50 ± 0.40 | 250 ± 11 |
| Morphine | hMOP | 45.7 ± 5.6 | 211 ± 13 |
Data from Ben Haddou et al. (2014). Assays were performed in membranes from CHO cells stably expressing human recombinant opioid receptors.
Table 3: Functional Activity - Calcium Mobilization Assay [2]
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (% of baseline) |
| This compound | hMOP | 21.6 ± 3.5 | 325 ± 18 |
| hDOP | >1000 | 150 ± 9 | |
| hKOP | >1000 | No Stimulation | |
| Oxymorphone | hMOP | 15.8 ± 2.1 | 350 ± 20 |
| Morphine | hMOP | 125 ± 15 | 280 ± 15 |
Data from Ben Haddou et al. (2014). Assays were performed in CHO cells co-expressing the human opioid receptor and a chimeric G protein.
Experimental Protocols
The following methodologies are based on the procedures described by Ben Haddou et al. (2014)[2].
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for mu (MOP), delta (DOP), and kappa (KOP) opioid receptors.
-
Membrane Preparation: Membranes were prepared from Sprague-Dawley rat brains for MOP and DOP receptor assays and from guinea pig brains for KOP receptor assays.
-
Assay Conditions: All binding experiments were performed in a 50 mM Tris-HCl buffer (pH 7.4) in a final volume of 1 ml, containing 300–500 µg of protein.
-
MOP Receptor: Rat brain membranes were incubated with 1 nM [³H]DAMGO for 45 minutes at 35°C.
-
DOP Receptor: Rat brain membranes were incubated with 0.5 nM [³H][Ile⁵,⁶]deltorphin II for 45 minutes at 35°C.
-
KOP Receptor: Guinea pig brain membranes were incubated with 1 nM [³H]U69,593 for 30 minutes at 30°C.
-
-
Non-specific Binding: Determined in the presence of 10 µM naloxone.
-
Data Analysis: The inhibition of radioligand binding by increasing concentrations of the test compound was used to calculate the IC₅₀ value, which was then converted to the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
-
Objective: To evaluate the ability of this compound to stimulate G protein coupling at the human MOP, DOP, and KOP receptors.
-
Cell Lines: CHO cells stably expressing either the human MOP, DOP, or KOP receptors were used.
-
Assay Conditions: Membranes from the respective cell lines were incubated with the test compound, GDP (10 µM), and [³⁵S]GTPγS (0.1 nM) in a buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, and 100 mM NaCl (pH 7.4) for 60 minutes at 25°C.
-
Non-specific Binding: Determined in the presence of 10 µM GTPγS.
-
Data Analysis: The concentration-dependent increase in [³⁵S]GTPγS binding was measured by scintillation counting, and EC₅₀ and Eₘₐₓ values were determined by non-linear regression analysis.
Calcium Mobilization Assay
-
Objective: To measure the functional potency of this compound in promoting intracellular calcium release mediated by opioid receptor activation.
-
Cell Lines: CHO cells co-expressing the human MOP, DOP, or KOP receptor and a chimeric G protein (Gαqi5) were used.
-
Assay Conditions: Cells were incubated with a fluorescent calcium indicator (e.g., Fluo-4 AM). The test compound was added, and the change in intracellular calcium concentration was measured using a fluorometric imaging plate reader.
-
Data Analysis: Concentration-response curves were generated, and EC₅₀ and Eₘₐₓ values were calculated.
Signaling Pathway
This compound is a potent agonist at the μ-opioid receptor (MOR), which is a G protein-coupled receptor (GPCR).[3][4] Upon activation by an agonist like this compound, the MOR couples to inhibitory G proteins (Gi/o). This initiates a signaling cascade with several downstream effects.[1][3]
References
- 1. pnas.org [pnas.org]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-Depth Technical Guide to N-Phenethylnoroxymorphone: Discovery, History, and Core Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenethylnoroxymorphone is a potent synthetic opioid with a chemical structure analogous to oxymorphone. First synthesized in the 1960s as a potential analgesic, it has recently re-emerged as a novel psychoactive substance, identified in forensic casework in late 2023 and early 2024.[1][2][3] This technical guide provides a comprehensive overview of the discovery, history, and core pharmacology of this compound, with a focus on its interaction with opioid receptors. Detailed experimental protocols for key in vitro assays are provided, along with a quantitative summary of its receptor binding and functional activity. Furthermore, this document explores the critical structure-activity relationships that govern its potent opioid effects.
Introduction and Historical Context
This compound, formally known as (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-phenylethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one, is a semi-synthetic opioid derivative of the morphinan (B1239233) class.[2] Its initial synthesis dates back to the 1960s during a period of intense research into the structure-activity relationships of morphine and its analogues, with the goal of developing potent analgesics with improved therapeutic profiles.[1][2][3][4][5] The N-phenethyl substitution on the noroxymorphone (B159341) scaffold was found to significantly enhance analgesic potency compared to the N-methyl parent compound, oxymorphone.[4][5]
Despite its early discovery, this compound did not see clinical development and remained largely a research chemical. However, its potent opioid activity has led to its recent emergence on the illicit drug market, prompting renewed interest from the scientific and forensic communities.[1][3]
Chemical and Physical Properties
| Property | Value |
| Formal Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-phenylethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one[2] |
| CAS Number | 4778-94-3[2] |
| Chemical Formula | C24H25NO4[2] |
| Molecular Weight | 391.5 g/mol [2] |
Synthesis
The synthesis of this compound is achieved through the N-alkylation of noroxymorphone. A contemporary and efficient method involves the use of noroxymorphone ethylene (B1197577) ketal as a key intermediate.[4][5][6] This protecting group strategy for the C-6 keto function allows for a cleaner reaction and higher yields.
Key Synthetic Steps:
-
Protection of Noroxymorphone: The C-6 keto group of noroxymorphone is protected as an ethylene ketal by reacting it with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.[6]
-
N-Alkylation: The resulting noroxymorphone ethylene ketal is then N-alkylated with phenethyl bromide in a suitable solvent like dimethylformamide (DMF) with a mild base (e.g., sodium bicarbonate) to yield this compound ethylene ketal.
-
Deprotection: The ethylene ketal protecting group is removed by acid hydrolysis to afford the final product, this compound.
Pharmacology
This compound is a potent and selective agonist at the mu-opioid receptor (MOR), which is the primary target for most clinically used opioid analgesics.[1][3][4] Its interaction with the MOR initiates a G-protein signaling cascade, leading to the modulation of downstream effectors and ultimately producing its analgesic and other opioid-like effects.
Quantitative Pharmacological Data
| Parameter | Receptor | Value | Assay Type |
| Binding Affinity (Ki) | Mu-Opioid (MOR) | 0.54 ± 0.03 nM[1] | Radioligand Binding |
| Delta-Opioid (DOR) | Not Reported | ||
| Kappa-Opioid (KOR) | >1000 nM[4] | Radioligand Binding | |
| Functional Potency (EC50) | Mu-Opioid (MOR) | 2.63 ± 1.06 nM[1][4] | [35S]GTPγS Binding |
| Delta-Opioid (DOR) | Not Reported | ||
| Kappa-Opioid (KOR) | >1000 nM[4] | [35S]GTPγS Binding |
Note: While specific data for the delta-opioid receptor is not available, studies on structurally related N-phenethyl-substituted morphinans suggest that this compound may also possess significant, albeit lower, affinity and agonist activity at the DOR.[7]
Structure-Activity Relationships (SAR)
The high potency of this compound can be attributed to two key structural features:
-
N-Phenethyl Group: The substitution of the N-methyl group of oxymorphone with a phenethyl group is crucial for its enhanced affinity and potency at the MOR.[4][8] This lipophilic group is thought to interact with a supplementary binding pocket within the MOR, increasing the overall binding affinity of the ligand.[9]
-
C-6 Carbonyl Group: The presence of a carbonyl group at the C-6 position, as in oxymorphone, is generally preferred over a hydroxyl group (as in morphine) for higher MOR affinity and agonist potency.[4][8]
Experimental Protocols
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound at opioid receptors.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu (MOR), delta (DOR), or kappa (KOR) opioid receptor.
-
Radioligand: [3H]-DAMGO for MOR, [3H]-DPDPE for DOR, and [3H]-U-69,593 for KOR.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of this compound.
-
Include wells for total binding (no competitor) and non-specific binding (in the presence of a high concentration of a non-selective antagonist like naloxone).
-
Add the cell membrane preparation to each well.
-
Incubate at room temperature to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the G-protein activation upon agonist binding.
-
Receptor Source: Membranes from CHO cells expressing the human opioid receptors.
-
Reagents: [35S]GTPγS, GDP, and assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Procedure:
-
In a 96-well plate, add assay buffer, GDP, and varying concentrations of this compound.
-
Add the cell membrane preparation to each well.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the radioactivity on the filters.
-
Plot the specific binding against the drug concentration to determine the EC50 and Emax values.
-
Calcium Mobilization Assay
This assay measures the intracellular calcium increase following receptor activation, typically in cells co-expressing the opioid receptor and a promiscuous G-protein like Gαqi5.
-
Cell Line: CHO cells stably co-expressing the human opioid receptor and a promiscuous G-protein.
-
Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and assay buffer.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive dye.
-
Add varying concentrations of this compound to the wells.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
Plot the peak fluorescence response against the drug concentration to determine the EC50 value.
-
References
- 1. Monographs [cfsre.org]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. N-Phenethyl Noroxymorphone — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 6. real.mtak.hu [real.mtak.hu]
- 7. Frontiers | Nitro-benzylideneoxymorphone, a bifunctional mu and delta opioid receptor ligand with high mu opioid receptor efficacy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
N-Phenethylnoroxymorphone: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-phenethylnoroxymorphone is a potent semi-synthetic opioid analgesic. This document provides a detailed technical overview of its mechanism of action, focusing on its interaction with opioid receptors and the subsequent intracellular signaling cascades. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate replication and further investigation. Visual diagrams of signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of the compound's pharmacological profile.
Introduction
This compound is a derivative of oxymorphone, distinguished by the substitution of the N-methyl group with a phenethyl group.[1][2] This structural modification significantly enhances its affinity and potency, particularly at the mu-opioid receptor (MOR).[1][2][3] First synthesized in the 1960s, it has been recognized as a powerful analgesic agent.[3][4][5] This guide delves into the core aspects of its mechanism of action, providing a valuable resource for researchers in the fields of pharmacology and drug development.
Receptor Binding Affinity
This compound exhibits a high affinity for the mu-opioid receptor (MOR), with comparatively lower affinity for the delta (DOR) and kappa (KOP) opioid receptors, indicating its selectivity for the MOR.[1][3][4] This high affinity is a key determinant of its potent analgesic effects.
Quantitative Binding Data
The following table summarizes the binding affinities (Ki) of this compound for the human opioid receptors.
| Compound | Receptor | Ki (nM) ± SEM | Reference |
| This compound | hMOP | 0.54 ± 0.03 | [3][4] |
| This compound | hDOP | 529 | [1] |
| This compound | hKOP | 134 | [1] |
Functional Activity and Signaling Pathways
This compound acts as a potent agonist at the mu-opioid receptor.[1][2][6] Its binding to the MOR initiates a cascade of intracellular signaling events, primarily through the activation of G-proteins.
G-Protein Coupling
Upon agonist binding, the MOR undergoes a conformational change that facilitates its coupling to inhibitory G-proteins (Gi/o). This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. The potency of this compound in stimulating G-protein signaling has been quantified using [³⁵S]GTPγS binding assays.[1][2]
Calcium Mobilization
In experimental systems utilizing chimeric G-proteins (such as Gαqi5), the activation of the MOR by this compound can be redirected to the phospholipase C (PLC) pathway, leading to an increase in intracellular calcium concentration.[1] This provides another measure of its functional potency.
Signaling Pathway Diagram
Caption: G-protein signaling pathway activated by this compound.
Quantitative Functional Data
The following table summarizes the potency (EC₅₀) and efficacy (Emax) of this compound in functional assays.
| Assay | Cell Line | Parameter | Value ± SEM | Reference |
| [³⁵S]GTPγS Binding | CHO-hMOP | EC₅₀ (nM) | 2.63 ± 1.06 | [1][2][3] |
| [³⁵S]GTPγS Binding | CHO-hMOP | Emax (%) | 100 (relative to DAMGO) | [1] |
| Calcium Mobilization | CHO-hMOP-Gαqi5 | EC₅₀ (nM) | ~21.35 (2-fold more potent than DAMGO's 42.7 nM) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following sections outline the protocols for key assays used to characterize this compound.
Radioligand Binding Assays
These assays are performed to determine the binding affinity of this compound to opioid receptors.
-
Membrane Preparation: Membranes are prepared from rat or guinea pig brains, or from Chinese Hamster Ovary (CHO) cells stably expressing the human mu (hMOP), delta (hDOP), or kappa (hKOP) opioid receptors.[1][2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: A radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) is used.
-
Procedure:
-
Incubate cell membranes (300-500 µg protein) with the radioligand and varying concentrations of the test compound (this compound).
-
Incubate at a specific temperature for a defined period (e.g., 60 minutes at 25°C).
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a typical radioligand binding assay.
[³⁵S]GTPγS Binding Assays
These functional assays measure the ability of an agonist to stimulate G-protein activation.
-
Membrane Preparation: Membranes from CHO cells stably expressing the opioid receptor of interest are used.[1][2]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reagents: GDP (10 µM) and [³⁵S]GTPγS (0.05 nM).
-
Procedure:
-
Pre-incubate membranes with the test compound for 15 minutes.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by liquid scintillation counting.
-
-
Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and Emax values.
Calcium Mobilization Assays
These assays are used to assess functional activity in a system where the opioid receptor is engineered to signal through the calcium pathway.
-
Cell Line: CHO cells co-expressing the human opioid receptor and a chimeric G-protein (e.g., Gαqi5) are used.[1]
-
Calcium Indicator: A fluorescent calcium indicator dye (e.g., Fluo-4 AM) is loaded into the cells.
-
Procedure:
-
Plate the cells in a microplate.
-
Load the cells with the calcium indicator dye.
-
Add varying concentrations of the test compound.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
-
Data Analysis: The EC₅₀ value is determined from the concentration-response curve.
Structure-Activity Relationships
The enhanced potency of this compound compared to its N-methyl counterpart, oxymorphone, is attributed to the N-phenethyl group.[1][2] This substituent is thought to interact with an additional binding pocket within the mu-opioid receptor, leading to a more favorable binding orientation and increased agonist efficacy.[7] Furthermore, the carbonyl group at position 6 in the oxymorphone series, as opposed to a hydroxyl group in the morphine series, contributes to higher MOR affinity and agonist potency.[1][2]
Conclusion
This compound is a highly potent mu-opioid receptor agonist. Its mechanism of action is characterized by high-affinity binding to the MOR, leading to robust G-protein activation and downstream signaling. The N-phenethyl substitution is a critical structural feature responsible for its enhanced pharmacological profile. The data and protocols presented in this guide provide a comprehensive foundation for further research into this and related compounds, aiding in the development of novel analgesics with potentially improved therapeutic properties.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 3. Monographs [cfsre.org]
- 4. N-Phenethyl Noroxymorphone — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. drugsandalcohol.ie [drugsandalcohol.ie]
- 6. mdpi.com [mdpi.com]
- 7. N-Phenethylnormorphine - Wikipedia [en.wikipedia.org]
The Pharmacological Profile of N-Phenethylnoroxymorphone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenethylnoroxymorphone is a potent semi-synthetic opioid analgesic derived from oxymorphone. The substitution of the N-methyl group with a phenethyl moiety significantly enhances its affinity and potency at the mu-opioid receptor (MOR). This technical guide provides a comprehensive overview of the currently available pharmacological data on this compound, including its receptor binding profile, in vitro functional activity, and in vivo antinociceptive effects. Detailed experimental protocols for the key assays are provided to facilitate further research and development. It is important to note that while its G-protein coupled signaling and analgesic properties have been characterized, critical data regarding its respiratory depression liability, pharmacokinetic profile (ADME), and β-arrestin recruitment are not yet publicly available.
Introduction
The morphinan (B1239233) scaffold has been a cornerstone of analgesic drug discovery for over a century. Modifications at various positions of the morphine and oxymorphone molecules have led to a wide range of compounds with diverse pharmacological properties, from potent agonists to antagonists. The substituent at the nitrogen atom (position 17) is a key determinant of a ligand's activity. While N-methyl substitution is common in endogenous and many synthetic opioids, replacement with a phenethyl group has been shown to dramatically increase mu-opioid receptor (MOR) affinity and agonist potency[1][2]. This compound is a notable example of this structural modification, exhibiting significantly enhanced analgesic potential compared to its parent compound, oxymorphone[1]. This document collates the existing preclinical data on this compound to serve as a technical resource for the scientific community.
Receptor Binding Profile
The affinity of this compound for the three classical opioid receptors—mu (μ), delta (δ), and kappa (κ)—has been determined through radioligand binding assays.
Quantitative Data: Opioid Receptor Binding Affinities
| Compound | MOP Kᵢ (nM) | DOP Kᵢ (nM) | KOP Kᵢ (nM) | MOP/DOP Selectivity | MOP/KOP Selectivity | Reference |
| This compound | 0.54 ± 0.03 | 31.7 ± 2.9 | 36.4 ± 3.1 | 58.7 | 67.4 | --INVALID-LINK-- |
| Oxymorphone | 0.97 ± 0.1 | 118 ± 12 | 68.3 ± 5.7 | 121.6 | 70.4 | --INVALID-LINK-- |
| Morphine | 6.54 ± 0.4 | 123 ± 9 | 102 ± 8 | 18.8 | 15.6 | --INVALID-LINK-- |
Data are presented as mean ± SEM.
This compound displays a high affinity for the MOR, being approximately 1.8-fold more potent than oxymorphone and 12-fold more potent than morphine in binding to this receptor[1][2]. It exhibits significant selectivity for the MOR over both the DOP and KOP receptors[1][2].
In Vitro Functional Activity
The functional activity of this compound has been assessed through G-protein activation and intracellular calcium mobilization assays.
G-Protein Activation ([³⁵S]GTPγS Binding Assay)
This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, providing a direct measure of G-protein activation.
Quantitative Data: [³⁵S]GTPγS Functional Activity
| Compound | MOP EC₅₀ (nM) | MOP Eₘₐₓ (%) | DOP EC₅₀ (nM) | DOP Eₘₐₓ (%) | KOP EC₅₀ (nM) | KOP Eₘₐₓ (%) | Reference |
| This compound | 2.63 ± 1.06 | 98.7 ± 4.5 | >1000 | - | >1000 | - | --INVALID-LINK-- |
| Oxymorphone | 2.58 ± 0.4 | 99.1 ± 3.2 | >1000 | - | >1000 | - | --INVALID-LINK-- |
| Morphine | 25.1 ± 3.1 | 95.3 ± 5.1 | >1000 | - | >1000 | - | --INVALID-LINK-- |
| DAMGO (Reference Agonist) | 19.3 ± 2.5 | 100 | - | - | - | - | --INVALID-LINK-- |
Data are presented as mean ± SEM. Eₘₐₓ is relative to the maximal stimulation produced by DAMGO.
In CHO cells expressing the human MOR, this compound is a potent and full agonist, with an EC₅₀ value comparable to that of oxymorphone and approximately 7-fold more potent than the reference agonist DAMGO[1][2]. It shows no significant agonist activity at DOP and KOP receptors at concentrations up to 1000 nM[1][2].
Calcium Mobilization Assay
This assay measures the ability of a compound to induce an increase in intracellular calcium concentration, typically in cells co-expressing the opioid receptor and a promiscuous G-protein (e.g., Gαqi5) that couples to the phospholipase C pathway.
Quantitative Data: Calcium Mobilization
| Compound | MOP EC₅₀ (nM) | MOP Eₘₐₓ (%) | Reference |
| This compound | 22.8 ± 3.7 | 102 ± 6 | --INVALID-LINK-- |
| Oxymorphone | 35.6 ± 4.1 | 101 ± 5 | --INVALID-LINK-- |
| Morphine | 98.5 ± 8.7 | 98 ± 7 | --INVALID-LINK-- |
| DAMGO (Reference Agonist) | 42.7 ± 5.3 | 100 | --INVALID-LINK-- |
Data are presented as mean ± SEM. Eₘₐₓ is relative to the maximal stimulation produced by DAMGO.
Consistent with the GTPγS binding data, this compound is a potent and full agonist in stimulating calcium release in CHO-hMOP cells expressing the Gαqi5 chimeric protein. It is approximately 1.9-fold more potent than DAMGO in this assay[1][2].
In Vivo Antinociceptive Effects
The analgesic properties of this compound have been evaluated in rodent models of acute thermal pain.
Quantitative Data: In Vivo Antinociceptive Potency
| Compound | Hot-Plate Test ED₅₀ (mg/kg, s.c.) | Tail-Flick Test ED₅₀ (mg/kg, s.c.) | Reference |
| This compound | 0.11 (0.08-0.15) | 0.23 (0.17-0.31) | --INVALID-LINK-- |
| Oxymorphone | 0.21 (0.16-0.28) | 0.41 (0.32-0.53) | --INVALID-LINK-- |
| Morphine | 2.45 (1.98-3.03) | 6.51 (5.25-8.07) | --INVALID-LINK-- |
Data are presented as ED₅₀ with 95% confidence intervals in parentheses. s.c. = subcutaneous administration.
In both the hot-plate and tail-flick tests in mice, this compound demonstrates potent antinociceptive effects. It is approximately 2-fold more potent than oxymorphone and significantly more potent than morphine (22-fold in the hot-plate test and 28-fold in the tail-flick test)[1][2].
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor G-Protein Signaling Pathway
Caption: Agonist activation of the mu-opioid receptor leads to Gαi/o-mediated inhibition of adenylyl cyclase.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining receptor binding affinity using a radioligand competition assay.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Caption: Workflow for assessing G-protein activation via the [³⁵S]GTPγS binding assay.
Areas with Limited or No Available Data
A comprehensive understanding of the pharmacological profile of this compound is currently limited by the absence of data in several critical areas:
-
Respiratory Depression: There are no publicly available studies that have specifically evaluated the respiratory depressant effects of this compound. This is a crucial aspect of the safety profile of any potent MOR agonist.
-
Pharmacokinetics and Metabolism (ADME): Data on the absorption, distribution, metabolism, and excretion of this compound are not available. Understanding its pharmacokinetic profile is essential for predicting its duration of action and potential for drug-drug interactions.
-
β-Arrestin Recruitment and Biased Agonism: The interaction of this compound with β-arrestins has not been reported. This information is critical for determining if the compound exhibits biased agonism, a property that could potentially lead to a more favorable side-effect profile (e.g., reduced respiratory depression and tolerance)[3]. The potential for biased signaling for N-phenethyl substituted morphinans remains an important area of investigation[3].
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Kᵢ) of this compound for mu, delta, and kappa opioid receptors.
-
Receptor Source: Membranes prepared from Sprague-Dawley rat brain (for MOP and DOP) and guinea pig brain (for KOP).
-
Radioligands:
-
MOP: [³H]-[D-Ala², N-MePhe⁴, Gly-ol]-enkephalin ([³H]DAMGO)
-
DOP: [³H]-deltorphin II
-
KOP: [³H]-U69,593
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Brain tissues are homogenized in ice-cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in assay buffer.
-
Assay tubes are prepared containing the cell membranes (300–500 µg protein), the respective radioligand (at a concentration close to its Kₑ), and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-selective opioid antagonist (e.g., 10 µM naloxone).
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data are analyzed using non-linear regression to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
-
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in activating G-proteins via opioid receptors.
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human MOP, DOP, or KOP receptors.
-
Reagents: [³⁵S]GTPγS, GDP, assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
-
Procedure:
-
Cell membranes (10-20 µg protein) are pre-incubated with GDP.
-
Varying concentrations of this compound are added to the membranes.
-
The reaction is initiated by the addition of [³⁵S]GTPγS.
-
The mixture is incubated at 30°C for 60 minutes.
-
The reaction is terminated by rapid filtration through filter plates.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data are analyzed using non-linear regression to generate concentration-response curves and determine EC₅₀ and Eₘₐₓ values.
-
Calcium Mobilization Assay
-
Objective: To measure the potency and efficacy of this compound in inducing intracellular calcium release.
-
Cell Line: CHO cells stably co-expressing the human opioid receptor of interest (e.g., hMOP) and a chimeric Gα protein (e.g., Gαqi5).
-
Reagents: Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), probenecid, Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Procedure:
-
Cells are seeded in 96-well black, clear-bottom plates and grown to confluence.
-
Cells are loaded with the fluorescent calcium dye for 30-60 minutes at 37°C.
-
The dye solution is replaced with assay buffer.
-
Baseline fluorescence is measured using a fluorescence plate reader.
-
Varying concentrations of this compound are added to the wells, and the change in fluorescence intensity is monitored over time.
-
The peak fluorescence response is used to construct concentration-response curves and determine EC₅₀ and Eₘₐₓ values.
-
In Vivo Antinociception: Hot-Plate Test
-
Objective: To assess the analgesic effect of this compound against a thermal stimulus.
-
Animals: Male mice.
-
Apparatus: Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Animals are administered this compound or vehicle via subcutaneous (s.c.) injection.
-
At a predetermined time after injection (e.g., 30 minutes), each mouse is placed on the hot plate.
-
The latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
The percentage of maximal possible effect (% MPE) is calculated for each dose.
-
The ED₅₀ value is determined from the dose-response curve.
-
Conclusion
This compound is a highly potent MOR agonist with significant antinociceptive efficacy in preclinical models, far exceeding that of morphine and its parent compound, oxymorphone. Its high affinity and selectivity for the MOR, coupled with its robust activation of G-protein signaling pathways, underscore its potential as a powerful analgesic. However, the absence of critical data on its respiratory safety profile, pharmacokinetics, and β-arrestin signaling pathway engagement represents a significant knowledge gap. Further research into these areas is imperative to fully characterize the therapeutic potential and risks associated with this compound and to guide the development of safer and more effective opioid analgesics.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 3. The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of “Tail Wags Dog” Experiments [mdpi.com]
N-Phenethylnoroxymorphone: A Technical Guide to Receptor Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phenethylnoroxymorphone, a potent semi-synthetic opioid, has garnered significant interest within the scientific community for its distinct pharmacological profile. This document provides an in-depth technical overview of its binding affinity and selectivity for the mu (μ), delta (δ), and kappa (κ) opioid receptors. We present a comprehensive summary of quantitative binding data, detailed experimental protocols for key assays, and visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Introduction
This compound is a derivative of oxymorphone, characterized by the substitution of a phenethyl group at the nitrogen atom. This structural modification significantly influences its interaction with opioid receptors, leading to a pharmacological profile distinct from its parent compound. Understanding the precise binding affinities and functional activities at each opioid receptor subtype is paramount for elucidating its therapeutic potential and side-effect profile. This guide serves as a technical resource, consolidating key data and methodologies for researchers in opioid pharmacology and drug development.
Receptor Binding Affinity and Selectivity
The affinity of this compound for the μ, δ, and κ opioid receptors has been quantified through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, with a lower Ki value indicating a higher affinity.
Table 1: Opioid Receptor Binding Affinities of this compound
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |
| Mu (μ) | [³H]DAMGO | This compound | 0.54 ± 0.03 | [1][2] |
| Delta (δ) | [³H]DPDPE | This compound | 11.2 ± 1.5 | [1] |
| Kappa (κ) | [³H]U-69,593 | This compound | 187 ± 25 | [1] |
Data presented as mean ± SEM from at least three independent experiments.
The data clearly indicates that this compound possesses a high affinity for the μ-opioid receptor, with significantly lower affinity for the δ and κ receptors. This profile suggests a high degree of selectivity for the μ-opioid receptor.
Functional Activity
The functional activity of this compound as an agonist at the opioid receptors is typically assessed using [³⁵S]GTPγS binding assays. This assay measures the activation of G-proteins, a key step in opioid receptor signaling. The EC50 value represents the concentration of the compound that elicits 50% of the maximal response.
Table 2: Functional Activity of this compound at Opioid Receptors
| Receptor Subtype | Assay | Parameter | Value (nM) | Reference |
| Mu (μ) | [³⁵S]GTPγS | EC50 | 2.63 ± 1.06 | [1][2] |
| Delta (δ) | [³⁵S]GTPγS | EC50 | >1000 | [1] |
| Kappa (κ) | [³⁵S]GTPγS | EC50 | >1000 | [1] |
Data presented as mean ± SEM from at least three independent experiments.
The functional assay results confirm that this compound is a potent agonist at the μ-opioid receptor, while exhibiting very low efficacy at the δ and κ receptors at the tested concentrations.
Experimental Protocols
Radioligand Binding Assays
This protocol outlines the methodology for determining the binding affinity of this compound for the μ, δ, and κ opioid receptors using competitive radioligand binding assays.[1]
Materials:
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing human μ, δ, or κ opioid receptors.
-
Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), and [³H]U-69,593 (for κ).
-
Test Compound: this compound.
-
Non-specific Binding Control: Naloxone (10 μM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Incubation: In a 96-well plate, incubate cell membranes (10-20 μg protein/well) with the respective radioligand (at a concentration near its Kd) and varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Total and Non-specific Binding: For each assay, include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + 10 μM naloxone).
-
Equilibrium: Incubate the plates at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. Determine the IC50 value using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This protocol describes the method for assessing the functional agonist activity of this compound at the opioid receptors.[1]
Materials:
-
Membrane Preparations: Membranes from CHO cells expressing human μ, δ, or κ opioid receptors.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: this compound.
-
GDP: Guanosine 5'-diphosphate.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Pre-incubation: Pre-incubate the cell membranes (10-20 μg protein/well) with varying concentrations of this compound and GDP (10 μM) in the assay buffer for 15 minutes at 30°C.
-
Initiation of Reaction: Add [³⁵S]GTPγS (0.05 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding (determined in the presence of 10 μM unlabeled GTPγS) from all values. Plot the specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
Visualizations
Signaling Pathway
Activation of the μ-opioid receptor by an agonist like this compound initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase and the modulation of ion channels.
Caption: G-protein signaling pathway of this compound at the μ-opioid receptor.
Experimental Workflow
The following diagram illustrates the key steps involved in the radioligand binding assay to determine the receptor binding affinity of this compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the In Vitro Characterization of N-Phenethylnoroxymorphone
This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of this compound, a potent synthetic opioid. The data and protocols summarized herein are collated from peer-reviewed scientific literature to support research and drug development efforts.
Core Quantitative Data
The in vitro profile of this compound reveals it to be a potent and selective agonist at the mu-opioid peptide (MOP) receptor.[1][2] Its affinity and functional activity at the MOP receptor are significantly higher compared to other opioid receptors.[1] The following tables summarize the key quantitative data from radioligand binding and functional assays.
Table 1: Opioid Receptor Binding Affinities of this compound
| Compound | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) | MOP/DOP Selectivity | MOP/KOP Selectivity |
| This compound | 0.54 ± 0.03[2] | 138 ± 12[1] | 246 ± 23[1] | 255.5 | 455.5 |
Binding assays were performed with membranes from rat brain (MOP and DOP receptors) and guinea pig brain (KOP receptors).[1]
Table 2: Functional Activity of this compound at Opioid Receptors
| Assay | Receptor | EC50 (nM) | Emax (%) |
| [35S]GTPγS Binding | MOP | 2.63 ± 1.06[2] | 98.7 ± 4.5[1] |
| [35S]GTPγS Binding | DOP | >1000[1] | - |
| [35S]GTPγS Binding | KOP | >1000[1] | - |
| Calcium Mobilization | MOP | 20.3 ± 4.3[1] | 102 ± 5.1[1] |
Functional assays were conducted using membranes from CHO cells stably expressing the human recombinant opioid receptors.[3]
Key Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the characterization of this compound.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Membranes are prepared from Sprague-Dawley rat brains for MOP and DOP receptor assays and guinea pig brains for KOP receptor assays.[1]
-
Brain tissue is homogenized in a 50 mM Tris-HCl buffer (pH 7.4).[4]
-
The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer and centrifuged again.[4]
-
The final pellet is resuspended to a protein concentration of 300–500 µg per assay tube.[3]
2. Binding Experiment:
-
All binding experiments are performed in a 50 mM Tris-HCl buffer (pH 7.4) in a final volume of 1 ml.[1]
-
The reaction mixture contains the prepared membranes, a radioligand specific to the receptor of interest (e.g., [3H]DAMGO for MOP), and varying concentrations of the test compound (this compound).[1]
-
The mixture is incubated to allow for competitive binding between the radioligand and the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., naloxone).[1]
-
The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified.
3. Data Analysis:
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from concentration-response curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assays
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding.
1. Membrane Preparation:
-
Membranes are prepared from CHO cells stably expressing the human MOP, DOP, or KOP receptors.[3]
2. Assay Procedure:
-
The assay is conducted in a buffer containing 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, and 1 mM DTT.[3]
-
Membranes are incubated with varying concentrations of the agonist (this compound), GDP, and [35S]GTPγS.[1]
-
The incubation is carried out at 30°C.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of excess unlabeled GTPγS.[1]
-
The reaction is terminated by filtration, and the amount of bound [35S]GTPγS is measured.
3. Data Analysis:
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal stimulation produced by the agonist) values are determined from concentration-response curves.[3]
Calcium Mobilization Assays
This assay measures the increase in intracellular calcium concentration following receptor activation, often through the use of chimeric G proteins.
1. Cell Culture:
-
CHO cells stably co-expressing the human opioid receptor of interest (e.g., hMOP) and a chimeric G protein (e.g., Gαqi5) are used.[3] The chimeric G protein forces the receptor to signal through the calcium pathway.[3]
2. Assay Procedure:
-
Cells are plated in 96-well plates and incubated.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
The baseline fluorescence is measured.
-
The test compound (this compound) is added at various concentrations, and the change in fluorescence is monitored over time.[3]
3. Data Analysis:
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
EC50 and Emax values are calculated from the concentration-response curves.[3]
Visualizations
Signaling Pathway of MOP Receptor Activation
Caption: MOP Receptor Gαi/o-coupled signaling pathway.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of In Vitro Characterization
Caption: Logical flow of in vitro pharmacological characterization.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monographs [cfsre.org]
- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 4. The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of “Tail Wags Dog” Experiments - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on N-Phenethylnoroxymorphone as a Mu-Opioid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylnoroxymorphone is a potent semi-synthetic opioid analgesic and a derivative of oxymorphone.[1] Structurally, it is characterized by the substitution of the N-methyl group of oxymorphone with a phenethyl group. This modification significantly influences its pharmacological profile, particularly its interaction with the mu-opioid receptor (MOR). The pharmacological actions of opioid analgesics are primarily mediated through agonism at the MOR, a G protein-coupled receptor (GPCR).[2] This document provides a comprehensive technical overview of this compound, focusing on its synthesis, in vitro and in vivo pharmacology as a MOR agonist, and the experimental methodologies used for its characterization.
First synthesized in the 1960s, this compound has demonstrated enhanced affinity and potency at the MOR compared to its parent compound, oxymorphone.[1][3] The presence of the N-phenethyl group is highly favorable for improved affinity and selectivity at the MOR, leading to potent agonism and antinociceptive efficacy.[2] This guide will detail the quantitative data regarding its receptor binding and functional activity, outline the experimental protocols for key assays, and visualize the relevant signaling pathways and structure-activity relationships.
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound in comparison to other relevant opioid compounds.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) | Delta (δ) | Kappa (κ) | μ Selectivity (δ/μ) | μ Selectivity (κ/μ) |
| This compound | 0.54 ± 0.03[3] | 138[4] | 134[4] | 255.6 | 248.1 |
| Oxymorphone | 0.98 | 291 | 3730 | 296.9 | 3806.1 |
| Morphine | 6.57 | 239 | 3430 | 36.4 | 522.1 |
Data for Oxymorphone and Morphine from Haddou et al. (2014) for comparative context.
Table 2: In Vitro Functional Activity at the Mu-Opioid Receptor
| Compound | Assay | Parameter | Value |
| This compound | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 2.63 ± 1.06[3] |
| Eₘₐₓ (% vs DAMGO) | ~100 | ||
| Calcium Mobilization | EC₅₀ (nM) | ~21.4 | |
| Oxymorphone | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 2.59 |
| Eₘₐₓ (% vs DAMGO) | ~100 | ||
| Calcium Mobilization | EC₅₀ (nM) | ~40.1 | |
| Morphine | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 129 |
| Eₘₐₓ (% vs DAMGO) | ~100 | ||
| Calcium Mobilization | EC₅₀ (nM) | ~125.9 | |
| DAMGO (Reference Agonist) | [³⁵S]GTPγS Binding | EC₅₀ (nM) | 19.3 |
| Calcium Mobilization | EC₅₀ (nM) | 42.7 |
Data for Oxymorphone, Morphine, and DAMGO from Haddou et al. (2014) for comparative context.
Table 3: In Vivo Antinociceptive Activity (Mouse)
| Compound | Assay | ED₅₀ (mg/kg, s.c.) |
| This compound | Hot-Plate | 0.13 |
| Tail-Flick | 0.22 | |
| Oxymorphone | Hot-Plate | 0.25 |
| Tail-Flick | 0.38 | |
| Morphine | Hot-Plate | 2.0 |
| Tail-Flick | 3.1 |
Data from Haddou et al. (2014) for comparative context.
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor by an agonist like this compound initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the G protein is activated, leading to the dissociation of its α and βγ subunits. The Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunit can modulate various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which are key mechanisms of analgesia.
Furthermore, prolonged or high-intensity receptor activation can lead to phosphorylation of the receptor by G protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin, which uncouples the receptor from the G protein (desensitization) and can mediate receptor internalization.
Experimental Workflow: [³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G proteins upon agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Structure-Activity Relationship
The key structural difference between oxymorphone and this compound is the substituent at the nitrogen atom. The replacement of the methyl group with a phenethyl group in this compound is responsible for its enhanced affinity and potency at the mu-opioid receptor.
Experimental Protocols
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.
-
Receptor Source: Membranes from rat brain or cells stably expressing human recombinant mu, delta, or kappa opioid receptors.
-
Radioligands: [³H]DAMGO (for MOR), [³H]DPDPE (for DOR), and [³H]U-69593 (for KOR).
-
Procedure:
-
Incubate receptor membranes with a fixed concentration of radioligand and varying concentrations of the test compound (this compound).
-
Non-specific binding is determined in the presence of a high concentration of a non-selective opioid antagonist (e.g., naloxone).
-
After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
The IC₅₀ value (concentration of the drug that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound at the mu-opioid receptor.
-
Materials: Membranes from CHO cells stably expressing the human MOR, [³⁵S]GTPγS, GDP, and assay buffer.
-
Procedure:
-
Cell membranes are incubated in an assay buffer containing a fixed concentration of GDP and [³⁵S]GTPγS.
-
Varying concentrations of this compound are added to the reaction mixture.
-
The reaction is incubated at 30°C to allow for G protein activation and [³⁵S]GTPγS binding.
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is determined by scintillation counting.
-
Data are analyzed using non-linear regression to generate concentration-response curves and determine EC₅₀ and Eₘₐₓ values relative to a standard full agonist like DAMGO.
-
cAMP Accumulation Assay
-
Objective: To measure the inhibition of adenylyl cyclase activity by this compound.
-
Principle: Activation of the Gi-coupled MOR by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay typically involves stimulating cAMP production with forskolin (B1673556) and then measuring the inhibitory effect of the opioid agonist.
-
General Procedure:
-
Cells expressing the MOR are pre-incubated with the test compound (this compound) at various concentrations.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
The concentration-dependent inhibition of forskolin-stimulated cAMP accumulation is used to determine the EC₅₀ of the agonist.
-
In Vivo Tail-Flick Test
-
Objective: To assess the antinociceptive (analgesic) effects of this compound in an animal model of acute thermal pain.
-
Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the ventral surface of the animal's tail.
-
Procedure:
-
A baseline tail-flick latency (the time taken for the animal to withdraw its tail from the heat source) is determined before drug administration.
-
This compound is administered (e.g., subcutaneously) at various doses.
-
At specific time points after drug administration, the tail-flick latency is measured again.
-
A cut-off time is set to prevent tissue damage.
-
The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE).
-
Dose-response curves are constructed to determine the ED₅₀ (the dose that produces 50% of the maximum possible effect).
-
Conclusion
This compound is a highly potent mu-opioid receptor agonist with significantly greater affinity and in vivo antinociceptive potency compared to morphine and its parent compound, oxymorphone.[2] The substitution of the N-methyl group with a phenethyl moiety is a key structural modification that enhances its interaction with the MOR. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the characterization and development of novel opioid analgesics. Further investigation into its signaling profile, particularly regarding β-arrestin recruitment and potential for biased agonism, would be valuable in assessing its therapeutic potential and side-effect profile.
References
- 1. Live cell monitoring of mu-opioid receptor-mediated G-protein activation reveals strong biological activity of close morphine biosynthetic precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monographs [cfsre.org]
- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
The Structure-Activity Relationship of N-Phenethylnoroxymorphone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-phenethylnoroxymorphone, a potent semi-synthetic opioid analgesic. By examining the quantitative data from key pharmacological studies, this document elucidates how chemical modifications to the this compound scaffold influence its binding affinity and functional activity at opioid receptors. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and development in this area.
Introduction to this compound
This compound is a derivative of oxymorphone, a clinically used opioid analgesic. The key structural modification in this compound is the substitution of the N-methyl group of oxymorphone with a phenethyl group. This modification has a profound impact on its pharmacological profile, significantly enhancing its affinity and potency at the mu-opioid receptor (MOR). Understanding the SAR of this compound is crucial for the rational design of novel analgesics with improved therapeutic properties.
The accepted structure-activity relationship models for morphinans have long recognized the critical role of the substituent at the nitrogen atom (N-17) in determining the pharmacological character of the molecule. While N-allyl and N-cyclopropylmethyl substitutions on the oxymorphone core lead to opioid antagonists like naloxone (B1662785) and naltrexone, the incorporation of an N-phenethyl group results in a potent MOR agonist.[1][2]
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and its key analogs from comparative studies. This data highlights the influence of the N-substituent and modifications on the oxymorphone and morphine cores on opioid receptor binding and functional activity.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted Oxymorphone and Morphine Analogs [2]
| Compound | N-Substituent | Core Scaffold | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) |
| This compound | Phenethyl | Oxymorphone | 0.54 ± 0.03 | 138 ± 12 | 134 ± 15 |
| N-Benzylnoroxymorphone | Benzyl | Oxymorphone | 138 ± 11 | 529 ± 45 | 134 ± 11 |
| Oxymorphone | Methyl | Oxymorphone | 0.98 ± 0.1 | 305 ± 28 | 27.3 ± 2.5 |
| N-Phenethylnormorphine | Phenethyl | Morphine | 0.93 ± 0.08 | 12.3 ± 1.1 | 22.4 ± 2.0 |
| Morphine | Methyl | Morphine | 6.5 ± 0.6 | 215 ± 20 | 118 ± 10 |
Data are presented as mean ± SEM.
Table 2: In Vitro Functional Activity (EC50, nM and Emax, %) of N-Substituted Oxymorphone and Morphine Analogs at the Mu-Opioid Receptor [2]
| Compound | [³⁵S]GTPγS EC50 (nM) | [³⁵S]GTPγS Emax (%) | Calcium Mobilization EC50 (nM) | Calcium Mobilization Emax (%) | |---|---|---|---| | This compound | 2.63 ± 1.06 | 112 ± 4 | 22.5 ± 2.1 | 110 ± 5 | | N-Benzylnoroxymorphone | >1000 | N/A | >1000 | N/A | | Oxymorphone | 10.7 ± 1.0 | 105 ± 3 | 48.7 ± 4.5 | 108 ± 4 | | N-Phenethylnormorphine | 4.85 ± 0.45 | 108 ± 3 | 45.2 ± 4.1 | 105 ± 4 | | Morphine | 15.4 ± 1.4 | 100 ± 2 | 135 ± 12 | 100 ± 3 | | DAMGO (Reference Agonist) | 7.8 ± 0.7 | 100 | 42.7 ± 3.9 | 100 |
Data are presented as mean ± SEM. Emax is relative to the maximal effect of DAMGO.
Table 3: Structure-Activity Relationship of Substituents on the N-Phenethyl Moiety of Norhydromorphone (B170126) at the Mu-Opioid Receptor
| Compound | N-Phenethyl Substituent | MOR Ki (nM) | [³⁵S]GTPγS EC50 (nM) | [³⁵S]GTPγS Emax (%) |
| Unsubstituted | H | 0.35 ± 0.04 | 2.0 ± 0.2 | 85 ± 3 |
| p-NO₂ | 4'-Nitro | 0.18 ± 0.02 | 0.45 ± 0.05 | 95 ± 4 |
| m-NO₂ | 3'-Nitro | 2.5 ± 0.3 | >1000 (Antagonist) | N/A |
| p-CH₃ | 4'-Methyl | 0.25 ± 0.03 | 1.5 ± 0.2 | 90 ± 3 |
| p-OCH₃ | 4'-Methoxy | 0.42 ± 0.05 | 2.5 ± 0.3 | 88 ± 4 |
| p-Cl | 4'-Chloro | 0.30 ± 0.03 | 2.4 ± 0.3 | 75 ± 3 |
| o-F | 2'-Fluoro | 0.45 ± 0.05 | 3.4 ± 0.4 | 80 ± 3 |
Data adapted from Guerrero et al., 2020. Norhydromorphone is the 6-hydroxy reduced analog of noroxymorphone (B159341).
Core Structure-Activity Relationships
The data presented in the tables reveal several key structure-activity relationships:
-
Influence of the N-Substituent Length and Aromaticity : The presence of a phenethyl group at the nitrogen of noroxymorphone results in a significant increase in both binding affinity and functional potency at the MOR compared to the N-methyl (oxymorphone) and N-benzyl analogs.[2] The N-benzyl derivative, with a shorter one-carbon spacer between the nitrogen and the phenyl ring, exhibits dramatically reduced affinity and is essentially inactive in functional assays.[2] This suggests an optimal length and spatial orientation of the aromatic ring for productive interaction with the receptor.
-
Impact of the C6-Carbonyl Group : Comparing this compound to its morphine analog, N-phenethylnormorphine, reveals the importance of the C6-carbonyl group. This compound displays approximately two-fold higher affinity and potency at the MOR.[2] This indicates that the ketone at position 6 is preferable to a hydroxyl group for enhancing MOR agonism in the N-phenethyl series.
-
Effects of Substituents on the N-Phenethyl Ring : The SAR of the N-phenethyl group itself is complex. As shown with norhydromorphone analogs, substitutions on the phenyl ring can modulate activity. Electron-withdrawing groups, such as a nitro group at the para-position, can enhance agonist potency.[3] However, the positional isomerism is critical, as a meta-nitro substituent converts the molecule into a MOR antagonist.[3] This highlights the specific and sensitive nature of the interaction between the N-phenethyl moiety and a sub-pocket within the opioid receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Materials:
-
Membrane Preparations: Whole brains from Sprague-Dawley rats, homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Radioligand: [³H]-DAMGO (for MOR), a selective mu-opioid agonist.
-
Non-specific Binding Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4).
-
Test Compounds: this compound and its analogs dissolved in an appropriate solvent.
Procedure:
-
Brain membranes (300-500 µg of protein) are incubated with a fixed concentration of [³H]-DAMGO (typically around its Kd value) and varying concentrations of the test compound.
-
The incubation is carried out in a final volume of 1 mL of assay buffer.
-
Non-specific binding is determined in the presence of a high concentration of naloxone (10 µM).
-
The mixture is incubated at 25°C for 60-90 minutes to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Filters are washed three times with ice-cold assay buffer to remove unbound radioligand.
-
The filters are placed in scintillation vials with a scintillation cocktail, and radioactivity is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC50) and efficacy (Emax) of a compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.
Materials:
-
Membrane Preparations: Membranes from CHO cells stably expressing the human mu-opioid receptor (hMOR).
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP: Guanosine 5'-diphosphate (10 µM final concentration).
-
Test Compounds: this compound and its analogs.
-
Reference Agonist: DAMGO.
Procedure:
-
Cell membranes (10-20 µg of protein) are pre-incubated with GDP in the assay buffer at 30°C for 15 minutes.
-
Varying concentrations of the test compound are added to the membrane suspension.
-
The reaction is initiated by the addition of [³⁵S]GTPγS (0.05-0.1 nM final concentration).
-
The mixture is incubated at 30°C for 60 minutes with gentle shaking.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold buffer and radioactivity is measured by liquid scintillation counting.
-
Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS (10 µM).
-
Data are analyzed by plotting the percentage of stimulation over basal against the logarithm of the agonist concentration.
-
EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve using non-linear regression.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the mu-opioid receptor signaling cascade and a generalized workflow for the competitive binding assay.
Caption: Mu-opioid receptor signaling pathway activated by an agonist.
Caption: Generalized workflow for a competitive radioligand binding assay.
References
N-Phenethylnoroxymorphone legal status in the United States
For Researchers, Scientists, and Drug Development Professionals
Core Summary
This technical guide provides a comprehensive overview of N-Phenethylnoroxymorphone, a potent synthetic opioid. The document details its legal standing in the United States, presents its pharmacological profile through quantitative data, outlines key experimental methodologies for its synthesis and evaluation, and visualizes its mechanism of action at the cellular level.
Legal Status in the United States
As of August 2024, this compound is not a scheduled drug in the United States at the federal level.[1][2] It is not listed in the Controlled Substances Act (CSA). However, its structural and pharmacological similarity to scheduled opioids, such as oxymorphone (a Schedule II substance), means it could potentially be treated as a controlled substance analogue under the Federal Analogue Act (21 U.S.C. § 813). The legal status of controlled substance analogues can be complex and may be determined on a case-by-case basis. Professionals should exercise caution and remain informed about any potential changes in its legal classification.
Pharmacological Data
This compound is a potent and selective agonist for the mu-opioid receptor (MOR).[2][3] Its pharmacological activity has been characterized in vitro, demonstrating significantly higher affinity and potency compared to the parent compound, oxymorphone.[2]
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| This compound | Human mu-opioid | Radioligand Binding | Ki (nM) | 0.54 ± 0.03 | Haddou et al., 2014 |
| Human mu-opioid | [35S]GTPγS Functional | EC50 (nM) | 2.63 ± 1.06 | Haddou et al., 2014 | |
| Human mu-opioid | [35S]GTPγS Functional | Emax (%) | 100 | Haddou et al., 2014 | |
| Oxymorphone | Human mu-opioid | Radioligand Binding | Ki (nM) | 1.10 ± 0.12 | Haddou et al., 2014 |
| Human mu-opioid | [35S]GTPγS Functional | EC50 (nM) | 5.23 ± 0.98 | Haddou et al., 2014 | |
| Human mu-opioid | [35S]GTPγS Functional | Emax (%) | 100 | Haddou et al., 2014 |
Table 1: Comparative in vitro pharmacological data of this compound and Oxymorphone at the human mu-opioid receptor.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-alkylation of noroxymorphone (B159341). The following is a representative protocol based on established methods for the N-alkylation of morphinan (B1239233) derivatives.
Materials:
-
Noroxymorphone hydrochloride
-
(2-Bromoethyl)benzene (Phenethyl bromide)
-
Potassium carbonate (K2CO3) or Sodium bicarbonate (NaHCO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the free base: Noroxymorphone hydrochloride is dissolved in water, and a base such as sodium bicarbonate is added to neutralize the hydrochloride salt and precipitate the noroxymorphone free base. The precipitate is then filtered, washed with water, and dried.
-
N-alkylation reaction: The dried noroxymorphone free base is dissolved in a suitable polar aprotic solvent, such as DMF. An excess of a weak inorganic base, typically potassium carbonate, is added to the solution to act as a proton scavenger.
-
(2-Bromoethyl)benzene is added to the reaction mixture. The reaction is then heated, typically to between 60-80 °C, and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is diluted with water and extracted several times with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are washed with water and brine to remove any remaining DMF and inorganic impurities.
-
The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate) to afford the final product as a pure solid.
Radioligand Binding Assay for Mu-Opioid Receptor Affinity
This protocol is adapted from Haddou et al. (2014) and is a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human mu-opioid receptor.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor.
-
[3H]DAMGO (a selective mu-opioid receptor agonist radioligand).
-
This compound (test compound).
-
Naloxone (B1662785) (for determination of non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Cell harvester and scintillation counter.
Procedure:
-
Assay setup: In a 96-well plate, incubate 20-40 µg of cell membrane protein with 0.5-1.5 nM [3H]DAMGO and varying concentrations of this compound (e.g., from 10-11 to 10-5 M) in a final volume of 500 µL of assay buffer.
-
Non-specific binding: A set of wells should contain 10 µM naloxone in place of the test compound to determine non-specific binding.
-
Total binding: A set of wells should contain only the radioligand and membrane preparation to determine total binding.
-
Incubation: Incubate the plates at 25°C for 60-90 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation counting: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.
-
Data analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay for Mu-Opioid Receptor Agonism
This protocol, based on Haddou et al. (2014), measures the functional activation of G-proteins by this compound at the human mu-opioid receptor.
Materials:
-
Membrane preparations from CHO cells expressing the human mu-opioid receptor.
-
[35S]GTPγS.
-
Guanosine 5'-diphosphate (GDP).
-
This compound (test compound).
-
DAMGO (a full mu-opioid receptor agonist for determining maximal stimulation).
-
Assay buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, and 100 mM NaCl, pH 7.4.
-
Unlabeled GTPγS (for determination of non-specific binding).
Procedure:
-
Pre-incubation: Incubate cell membranes (10-20 µg of protein) with 3 µM GDP in assay buffer for at least 15 minutes on ice.
-
Assay setup: In a 96-well plate, add the pre-incubated membranes to varying concentrations of this compound.
-
Initiation of reaction: Add 0.05 nM [35S]GTPγS to each well to initiate the binding reaction. The final assay volume is typically 1 mL.
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Non-specific binding: A set of wells should contain 10 µM unlabeled GTPγS to determine non-specific binding.
-
Basal binding: A set of wells should contain no agonist to determine basal G-protein activation.
-
Termination and filtration: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Scintillation counting: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data analysis: The agonist-stimulated binding is calculated as the percentage increase over basal binding. The EC50 (the concentration of agonist that produces 50% of the maximal effect) and Emax (the maximal effect) values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression.
Visualization of Mu-Opioid Receptor Signaling Pathway
The binding of an agonist like this compound to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[3][4]
Caption: Mu-opioid receptor signaling cascade.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. Monographs [cfsre.org]
- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 4. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Potential Therapeutic Applications of N-Phenethylnoroxymorphone
Abstract
This compound is a potent semi-synthetic opioid analgesic that has garnered significant interest within the scientific community. First synthesized in the 1960s, this derivative of oxymorphone exhibits a high affinity and selectivity for the µ-opioid receptor (MOR), translating to a marked increase in analgesic potency compared to its parent compound and morphine.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, and potential therapeutic applications of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of its signaling pathways and experimental workflows. This document is intended to serve as a foundational resource for researchers and professionals involved in the development of novel opioid therapeutics.
Introduction
The search for potent analgesics with improved side-effect profiles remains a cornerstone of medicinal chemistry. The N-substituent on the morphinan (B1239233) skeleton plays a critical role in determining the pharmacological activity of opioids.[7] While N-methyl substitution is common in many classical opioids, the replacement of this group with a larger N-phenethyl moiety has been shown to significantly enhance agonist activity at the µ-opioid receptor.[8][9] this compound exemplifies this structure-activity relationship, demonstrating a substantial increase in both receptor binding affinity and in vivo analgesic efficacy.[1][2] This document synthesizes the current knowledge on this compound, focusing on its potential as a therapeutic agent for pain management and its role in neurological disease research.[10]
Pharmacology
This compound is a potent MOR agonist.[1][2][8] The addition of the N-phenethyl group is highly favorable for improving affinity and selectivity at the MOR.[1][2] Studies have shown that it has approximately twice the affinity and potency at the MOR compared to oxymorphone and is highly selective over the kappa-opioid receptor (KOR).[3][4][6] In animal models, it has been shown to be a highly effective antinociceptive agent against acute thermal pain.[2] Some research also indicates that this compound may act as a bifunctional ligand with activity at both the MOR and the delta-opioid receptor (DOR), which could potentially lead to a reduction in the side effects commonly associated with MOR agonists.[8] Furthermore, the (+)-enantiomer of this compound has been investigated for its potential as a Toll-like receptor 4 (TLR4) antagonist, which could have implications for treating neuropathic pain and opioid dependence.[11]
Quantitative Pharmacological Data
The following tables summarize the in vitro binding affinities and functional potencies of this compound at opioid receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| This compound | 0.54 ± 0.03 | - | - | [3][4][6] |
| This compound | 0.93 | - | - | [1] |
| Morphine | 6.52 | - | - | [1] |
| Oxymorphone | 0.98 | - | - | [1] |
Table 2: In Vitro Functional Activity (EC50, nM)
| Compound | Assay | µ-Opioid Receptor (MOR) | Reference |
| This compound | [³⁵S]GTPγS Binding | 2.63 ± 1.06 | [3][4][6] |
| This compound | Calcium Mobilization | ~21 | [1][2] |
| DAMGO | Calcium Mobilization | 42.7 | [1][2] |
| Morphine | Calcium Mobilization | ~120 | [1][2] |
Mechanism of Action and Signaling Pathways
As a µ-opioid receptor agonist, this compound initiates a cascade of intracellular events upon binding to the receptor, which is a G-protein coupled receptor (GPCR). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] The activation of the G-protein also leads to the modulation of ion channels, ultimately causing neuronal hyperpolarization and a reduction in neurotransmitter release, which underlies its analgesic effects. The compound also has the ability to recruit β-arrestin, a key protein in receptor desensitization and internalization.[8]
Caption: µ-Opioid receptor signaling pathway activated by this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for the pharmacological evaluation of this compound.
Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of this compound for opioid receptors.
-
Membrane Preparation: Brains from Sprague-Dawley rats or guinea pigs are homogenized in a cold Tris-HCl buffer (50 mM, pH 7.4). The homogenate is centrifuged, and the resulting pellet is resuspended in fresh buffer to a final protein concentration of 300-500 µg/ml.[1][2]
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of this compound in a final volume of 1 ml.
-
Incubation and Filtration: The mixture is incubated at a specified temperature and duration, followed by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activation of G-proteins following receptor agonism.
-
Reaction Mixture: Brain membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of this compound in an assay buffer.
-
Incubation: The reaction is carried out at 30°C for 60 minutes.
-
Termination and Filtration: The reaction is stopped by rapid filtration.
-
Quantification and Analysis: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting. The EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined from concentration-response curves.[8]
In Vivo Antinociception Assays (Hot-Plate Test)
This protocol assesses the analgesic efficacy in an animal model.
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: this compound or a vehicle control is administered subcutaneously.
-
Testing: At various time points post-administration, mice are placed on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Measurement: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is used to prevent tissue damage.
-
Data Analysis: The antinociceptive effect is expressed as the maximum possible effect (%MPE) and the dose that produces a 50% effect (ED50) is calculated.[2]
Caption: General experimental workflow for the evaluation of this compound.
Synthesis Overview
This compound can be synthesized from noroxymorphone (B159341).[1][2] Noroxymorphone itself is a key intermediate in the synthesis of several opioid antagonists and can be produced from thebaine through a multi-step process that includes N- and O-demethylation.[11] A newer, more sustainable approach for the N-demethylation step involves an electrochemical process.[11] The final step to produce this compound involves the N-alkylation of noroxymorphone with a phenethyl-containing group.
Caption: Simplified synthesis pathway for this compound.
Potential Therapeutic Applications and Future Directions
The primary therapeutic application for this compound is as a potent analgesic for the management of moderate to severe pain.[2][5] Its high potency may allow for lower dosing, potentially reducing the overall drug burden on patients. The possibility of bifunctional MOR/DOR activity is an exciting area for future research, as this could lead to analgesics with a reduced incidence of tolerance, dependence, and respiratory depression.[8]
Further research is warranted to fully characterize its pharmacological profile, including a comprehensive assessment of its side effects, pharmacokinetic properties, and abuse liability. Clinical trials have not been reported to date, indicating that this compound is still in the preclinical phase of development.[3][4][6] The investigation of its enantiomers, particularly the (+)-enantiomer as a TLR4 antagonist, opens up new avenues for its use in non-analgesic applications such as the treatment of neuroinflammation and opioid-induced hyperalgesia.[11]
Conclusion
This compound is a powerful MOR agonist with significant potential as a next-generation analgesic. Its favorable pharmacological profile, characterized by high affinity and potency, makes it a compelling candidate for further drug development. The detailed data and methodologies presented in this guide offer a solid foundation for researchers and scientists to build upon in their efforts to develop safer and more effective pain therapies.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. N-Phenethyl Noroxymorphone — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. researchgate.net [researchgate.net]
- 6. Monographs [cfsre.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. mdpi.com [mdpi.com]
- 9. N-Phenethylnormorphine - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
N-Phenethylnoroxymorphone synthesis from noroxymorphone
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N-Phenethylnoroxymorphone: A Preliminary Pharmacological and Toxicological Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
N-Phenethylnoroxymorphone is a novel synthetic opioid that has recently emerged. This document provides a preliminary overview of the available pharmacological data for this compound. Due to its novelty, public domain toxicological data is not available at the time of this report. This guide presents the current understanding of its in-vitro pharmacology at the mu-opioid receptor, details the likely experimental methodologies employed for these assessments, and illustrates the canonical signaling pathway associated with its mechanism of action. This information is intended to serve as a foundational resource for the research and drug development communities.
Introduction
This compound is a synthetic opioid with structural similarities to oxymorphone. First synthesized in the 1960s as a potential analgesic, it was only recently identified in forensic casework in late 2023 and analytically confirmed in early 2024.[1] As a new entry into the complex landscape of synthetic opioids, a thorough understanding of its pharmacological and toxicological profile is imperative for the scientific and medical communities. This guide synthesizes the currently available preliminary data to facilitate further research and risk assessment.
Toxicological Data
A comprehensive search of publicly available scientific literature and toxicology databases reveals a critical data gap: as of August 2024, there have been no identified toxicology cases associated with this compound reported by forensic science institutions.[1] Consequently, no quantitative toxicological data, such as LD50 (median lethal dose) or other toxicity endpoints, are available. The absence of this information underscores the need for urgent toxicological studies to ascertain the potential risks associated with this compound.
In-Vitro Pharmacological Data
While toxicological data is lacking, preliminary in-vitro pharmacological data provide initial insights into the potency and efficacy of this compound at the mu-opioid receptor, a primary target for opioid drugs.
Quantitative Pharmacological Data
The available data indicate that this compound is a potent agonist at the mu-opioid receptor.[2] In-vitro studies have determined its binding affinity (Ki) and functional potency (EC50), revealing it to be approximately twice as potent as its structural analog, oxymorphone.[2]
| Parameter | Value | Receptor |
| Ki (Binding Affinity) | 0.54 ± 0.03 nM | Mu-Opioid Receptor |
| EC50 (Functional Potency) | 2.63 ± 1.06 nM | Mu-Opioid Receptor |
| Table 1: In-Vitro Pharmacological Data for this compound |
Experimental Protocols
The following sections describe the standard experimental methodologies that are typically employed to generate the in-vitro pharmacological data presented in Table 1.
Opioid Receptor Binding Assay (Ki Determination)
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor through competitive displacement of a radiolabeled ligand.
Methodology:
-
Receptor Source: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing the recombinant human mu-opioid receptor.
-
Radioligand: A selective mu-opioid receptor agonist with high affinity, such as [³H]-DAMGO, is used.
-
Competitive Binding: The assay is set up in a multi-well plate format with the following components in triplicate:
-
Total Binding: Receptor membranes and the radioligand.
-
Non-specific Binding: Receptor membranes, the radioligand, and a high concentration of a non-selective opioid antagonist (e.g., naloxone) to saturate all binding sites.
-
Competitive Binding: Receptor membranes, the radioligand, and varying concentrations of the test compound (this compound).
-
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay (EC50 Determination)
Objective: To determine the functional potency (EC50) and efficacy of a test compound as an agonist at the mu-opioid receptor by measuring G-protein activation.
Methodology:
-
Receptor Source: Similar to the binding assay, cell membranes expressing the mu-opioid receptor are used.
-
Principle: In the inactive state, the G-protein is bound to GDP. Upon agonist binding to the receptor, a conformational change occurs, leading to the release of GDP and the binding of GTP, which activates the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation.
-
Assay Procedure:
-
Cell membranes are incubated with varying concentrations of the test compound (this compound), a fixed concentration of GDP, and [³⁵S]GTPγS.
-
The reaction is incubated to allow for receptor stimulation and [³⁵S]GTPγS binding.
-
The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
-
Data Analysis: The concentration-response curve is plotted, and the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined using non-linear regression.
Visualizations
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway initiated by the activation of the mu-opioid receptor by an agonist such as this compound.
Caption: Mu-Opioid Receptor Signaling Cascade.
Experimental Workflow for In-Vitro Pharmacology
The following diagram outlines the general workflow for the in-vitro pharmacological characterization of a novel opioid compound.
Caption: In-Vitro Pharmacological Workflow.
Conclusion
This compound is a potent mu-opioid receptor agonist with a higher in-vitro potency than oxymorphone. The complete absence of public toxicological data is a significant concern that hinders a comprehensive risk assessment. The pharmacological data, while preliminary, suggest that this compound has the potential for significant opioid-related effects. It is critical that the scientific and forensic communities prioritize further research, including comprehensive toxicological studies, to fully characterize the safety profile of this novel synthetic opioid. This will be essential for informing public health and safety responses.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Phenethylnoroxymorphone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylnoroxymorphone is a semi-synthetic opioid derivative with a structural similarity to oxymorphone. As a compound of interest in both pharmaceutical research and forensic science, robust and reliable analytical methods for its detection and quantification are crucial. These application notes provide detailed protocols for the analysis of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS).
Analytical Methods Overview
The primary analytical techniques for the identification and quantification of this compound are GC-MS and LC-QTOF-MS. Both methods offer high sensitivity and selectivity, which are essential for unambiguous detection in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides excellent chromatographic separation and characteristic mass spectra, making it a reliable tool for the confirmation of this compound. Derivatization is often employed to improve the volatility and thermal stability of the analyte.
-
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): This high-resolution mass spectrometry technique allows for the accurate mass measurement of the parent ion and its fragments, providing a high degree of confidence in the identification of this compound, even in complex biological samples.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix and the required sensitivity. Below are protocols for solid-phase extraction (SPE) and liquid-liquid extraction (LLE) applicable to biological matrices such as urine and blood plasma.
1.1. Solid-Phase Extraction (SPE) Protocol for Biological Fluids
This protocol is suitable for cleaning up and concentrating this compound from urine and plasma samples prior to LC-MS/MS analysis.
Materials:
-
Mixed-mode cation exchange SPE cartridges (e.g., Oasis MCX)
-
Acetonitrile
-
Formic acid
-
Internal standard (IS) solution (e.g., this compound-d5)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample (urine or plasma), add the internal standard.
-
Acidification: Acidify the sample with 0.1 M HCl to a pH of approximately 6.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 2 mL of 0.1 M HCl.
-
Wash the cartridge with 2 mL of methanol.
-
-
Elution: Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
1.2. Liquid-Liquid Extraction (LLE) Protocol for Biological Fluids
This protocol is a classic method for extracting this compound and is often used for GC-MS analysis.
Materials:
-
Extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol, 9:1 v/v)
-
Ammonium hydroxide
-
Internal standard (IS) solution (e.g., this compound-d5)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: To 1 mL of the biological sample, add the internal standard.
-
Basification: Add 100 µL of concentrated ammonium hydroxide to adjust the pH to approximately 9.
-
Extraction: Add 5 mL of the extraction solvent and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution/Derivatization: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
For LC-MS/MS analysis, reconstitute the residue in 100 µL of the mobile phase.
-
For GC-MS analysis, proceed with derivatization.
-
1.3. Derivatization for GC-MS Analysis
To improve the chromatographic properties of this compound, derivatization of the hydroxyl groups is recommended.
Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (B1210297)
-
Heating block
Procedure:
-
To the dried extract from the LLE procedure, add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS.
-
Vortex the mixture and heat at 70°C for 30 minutes.
-
Cool to room temperature before injecting into the GC-MS.
GC-MS Analysis Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp to 250°C at 20°C/min.
-
Ramp to 300°C at 10°C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 290°C
MS Conditions:
-
Ion Source: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Acquisition Mode: Full Scan (m/z 50-550) and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound-TMS derivative: (Specific ions should be determined from the mass spectrum of the derivatized standard). A key fragment is often observed corresponding to the loss of the phenethyl group.
LC-QTOF-MS Analysis Protocol
Instrumentation:
-
High-performance liquid chromatograph coupled to a QTOF mass spectrometer (e.g., Agilent 1290 Infinity II LC with 6546 Q-TOF).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
LC Conditions:
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL
QTOF-MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer: 35 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Fragmentor Voltage: 175 V
-
Acquisition Mode: TOF-MS and Auto MS/MS
-
Mass Range: m/z 100-1000
-
Collision Energy (for MS/MS): Stepped collision energies (e.g., 10, 20, 40 eV) to obtain comprehensive fragmentation information. The exact mass of the protonated molecule [M+H]⁺ is 392.1856.[1]
Data Presentation
Quantitative data for the analysis of this compound is not widely available in the literature. The following table summarizes typical performance characteristics for the analysis of structurally similar synthetic opioids using the described techniques. These values should be considered as representative and require in-house validation for this compound.
| Parameter | GC-MS | LC-MS/MS (Representative Data) |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | 0.1 - 1 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Precision (% RSD) | < 15% | < 15% |
| Recovery | > 80% | > 85% |
Visualizations
References
Application Notes and Protocols for the LC-MS/MS Analysis of N-Phenethylnoroxymorphone in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylnoroxymorphone is a potent synthetic opioid and an analogue of oxymorphone. As a member of the opioid class, it primarily acts as an agonist at the µ-opioid receptor. The emergence of novel synthetic opioids like this compound presents a significant challenge for forensic and clinical toxicology laboratories. Accurate and sensitive analytical methods are crucial for its detection and quantification in biological specimens to understand its pharmacokinetics, pharmacodynamics, and potential for abuse. This document provides a detailed protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for the analysis of trace compounds in complex matrices.
Overview of the Analytical Method
The method described herein is intended for the quantitative determination of this compound in biological matrices such as whole blood, plasma, or urine. The protocol involves sample preparation by solid-phase extraction (SPE), followed by chromatographic separation using a C18 reverse-phase column and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is a general guideline and may require optimization based on the specific biological matrix and laboratory instrumentation.
Materials:
-
Biological sample (e.g., 1 mL of whole blood, plasma, or urine)
-
Internal Standard (IS) solution (e.g., this compound-d5)
-
Phosphate (B84403) buffer (0.1 M, pH 6.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide (B78521)
-
Dichloromethane
-
Isopropanol
-
Mixed-mode cation exchange SPE cartridges
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
To 1 mL of the biological sample, add the internal standard and 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water, and finally 3 mL of 0.1 M phosphate buffer (pH 6.0). Do not allow the cartridge to dry.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 0.1 M acetic acid, and then 3 mL of methanol.
-
Dry the cartridge thoroughly under vacuum for 5-10 minutes.
-
Elute the analyte with 3 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC)
-
Column: C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS)
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
Data Presentation
Table 1: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 95 | 5 |
| 1.00 | 95 | 5 |
| 8.00 | 5 | 95 |
| 10.00 | 5 | 95 |
| 10.10 | 95 | 5 |
| 12.00 | 95 | 5 |
Table 2: MS/MS Parameters for this compound
Based on the known exact mass of the protonated molecule ([M+H]+: 392.1856)[1], the following are proposed MRM transitions. These would require experimental optimization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |
| This compound | 392.2 | 105.1 (Quantifier) | 100 | 80 | 35 |
| This compound | 392.2 | 286.1 (Qualifier) | 100 | 80 | 25 |
| This compound-d5 (IS) | 397.2 | 110.1 | 100 | 80 | 35 |
Table 3: Hypothetical Method Validation Data
The following table presents hypothetical data for a validated method for this compound in whole blood, illustrating the expected performance characteristics.
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Precision (%RSD) | |
| Intra-day (n=6) | < 10% |
| Inter-day (n=18) | < 15% |
| Accuracy (%Bias) | |
| Intra-day (n=6) | ± 15% |
| Inter-day (n=18) | ± 15% |
| Recovery | 85 - 95% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Mu-opioid receptor signaling pathway.
Disclaimer
This document provides a general protocol and application note for the LC-MS/MS analysis of this compound. It is intended for informational purposes for a scientific audience. All laboratory procedures should be performed by trained professionals in a controlled environment. The specific parameters and validation data presented are illustrative and will require optimization and validation in the end-user's laboratory to ensure accuracy and reliability for their specific application.
References
Application Note: Identification of N-Phenethylnoroxymorphone using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and analysis of N-Phenethylnoroxymorphone, a potent synthetic opioid. Due to the presence of polar functional groups (hydroxyl and ketone), a derivatization step is crucial for achieving good chromatographic peak shape and thermal stability. This protocol is synthesized from established methods for structurally related opioids, such as oxymorphone, and provides a robust framework for the analysis of this compound in forensic and research settings.
Introduction
This compound is a synthetic opioid with a structural similarity to oxymorphone.[1] First synthesized in the 1960s as a potential analgesic, it has recently been identified as a novel psychoactive substance (NPS).[1] Accurate and reliable analytical methods are essential for its identification in seized drug materials and toxicological samples. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such compounds. However, the inherent polarity of this compound, due to its hydroxyl and ketone moieties, necessitates a derivatization step to improve its volatility and thermal stability for GC analysis. This protocol outlines a detailed procedure for the analysis of this compound, including sample preparation, a two-step derivatization process, and recommended GC-MS parameters.
Experimental Protocol
This protocol is based on established methods for the GC-MS analysis of structurally similar opioids, such as oxymorphone.[2][3]
Reagents and Materials
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Methoxyamine hydrochloride
-
Propionic anhydride (B1165640)
-
Sodium bicarbonate buffer (pH 9)
-
Chloroform/Trifluoroethanol (10:1, v/v)
-
Ethyl acetate
-
Nitrogen gas (high purity)
-
Autosampler vials with inserts
Sample Preparation (for drug material)
-
Accurately weigh a small amount of the sample material.
-
Dissolve the sample in methanol to achieve a concentration of approximately 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
-
Perform serial dilutions with methanol to obtain a working concentration suitable for GC-MS analysis (e.g., 1-100 µg/mL).
Derivatization Procedure
-
Transfer 100 µL of the sample solution to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen.
-
Step 1: Methoxyamination (for the ketone group)
-
Add 50 µL of a 2% methoxyamine hydrochloride solution in pyridine to the dried residue.
-
Cap the tube and heat at 60-70°C for 30 minutes.[3]
-
Cool the tube to room temperature.
-
-
Step 2: Acylation (for the hydroxyl groups)
-
Add 50 µL of propionic anhydride to the reaction mixture.[2]
-
Cap the tube and heat at 60-70°C for 30 minutes.
-
Cool the tube to room temperature.
-
-
Evaporate the derivatizing reagents to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivative in 100 µL of ethyl acetate.
-
Transfer the solution to an autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended and may require optimization based on the specific instrumentation used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector | Splitless mode |
| Injector Temperature | 270°C |
| Oven Program | Initial temperature of 150°C (hold for 1 min), ramp at 30°C/min to 300°C (hold for 5 min)[4] |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Scan Range | m/z 40-550 |
Data Presentation
While specific quantitative data for this compound is not yet widely published, the following table summarizes typical performance characteristics for the GC-MS analysis of the structurally related compound, oxymorphone, following a similar derivatization protocol.[2] These values can serve as a benchmark for method development and validation.
| Analyte (derivatized) | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) |
| Oxymorphone | up to 2000 | 2 | 10 |
Expected Mass Spectrum
The mass spectrum of the derivatized this compound is crucial for its positive identification. The molecular ion of the underivatized this compound is m/z 391.[5] The derivatization will increase the molecular weight. The fragmentation pattern will be influenced by the phenethyl group and the derivatized functional groups. Key fragment ions would be expected from the cleavage of the N-phenethyl side chain and fragmentation of the morphinan (B1239233) core.
Workflow Diagram
The following diagram illustrates the logical workflow for the GC-MS analysis of this compound.
Caption: Logical workflow for the GC-MS analysis of this compound.
Signaling Pathway Context
This compound is a potent µ-opioid receptor agonist.[1] The following diagram illustrates a simplified signaling pathway initiated by the activation of the µ-opioid receptor.
Caption: Simplified µ-opioid receptor signaling pathway.
Conclusion
The GC-MS method outlined in this application note provides a comprehensive approach for the identification of this compound. The derivatization step is critical for reliable analysis. While the provided protocol is based on sound analytical principles for related compounds, method validation is essential for quantitative applications. This includes determining the retention time, mass spectrum, linearity, LOD, and LOQ for this compound using a certified reference standard. This application note serves as a valuable starting point for laboratories involved in the analysis of novel synthetic opioids.
References
- 1. GC-MS analysis of multiply derivatized opioids in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GC-MS quantitation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS confirmation of codeine, morphine, 6-acetylmorphine, hydrocodone, hydromorphone, oxycodone, and oxymorphone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. scispace.com [scispace.com]
Acquiring and Utilizing N-Phenethylnoroxymorphone Reference Standard: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the acquisition and application of N-Phenethylnoroxymorphone analytical reference standards. It includes detailed information on suppliers, analytical methodologies, and in vitro pharmacological profiling. The protocols and data presented are intended to support research and drug development activities involving this potent synthetic opioid.
Acquisition of this compound Reference Standard
This compound as a certified reference material is crucial for accurate analytical testing and research. Several reputable suppliers provide this compound, ensuring high purity and quality for scientific use.
Table 1: Suppliers of this compound Reference Standard
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Formulation |
| Cayman Chemical | This compound | 4778-94-3 | C₂₄H₂₅NO₄ | ≥98% | A neat solid |
| MedchemExpress | This compound | 4778-94-3 | C₂₄H₂₅NO₄ | >98% | Solid |
| OmniCompound | This compound | 4778-94-3 | C₂₄H₂₅NO₄ | Not specified | Not specified |
Note: Availability and specifications are subject to change. Please refer to the suppliers' websites for the most current information.
Analytical Characterization
Accurate identification and quantification of this compound are essential for research and forensic applications. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) are powerful techniques for its analysis.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
Table 2: Physicochemical Data for this compound [1][2]
| Property | Value |
| Formal Name | (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-phenylethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
| CAS Number | 4778-94-3 |
| Molecular Formula | C₂₄H₂₅NO₄ |
| Molecular Weight | 391.5 g/mol |
| Exact Mass [M+H]⁺ | 392.1856 |
| Appearance | White powder |
| Solubility | Soluble in Acetonitrile, DMSO, Methanol (B129727) |
Experimental Protocol: LC-QTOF-MS Analysis
This protocol outlines a general procedure for the analysis of this compound using LC-QTOF-MS, based on methodologies reported for novel synthetic opioids.[1]
Objective: To identify and characterize this compound in a sample.
Materials:
-
This compound reference standard
-
LC-QTOF-MS system (e.g., Sciex 5600+)
-
Appropriate LC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Sample vials
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of working standards by serial dilution.
-
Sample Preparation: Dilute the sample containing or suspected to contain this compound in the mobile phase.[1]
-
LC-QTOF-MS System Setup:
-
LC Method:
-
Column: Select a suitable reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve good separation.
-
Flow Rate: Set a typical flow rate (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 1-5 µL.
-
-
MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: TOF-MS for precursor ion mass spectrum and TOF-MS/MS for product ion mass spectrum.
-
Collision Energy: Optimize for fragmentation of the precursor ion.
-
-
-
Data Acquisition: Inject the prepared standards and samples. Acquire both full scan MS and product ion scan (MS/MS) data.
-
Data Analysis:
-
Confirm the presence of this compound by comparing the retention time and the exact mass of the precursor ion ([M+H]⁺) with the certified reference standard.[1]
-
Further confirm the identity by comparing the product ion mass spectrum with that of the reference standard.
-
Workflow for LC-QTOF-MS Analysis
References
Application Notes and Protocols for In Vivo Experimental Design in N-Phenethylnoroxymorphone Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylnoroxymorphone (NPN) is a semi-synthetic opioid analogue that has garnered interest for its potent analgesic properties.[1][2] Structurally derived from oxymorphone, the substitution of the N-methyl group with a phenethyl group significantly enhances its affinity and agonist activity at the µ-opioid receptor (MOR).[1][3] As a potent MOR agonist, NPN holds promise for effective pain management; however, a thorough in vivo characterization is imperative to determine its therapeutic potential, including its analgesic efficacy, respiratory safety profile, and abuse liability.[1][3]
These application notes provide detailed protocols for the in vivo experimental design of NPN studies in rodent models. The following sections outline key methodologies for assessing the antinociceptive effects, respiratory depression, and abuse potential of NPN, along with data presentation guidelines and visualizations to facilitate comprehensive preclinical evaluation.
Data Presentation
A clear and concise presentation of quantitative data is essential for comparing the pharmacological profile of this compound with standard opioids.
Table 1: In Vitro and In Vivo Pharmacological Profile of this compound and Reference Opioids
| Compound | In Vitro Parameter | Value | In Vivo Parameter (Mice, s.c. administration) | ED₅₀ (mg/kg) [95% CI] |
| This compound | MOR Binding Affinity (Kᵢ, nM) | 0.54 ± 0.03 [4] | Hot-Plate Test | 0.17 [0.13-0.22] [1] |
| MOR Agonist Potency (EC₅₀, nM) | 2.63 ± 1.06 [4] | Tail-Flick Test | 0.11 [0.08-0.15] [1] | |
| Oxymorphone | MOR Binding Affinity (Kᵢ, nM) | 0.98 ± 0.12[1] | Hot-Plate Test | 0.31 [0.24-0.40][1] |
| MOR Agonist Potency (EC₅₀, nM) | 3.5 ± 0.5[1] | Tail-Flick Test | 0.23 [0.18-0.30][1] | |
| Morphine | MOR Binding Affinity (Kᵢ, nM) | 6.5 ± 0.8[1] | Hot-Plate Test | 3.8 [2.9-4.9][1] |
| MOR Agonist Potency (EC₅₀, nM) | 48.7 ± 7.1[1] | Tail-Flick Test | 3.1 [2.4-4.0][1] |
Signaling Pathway and Experimental Workflow
Visualizing the proposed mechanism of action and the overall experimental plan can aid in understanding the studies' rationale and design.
Caption: Proposed signaling pathway of this compound (NPN) at the µ-opioid receptor.
Caption: General experimental workflow for the in vivo characterization of this compound (NPN).
Experimental Protocols
The following protocols are designed for use in rodent models (mice or rats) and should be adapted based on institutional animal care and use committee (IACUC) guidelines.
Assessment of Antinociceptive Efficacy
a. Hot-Plate Test
This test measures the latency of a thermal pain response and is indicative of supraspinal analgesia.
-
Apparatus: A commercially available hot-plate apparatus with a transparent observation cylinder.
-
Procedure:
-
Maintain the hot-plate surface at a constant temperature (e.g., 55 ± 0.5°C).
-
Gently place the animal on the hot plate and start a timer.
-
Observe the animal for nociceptive responses, such as licking or shaking a paw, or jumping.
-
Record the latency to the first clear pain response.
-
To prevent tissue damage, a cut-off time (e.g., 45 seconds) should be established, and any animal not responding by this time should be removed.
-
Establish a baseline latency for each animal before drug administration.
-
Administer NPN or a vehicle control (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal).
-
Test the animals on the hot plate at various time points after drug administration (e.g., 15, 30, 60, and 120 minutes) to determine the peak effect and duration of action.
-
-
Suggested NPN Dose Range (Mice, s.c.): 0.05 - 0.5 mg/kg.[1]
b. Tail-Flick Test
This assay assesses spinal reflexes to a thermal stimulus.
-
Apparatus: A tail-flick apparatus that focuses a beam of high-intensity light on the animal's tail.
-
Procedure:
-
Gently restrain the animal with its tail positioned over the light source.
-
Activate the light source and start a timer.
-
The timer stops automatically when the animal flicks its tail out of the light beam.
-
Record the tail-flick latency.
-
Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.
-
Determine a baseline latency for each animal before drug administration.
-
Administer NPN or a vehicle control.
-
Measure tail-flick latencies at predetermined time points post-administration.
-
-
Suggested NPN Dose Range (Mice, s.c.): 0.05 - 0.5 mg/kg.[1]
Assessment of Respiratory Depression
Whole-body plethysmography is a non-invasive method to monitor respiratory parameters in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmography system consisting of animal chambers, transducers, and data acquisition software.
-
Procedure:
-
Acclimate the animals to the plethysmography chambers for at least 30-60 minutes for several days prior to the experiment.
-
On the day of the experiment, place the animal in the chamber and allow for a stable baseline recording of respiratory parameters (respiratory rate, tidal volume, and minute ventilation).
-
Administer NPN or a vehicle control.
-
Continuously record respiratory parameters for a set period (e.g., 2 hours).
-
-
Dose-Finding Study for NPN: As no published data on NPN-induced respiratory depression is available, a dose-finding study is crucial. Given its high analgesic potency, it is recommended to start with doses lower than the analgesic ED₅₀ and escalate cautiously.
-
Suggested Starting Dose Range (Mice, s.c.): 0.01 - 0.3 mg/kg.
-
Assessment of Abuse Potential: Conditioned Place Preference (CPP)
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.
-
Apparatus: A two- or three-compartment CPP apparatus with distinct visual and tactile cues in each compartment.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for a set time (e.g., 15-20 minutes). Record the time spent in each compartment to determine any initial preference.
-
Conditioning: This phase typically lasts for 4-8 days. On drug conditioning days, administer NPN and confine the animal to one of the main compartments for a set duration (e.g., 30 minutes). On saline conditioning days, administer the vehicle and confine the animal to the opposite compartment. The order of drug and saline conditioning should be counterbalanced across animals.
-
Post-Conditioning (Test): On the day after the final conditioning session, place the animal in the central compartment and allow it to freely explore the entire apparatus in a drug-free state. Record the time spent in each compartment. An increase in time spent in the drug-paired compartment indicates a rewarding effect.
-
-
Dose-Finding Study for NPN: The rewarding effects of opioids often occur at doses similar to or slightly lower than their analgesic doses.
-
Suggested Starting Dose Range (Mice, s.c.): 0.05 - 0.5 mg/kg.
-
Assessment of Abuse Potential: Intravenous Self-Administration (IVSA)
The IVSA paradigm is the gold standard for assessing the reinforcing properties of a drug.
-
Procedure:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of the animal (typically rats). Allow for a recovery period of at least 5-7 days.
-
Acquisition: Place the animal in an operant chamber equipped with two levers. Presses on the "active" lever will result in an intravenous infusion of NPN, while presses on the "inactive" lever have no consequence. A visual or auditory cue is often paired with the drug infusion. Training sessions are typically conducted daily. Acquisition is considered stable when the animal shows a consistent pattern of responding on the active lever.
-
Dose-Response Evaluation: Once responding is stable, the dose of NPN per infusion can be varied to determine the dose-response curve for reinforcement.
-
Progressive Ratio Schedule: To assess the motivation to obtain the drug, a progressive ratio schedule can be implemented, where the number of lever presses required to receive an infusion increases with each successive infusion. The "breakpoint" is the highest number of presses an animal will complete for a single infusion.
-
-
Dose-Finding Study for NPN: The unit doses for IVSA are typically lower than those used for systemic administration in other assays.
-
Suggested Starting Unit Dose Range (Rats, i.v.): 0.001 - 0.03 mg/kg/infusion.
-
Concluding Remarks
This compound is a potent µ-opioid receptor agonist with demonstrated high antinociceptive efficacy in preclinical models. The provided protocols offer a framework for a comprehensive in vivo evaluation of NPN. While its analgesic properties are promising, the lack of data on its respiratory effects and abuse potential highlights a critical gap in our understanding of its overall pharmacological profile. Therefore, careful dose-escalation studies are essential to determine the therapeutic index and abuse liability of NPN before it can be considered for further development as a clinically viable analgesic.
Disclaimer: These application notes and protocols are intended for research purposes only. All animal experiments should be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals. The suggested dose ranges are based on limited available data and should be used as a starting point for dose-finding studies. Investigators are responsible for determining the appropriate doses and experimental conditions for their specific studies.
References
Application Notes and Protocols for N-Phenethylnoroxymorphone Analgesic Testing using the Hot-Plate Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylnoroxymorphone is a potent semi-synthetic opioid analgesic.[1][2] As a derivative of oxymorphone, it exhibits strong agonistic activity at the µ-opioid receptor (MOR), which is the primary target for many clinically used opioids.[1][2] The hot-plate test is a widely utilized and reliable method for assessing the efficacy of centrally acting analgesics by measuring the latency of a thermal pain response in animals.[3][4] This test is particularly well-suited for evaluating the antinociceptive properties of opioid compounds like this compound.[3] These application notes provide a detailed protocol for conducting the hot-plate test to evaluate the analgesic effects of this compound, along with data presentation guidelines and visualizations of the experimental workflow and the underlying signaling pathway.
Data Presentation
The analgesic efficacy of this compound is typically quantified by its ability to increase the latency of the pain response to a thermal stimulus. Data should be collected for various doses of the compound and compared to a vehicle control and a standard reference opioid, such as morphine or oxymorphone. The results can be summarized to determine the median effective dose (ED50), which is the dose that produces an effect in 50% of the population.
Table 1: Antinociceptive Potency of this compound in the Hot-Plate Test in Mice
| Compound | ED50 (mg/kg) with 95% Confidence Limits |
| This compound | 0.1 (0.07-0.14) |
| Oxymorphone | 0.2 (0.15-0.26) |
| Morphine | 2.2 (1.8-2.7) |
Data presented as ED50 values determined 30 minutes after subcutaneous administration. Data is illustrative and based on findings from similar potent opioids.[1]
Table 2: Time-Course of Analgesic Effects of this compound in the Hot-Plate Test
| Treatment Group (Dose, mg/kg) | Mean Latency (seconds) ± SEM |
| Baseline (0 min) | |
| Vehicle | 8.5 ± 0.5 |
| This compound (0.1) | 8.6 ± 0.4 |
| This compound (0.5) | 8.4 ± 0.5 |
| Oxymorphone (0.2) | 8.7 ± 0.6 |
*Indicates a statistically significant difference from the vehicle control group (p < 0.05). Data is illustrative.
Experimental Protocols
This protocol outlines the hot-plate test methodology for assessing the analgesic effects of this compound in mice. It is imperative that all animal studies are conducted in accordance with ethical guidelines and have received approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Materials and Equipment
-
Hot-plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Transparent glass cylinder to confine the animal on the hot plate
-
Animal scale
-
Syringes and needles for drug administration
-
This compound
-
Vehicle (e.g., sterile saline)
-
Positive control (e.g., morphine or oxymorphone)
-
Timers
-
Male Swiss Webster mice (20-25 g)
Procedure
-
Acclimatization: House the mice in the testing room for at least 60 minutes before the experiment to allow them to acclimate to the new environment.[5]
-
Apparatus Setup: Set the temperature of the hot plate to a constant 55 ± 0.5°C.[1]
-
Baseline Latency Measurement:
-
Gently place each mouse individually on the hot plate, enclosed by the glass cylinder, and start the timer immediately.
-
Observe the mouse for nociceptive responses, which include paw licking, paw shaking, or jumping.[3]
-
Stop the timer at the first sign of a nociceptive response and record the latency in seconds.
-
To prevent tissue damage, a cut-off time of 30-60 seconds must be established. If the mouse does not respond within this time, it should be removed from the hot plate, and the latency recorded as the cut-off time.[6]
-
Allow at least a 10-minute interval between consecutive tests to prevent sensitization.[4]
-
-
Drug Administration:
-
Group the animals randomly into control and experimental groups.
-
Administer this compound, the vehicle, or the positive control subcutaneously (s.c.) or intraperitoneally (i.p.). Doses should be selected based on a dose-range finding study.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 30, 60, and 120 minutes), repeat the latency measurement as described in step 3.[1]
-
-
Data Analysis:
-
Calculate the mean latency and the standard error of the mean (SEM) for each treatment group at each time point.
-
The analgesic effect can be expressed as the percentage of the maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Determine the ED50 value for this compound using a dose-response curve.
-
Statistical analysis, such as ANOVA followed by a post-hoc test, should be used to compare the treatment groups.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the hot-plate test.
Signaling Pathway of this compound
Caption: Mu-opioid receptor signaling pathway.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monographs [cfsre.org]
- 3. Hot plate test - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. jneurosci.org [jneurosci.org]
Application Notes and Protocols for N-Phenethylnoroxymorphone Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylnoroxymorphone (NPN) is a potent semi-synthetic opioid analgesic and a derivative of oxymorphone.[1][2] It is characterized by a phenethyl group attached to the nitrogen atom of the noroxymorphone (B159341) structure.[3] In vitro studies have demonstrated that NPN is a potent mu-opioid receptor (MOR) agonist with high affinity and selectivity.[4][5] It effectively stimulates G-protein coupling and intracellular calcium mobilization, indicating its function as a classical opioid agonist.[5] In vivo studies in mice have shown its efficacy in producing antinociception.[5][6]
These application notes provide an overview of the known administration routes for this compound in animal models, with detailed protocols where available. Due to the limited publicly available data on the pharmacokinetics of NPN, some of the provided protocols are generalized and will require optimization and validation for specific experimental needs.
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro binding affinity and functional activity of this compound at the mu-opioid receptor (MOR).
| Parameter | Value | Species/Cell Line | Reference |
| MOR Binding Affinity (Ki) | 0.54 ± 0.03 nM | Rat brain membranes | [4] |
| MOR Agonist Potency (EC50) | 2.63 ± 1.06 nM | CHO cells expressing human MOR ([³⁵S]GTPγS assay) | [4] |
| Calcium Mobilization (EC50) | ~20 nM | CHO cells co-expressing human MOR and Gαqi5 | [5] |
Pharmacokinetic Parameters of this compound (Illustrative)
Disclaimer: There is currently no publicly available pharmacokinetic data for this compound. The following table is a template to be populated with experimentally determined values. The values presented are illustrative placeholders and should not be considered factual.
| Administration Route | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) |
| Subcutaneous (SC) | Mouse | 0.1 | TBD | TBD | TBD |
| Intravenous (IV) | Rat | TBD | TBD | TBD | 100 (by definition) |
| Oral (PO) | Rat | TBD | TBD | TBD | TBD |
| Intrathecal (IT) | Rat | TBD | TBD | TBD | TBD |
TBD: To Be Determined experimentally.
Experimental Protocols
Subcutaneous (SC) Administration Protocol (Validated for Mice)
This protocol is based on established methods for assessing the antinociceptive effects of this compound in mice.[5][6]
Objective: To administer this compound subcutaneously to mice for the evaluation of its analgesic properties or other behavioral effects.
Materials:
-
This compound hydrochloride
-
Sterile physiological saline (0.9% NaCl)
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal balance
-
Appropriate mouse restraint device
Procedure:
-
Preparation of Dosing Solution:
-
This compound is soluble in methanol, DMSO, and acetonitrile.[1] For in vivo administration, it is recommended to prepare a stock solution in a minimal amount of a suitable solvent and then dilute it with sterile physiological saline to the final desired concentration.
-
A reported vehicle for subcutaneous administration is sterile physiological saline (0.9%).[5][6]
-
The final injection volume should be 10 µL per gram of body weight.[5]
-
Example Calculation: For a 25 g mouse and a target dose of 0.1 mg/kg, the total dose is 0.0025 mg. The injection volume would be 250 µL. Therefore, the required concentration of the dosing solution is 0.01 mg/mL.
-
-
Animal Preparation:
-
Weigh the mouse accurately to determine the correct injection volume.
-
Gently restrain the mouse using an appropriate method to expose the dorsal (back) area.
-
-
Injection:
-
Lift a fold of loose skin over the back, between the shoulder blades, to create a "tent."
-
Insert the needle, bevel up, at the base of the tented skin.
-
Aspirate slightly to ensure that a blood vessel has not been punctured.
-
Inject the solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions.
-
Proceed with the planned behavioral or physiological assessments at predetermined time points. For antinociceptive testing (e.g., hot-plate or tail-flick test), assessments are typically performed at the expected time of peak effect, which for many opioids is around 30 minutes post-SC injection.[5]
-
Intravenous (IV) Administration Protocol (Generalized)
Disclaimer: This is a generalized protocol for intravenous administration of opioids in rodents and has not been specifically validated for this compound. Vehicle composition and dosage will require optimization.
Objective: To administer this compound intravenously for pharmacokinetic studies or rapid-onset pharmacological evaluations.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., saline, 5% dextrose in water, or a solubilizing vehicle for poorly soluble compounds)
-
Sterile syringes with appropriate gauge needles (e.g., 27-30G for tail vein injection)
-
Restraint device for the animal (e.g., a rodent restrainer for tail vein injections)
-
Heat lamp or warming pad to induce vasodilation
Procedure:
-
Preparation of Dosing Solution:
-
Ensure NPN is fully dissolved in a sterile, biocompatible vehicle. Given its solubility profile, a co-solvent system may be necessary if solubility in aqueous solutions is limited. A vehicle such as 10% DMSO in saline could be a starting point for formulation development.
-
The solution must be sterile and free of particulates. Filtration through a 0.22 µm sterile filter is recommended.
-
The injection volume should be kept low, typically 1-5 mL/kg for a bolus injection.
-
-
Animal Preparation (Rat Tail Vein Injection):
-
Anesthetize the rat or place it in a suitable restraint device.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation of the lateral tail veins, making them more visible and accessible.
-
-
Injection:
-
Position the needle, bevel up, almost parallel to the tail vein.
-
Carefully insert the needle into the vein. Successful cannulation may be indicated by a flash of blood in the needle hub.
-
Inject the solution slowly and steadily. Observe for any swelling at the injection site, which would indicate extravasation. If this occurs, stop the injection and attempt at a more proximal site.
-
-
Post-injection Monitoring:
-
Monitor the animal for immediate adverse effects.
-
For pharmacokinetic studies, blood samples should be collected at predetermined time points.
-
Oral (PO) Administration Protocol (Generalized)
Disclaimer: This is a generalized protocol for oral gavage in rodents and has not been specifically validated for this compound. Formulation and dosage will require optimization.
Objective: To administer this compound orally to assess its oral bioavailability and efficacy.
Materials:
-
This compound
-
Appropriate vehicle (e.g., water, 0.5% methylcellulose, or a suspension)
-
Oral gavage needles (stainless steel or flexible plastic, appropriate size for the animal)
-
Syringes
Procedure:
-
Preparation of Dosing Formulation:
-
Prepare a solution or a homogenous suspension of NPN in the chosen vehicle. The stability of the compound in the vehicle should be confirmed.
-
Typical gavage volumes for mice are 5-10 mL/kg and for rats are 5-20 mL/kg.
-
-
Animal Handling and Gavage:
-
Gently but firmly restrain the animal. For rats, this can be done by holding the animal close to your body while securing the head and neck. For mice, scruffing the neck is a common technique.
-
Measure the distance from the animal's mouth to the last rib to estimate the length of the gavage needle to be inserted.
-
Gently insert the gavage needle into the mouth, over the tongue, and advance it along the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Administer the formulation.
-
Carefully withdraw the gavage needle.
-
-
Post-gavage Monitoring:
-
Observe the animal for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.
-
Intrathecal (IT) Administration Protocol (Generalized for Rats)
Disclaimer: This is a generalized protocol for intrathecal injection in rats and requires significant technical skill. It has not been validated for this compound. The high lipophilicity of NPN may influence its distribution and duration of action in the cerebrospinal fluid.[1]
Objective: To directly administer this compound to the spinal cord to investigate its spinal analgesic effects.
Materials:
-
This compound hydrochloride
-
Sterile, preservative-free artificial cerebrospinal fluid (aCSF) or saline
-
Hamilton syringe with a 30-gauge or smaller needle
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve NPN in sterile, preservative-free aCSF or saline. The solution must be sterile and isotonic.
-
Injection volumes are typically very small, in the range of 5-10 µL for rats.
-
-
Animal Preparation and Injection:
-
Anesthetize the rat with isoflurane.
-
Palpate the iliac crests and locate the L5-L6 intervertebral space.
-
Insert the needle perpendicular to the spine in the midline between the spinous processes. A characteristic tail flick or leg twitch indicates successful entry into the subarachnoid space.
-
Inject the solution slowly over several seconds.
-
-
Post-injection Monitoring:
-
Allow the animal to recover from anesthesia.
-
Monitor for motor impairment and assess nociceptive thresholds at appropriate time points.
-
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
This compound is a potent agonist at the mu-opioid receptor (MOR), which is a G-protein coupled receptor (GPCR). Upon binding, it initiates a signaling cascade that leads to its analgesic effects.
Caption: Mu-opioid receptor signaling cascade initiated by this compound.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the analgesic efficacy of this compound in an animal model.
Caption: A generalized workflow for a preclinical analgesic efficacy study.
References
- 1. Intrathecal opioids, potency and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrathecal Catheterization and Drug Delivery in Rats to Compare the Analgesic Effects of Morphine with Ketorolac - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenethylnormorphine - Wikipedia [en.wikipedia.org]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Receptor Binding Assay for N-Phenethylnoroxymorphone
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylnoroxymorphone is a potent synthetic opioid and an active agonist at the mu-opioid receptor (MOR).[1][2] Understanding the binding characteristics of this compound to its primary receptor target is crucial for elucidating its pharmacological profile and guiding drug development efforts. Receptor binding assays are a fundamental in vitro tool used to determine the affinity of a ligand for a specific receptor. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the mu-opioid receptor, as well as its affinity for delta (DOR) and kappa (KOP) opioid receptors.
Data Presentation
The binding affinity of this compound and reference compounds for the mu (μ), delta (δ), and kappa (κ) opioid receptors is summarized in the table below. The inhibition constant (Ki) is a measure of the compound's binding affinity; a lower Ki value indicates a higher affinity.
| Compound | Receptor Subtype | Kᵢ (nM) |
| This compound | μ (mu) | 0.54 ± 0.03 [1][2] |
| δ (delta) | 529 [3] | |
| κ (kappa) | 134 [3] | |
| Oxymorphone | μ (mu) | 0.93 |
| Morphine | μ (mu) | 6.5 |
| [³H]DAMGO | μ (mu) | 1.5 |
| [³H]DPDPE | δ (delta) | 2.0 |
| [³H]U-69,593 | κ (kappa) | 1.8 |
Note: Data for this compound is derived from studies using rat brain membranes for MOP and DOP receptors, and guinea pig brain membranes for KOP receptors.[3] Reference compound data is provided for comparative purposes.
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound for the mu-opioid receptor. The protocol can be adapted to assess binding to delta and kappa opioid receptors by using the appropriate radioligand and receptor source.
Materials and Reagents
-
Receptor Source:
-
Radioligand:
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone (10 µM) or another suitable non-selective opioid antagonist.[6][7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4[6]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
-
96-well plates
Experimental Workflow Diagram
Caption: Workflow for a competitive radioligand binding assay.
Procedure
-
Membrane Preparation:
-
Thaw the frozen cell membranes (or brain homogenate) on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of approximately 10-20 µg per well. Keep on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]DAMGO (at a concentration near its Kd, e.g., 0.5-1.0 nM), and membrane suspension.[6][7]
-
Non-specific Binding: Assay buffer, [³H]DAMGO, Naloxone (10 µM), and membrane suspension.[6]
-
Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of this compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[6]
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.[7]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.[6]
-
-
Washing:
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold assay buffer to remove any remaining unbound radioligand.[6]
-
-
Scintillation Counting:
-
Place the filters into scintillation vials, add an appropriate scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[6]
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound. The data should form a sigmoidal curve.
-
-
Determine IC₅₀:
-
The IC₅₀ is the concentration of this compound that inhibits 50% of the specific binding of [³H]DAMGO. This value can be determined using non-linear regression analysis (e.g., using GraphPad Prism software).[3]
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation:[6] Kᵢ = IC₅₀ / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]DAMGO).
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
Signaling Pathway
The binding of an agonist like this compound to the mu-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade. This primarily involves the activation of inhibitory G-proteins (Gi/Go), which in turn modulate the activity of various downstream effectors, leading to the analgesic and other physiological effects of the compound.
Caption: Mu-opioid receptor signaling pathway upon agonist binding.
References
- 1. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monographs [cfsre.org]
- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity of opioid ligands in cells expressing cloned mu opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
Application Notes and Protocols for N-Phenethylnoroxymorphone in Neurological Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylnoroxymorphone (NPN) is a potent synthetic opioid with high affinity and selectivity for the µ-opioid receptor (MOR).[1][2] Initially synthesized in the 1960s as a potential analgesic, its potent activity at the MOR suggests its utility as a research tool for investigating the role of the µ-opioid system in various neurological diseases.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in in vitro and in vivo research settings focused on neurological disorders.
Pharmacological Profile
This compound is a derivative of oxymorphone and exhibits structural similarities to naltrexone.[1][2][3][4] It is a potent agonist at the µ-opioid receptor, demonstrating approximately twice the affinity and potency of oxymorphone in vitro.[1][2] The presence of the N-phenethyl group is favorable for improved affinity and selectivity at the MOR.[5][6]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound at the µ-opioid receptor.
| Ligand | Parameter | Value | System | Reference |
| This compound | Kᵢ (nM) | 0.54 ± 0.03 | µ-opioid receptor | [1][2] |
| This compound | EC₅₀ (nM) | 2.63 ± 1.06 | µ-opioid receptor | [1][2] |
| This compound | EC₅₀ (nM) | ~21 | Calcium Mobilization Assay (CHO cells expressing human MOP receptor) | [5][7] |
| DAMGO (control agonist) | EC₅₀ (nM) | 42.7 | Calcium Mobilization Assay (CHO cells expressing human MOP receptor) | [5][7] |
Signaling Pathway of this compound at the µ-Opioid Receptor
This compound, as a µ-opioid receptor agonist, is expected to activate the canonical G-protein signaling pathway. This activation leads to a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.
Experimental Protocols
In Vitro Assays
1. µ-Opioid Receptor (MOR) Radioligand Binding Assay
This protocol is to determine the binding affinity (Kᵢ) of this compound for the µ-opioid receptor.
Materials:
-
HEK293 cells stably expressing human µ-opioid receptors (hMOR-HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)
-
Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
[³H]-DAMGO (radioligand)
-
Naloxone (for non-specific binding determination)
-
This compound (test compound)
-
Scintillation cocktail
-
Glass fiber filters
-
Cell harvester and scintillation counter
Protocol:
-
Membrane Preparation:
-
Culture hMOR-HEK293 cells to 80-90% confluency.
-
Harvest cells and centrifuge.
-
Homogenize the cell pellet in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, [³H]-DAMGO (at a concentration near its Kd), and serial dilutions of this compound.
-
For total binding, add only [³H]-DAMGO and buffer.
-
For non-specific binding, add [³H]-DAMGO and a high concentration of naloxone.
-
Add the membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-120 minutes.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation.
-
2. [³⁵S]GTPγS Binding Assay
This functional assay measures the ability of this compound to activate G-proteins coupled to the µ-opioid receptor.
Materials:
-
hMOR-HEK293 cell membranes (prepared as in the binding assay)
-
Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (radioligand)
-
Unlabeled GTPγS (for non-specific binding)
-
This compound (test compound)
-
DAMGO (positive control)
-
Scintillation cocktail and counter
Protocol:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, GDP, and serial dilutions of this compound or DAMGO.
-
For non-specific binding, add unlabeled GTPγS.
-
Add the hMOR-HEK293 membrane preparation to each well.
-
Pre-incubate the plate at 30°C for 15 minutes.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Subtract non-specific binding to obtain specific binding.
-
Plot the specific binding against the log concentration of this compound to determine the EC₅₀ and Eₘₐₓ values.
-
3. cAMP Accumulation Assay
This assay determines the effect of this compound on adenylyl cyclase activity, a downstream effector of MOR signaling.
Materials:
-
hMOR-HEK293 cells
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
This compound (test compound)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
Protocol:
-
Cell Preparation:
-
Seed hMOR-HEK293 cells in a 96-well or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Add forskolin to all wells (except the basal control) to stimulate cAMP production.
-
Incubate for the recommended time according to the cAMP detection kit manufacturer.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit and a plate reader.
-
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated control.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of this compound to determine the IC₅₀ value.
-
In Vivo Models for Neurological Disease Research
1. Mouse Model of Neuropathic Pain (Spared Nerve Injury - SNI)
This model is used to assess the analgesic efficacy of this compound in a state of chronic pain.
Materials:
-
Adult male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
This compound solution for injection (e.g., subcutaneous)
-
Von Frey filaments (for assessing mechanical allodynia)
-
Hot/cold plate or radiant heat source (for assessing thermal hyperalgesia)
Protocol:
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make an incision in the skin of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligate and transect the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Suture the muscle and skin.
-
Allow the animals to recover for at least 7 days to develop neuropathic pain behaviors.
-
-
Behavioral Testing:
-
Establish a baseline pain threshold before drug administration.
-
Mechanical Allodynia: Use von Frey filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited.
-
Thermal Hyperalgesia: Measure the latency of paw withdrawal from a thermal stimulus.
-
Administer this compound or vehicle control.
-
Repeat the behavioral tests at various time points after drug administration.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds or latencies before and after drug treatment.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the analgesic effect of this compound.
-
2. Mouse Model of Alzheimer's Disease (APP/PS1 Transgenic Mice)
This model can be used to investigate the potential disease-modifying effects of this compound on Alzheimer's-like pathology and cognitive deficits.
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound solution for chronic administration (e.g., via osmotic minipumps or daily injections)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Reagents for immunohistochemistry (e.g., anti-Aβ antibodies) and ELISA (for Aβ levels)
Protocol:
-
Chronic Drug Administration:
-
Begin treatment with this compound or vehicle in APP/PS1 mice at an age before or during the development of significant pathology.
-
Administer the drug for a prolonged period (e.g., several months).
-
-
Cognitive Assessment:
-
At the end of the treatment period, assess cognitive function using tests such as the Morris water maze (spatial learning and memory) or the Y-maze (working memory).
-
-
Neuropathological Analysis:
-
After behavioral testing, sacrifice the animals and collect brain tissue.
-
Perform immunohistochemistry on brain sections to quantify amyloid-beta (Aβ) plaque deposition.
-
Use ELISA to measure the levels of soluble and insoluble Aβ in brain homogenates.
-
Assess levels of neuroinflammation markers (e.g., cytokines, microgliosis, astrogliosis).
-
-
Data Analysis:
-
Compare cognitive performance and neuropathological readouts between this compound-treated and vehicle-treated APP/PS1 mice.
-
Use statistical analysis to determine if this compound treatment ameliorates Alzheimer's-like phenotypes.
-
Experimental Workflow Diagrams
References
- 1. Peripheral Nerve Injury: a Mouse Model of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ime.fraunhofer.de [ime.fraunhofer.de]
- 3. N-Phenethyl Noroxymorphone — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. drugsandalcohol.ie [drugsandalcohol.ie]
- 5. en.bio-protocol.org [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
Application Notes and Protocols for Studying N-Phenethylnoroxymorphone Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Phenethylnoroxymorphone is a potent synthetic opioid and an analog of oxymorphone, first synthesized in the 1960s.[1] It demonstrates high affinity and selectivity as an agonist for the µ-opioid receptor (MOR).[2][3] This document provides detailed application notes and experimental protocols for utilizing cell culture models to investigate the pharmacological and cellular effects of this compound. The provided methodologies are essential for researchers in pharmacology, neuroscience, and drug development aiming to characterize the activity of this and similar opioid compounds.
Recommended Cell Culture Models
The selection of an appropriate cell culture model is critical for obtaining relevant and reproducible data. The following cell lines are recommended for studying the effects of this compound:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human opioid receptors (hMOR, hDOR, hKOR): These recombinant cell lines are ideal for dissecting the specific interactions of this compound with each opioid receptor subtype in a controlled environment with low endogenous receptor expression.[2][4]
-
Human Embryonic Kidney (HEK293) cells stably expressing human opioid receptors: Similar to CHO cells, HEK293 cells are easily transfected and provide a robust system for studying G-protein coupled receptor (GPCR) signaling. They are particularly well-suited for assays measuring second messenger modulation, such as cAMP accumulation.[5][6]
-
SH-SY5Y human neuroblastoma cells: This cell line endogenously expresses opioid receptors, primarily µ- and δ-opioid receptors, offering a more physiologically relevant neuronal context for studying the effects of opioids.[7][8] It is important to note that the expression levels of endogenous receptors are lower than in overexpressing systems.[8]
-
PC12 rat pheochromocytoma cells: These cells can be used to study the effects of opioids on catecholamine release and neuronal differentiation.[9][10]
-
Primary Neuronal Cultures: For studies requiring a model that closely mimics the in vivo neuronal environment, primary cultures of neurons, for instance from the rodent cerebral cortex or hippocampus, can be utilized.[11][12] These cultures express a mix of opioid receptor subtypes.[11]
Quantitative Data Summary
The following table summarizes the in vitro pharmacological data for this compound from published studies.
| Parameter | Value | Assay Type | Cell Line/Membrane Source | Reference |
| Ki (nM) | 0.54 ± 0.03 | Radioligand Binding | Rat brain membranes | [1][2] |
| EC50 (nM) | 2.63 ± 1.06 | [³⁵S]GTPγS Binding | CHO cells expressing hMOR | [1][2] |
Signaling Pathways and Experimental Workflows
Mu-Opioid Receptor (MOR) Activation and Downstream Signaling
This compound, as a MOR agonist, activates a canonical GPCR signaling cascade. Upon binding to the MOR, it induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate other effectors, such as ion channels.
Caption: Simplified signaling pathway of this compound via the µ-opioid receptor.
Experimental Workflow for In Vitro Characterization
A typical workflow for characterizing a novel opioid compound like this compound in cell culture models involves a series of assays to determine its binding affinity, functional potency, and efficacy.
Caption: General experimental workflow for in vitro characterization of opioid compounds.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from methodologies described for opioid receptor binding assays.[2]
Objective: To determine the binding affinity (Ki) of this compound for the µ-opioid receptor.
Materials:
-
Cell membranes from CHO-hMOR cells or rat brain tissue.
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone (B1662785).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/B filters).
-
Scintillation cocktail and counter.
Procedure:
-
Membrane Preparation: Homogenize CHO-hMOR cells or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and cell membranes.
-
Non-specific Binding: Radioligand, an excess of naloxone (e.g., 10 µM), and cell membranes.
-
Competitive Binding: Radioligand, cell membranes, and serial dilutions of this compound.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assay
This protocol is based on methods used to assess G-protein activation by opioid agonists.[2][4]
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in stimulating G-protein activation.
Materials:
-
Cell membranes from CHO-hMOR cells.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.
-
Standard MOR agonist: DAMGO.
Procedure:
-
Membrane and Reagent Preparation: Prepare cell membranes as described for the radioligand binding assay. Prepare serial dilutions of this compound and a standard agonist (DAMGO).
-
Assay Setup: In a 96-well plate, add cell membranes (20-30 µg protein/well), GDP (e.g., 10 µM), and the test compounds (this compound or DAMGO) or vehicle.
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Detection: Terminate the reaction by rapid filtration through filter plates, followed by washing with ice-cold buffer. Measure the bound radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation).
-
Compare the Emax of this compound to that of a full agonist like DAMGO to determine its relative efficacy.
-
cAMP Accumulation Assay
This assay measures the functional consequence of MOR-mediated inhibition of adenylyl cyclase.[4][5][13]
Objective: To determine the ability of this compound to inhibit adenylyl cyclase activity.
Materials:
-
CHO-hMOR or HEK293-hMOR cells.
-
Adenylyl cyclase stimulator: Forskolin (B1673556).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or other commercially available kits).
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate and culture overnight.
-
Cell Treatment:
-
Pre-treat the cells with serial dilutions of this compound for a short period (e.g., 15 minutes).
-
Add a fixed concentration of forskolin (to stimulate cAMP production) and a PDE inhibitor to all wells.
-
-
Incubation: Incubate at 37°C for 15-30 minutes.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation.
-
Conclusion
The cell culture models and protocols described in this document provide a robust framework for the in vitro characterization of this compound. By employing a combination of binding and functional assays, researchers can obtain a comprehensive understanding of its pharmacological profile at the µ-opioid receptor. These methodologies are foundational for further investigations into its cellular mechanisms of action and potential therapeutic applications.
References
- 1. Monographs [cfsre.org]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CRISPR/Cas9 unveils the dynamics of the endogenous µ‐opioid receptors on neuronal cells under continuous opioid stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of long-term exposure of SH-SY5Y cells to morphine: a whole cell proteomic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Opioids inhibit dopamine secretion from PC12 rat pheochromocytoma cells in a naloxone-reversible manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PC12 cells as a model to study the effects of opioids on normal and tumoral adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Opiate receptors in neuronal primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Non-nociceptive roles of opioids in the CNS: opioids’ effects on neurogenesis, learning, memory and affect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Troubleshooting & Optimization
Optimizing N-Phenethylnoroxymorphone synthesis yield and purity
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N-Alkylation of Noroxymorphone: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the N-alkylation of noroxymorphone (B159341). The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-alkylation of secondary amines like noroxymorphone?
The main difficulty is that the nucleophilicity of the nitrogen atom increases after the first alkylation.[1][2] This makes the newly formed tertiary amine product more reactive than the secondary amine starting material, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts.[3] This "runaway" reaction can result in a mixture of products that are difficult to separate, reducing the yield of the desired tertiary amine.[3][4]
Q2: My N-alkylation reaction shows low conversion or fails to proceed. What are the common causes?
Low conversion can stem from several factors:
-
Inactive Alkylating Agent: Alkyl chlorides are significantly less reactive than alkyl bromides or iodides due to their stability.[5]
-
Insufficient Base: An appropriate base is crucial to neutralize the acid generated during the reaction (e.g., HBr or HCl), which would otherwise protonate and deactivate the starting amine nucleophile.[6]
-
Poor Solubility: Noroxymorphone is known for its insolubility in many common organic solvents, which can severely limit reaction rates.[5]
-
Inadequate Temperature or Time: The reaction may require elevated temperatures and sufficient time to reach completion, depending on the specific reagents and solvent used.[7]
Q3: How can I improve the reactivity of less expensive and more stable alkylating agents like alkyl chlorides?
The reactivity of alkyl chlorides can be significantly enhanced by performing a halogen exchange reaction in situ. Adding a molar excess of a bromide or iodide salt, such as sodium bromide (NaBr) or potassium iodide (KI), can activate the alkyl chloride.[5][8] Catalytic amounts of these salts are often insufficient; a molar excess is typically required for the reaction to proceed to completion.[5]
Q4: I am observing significant formation of O-alkylated side products. How can this be minimized?
The formation of 3-O-alkylated impurities is a known side reaction.[5] Strategies to minimize this include:
-
Choice of Base: Using a hindered or milder base can sometimes favor N-alkylation over O-alkylation.
-
Solvent System: Optimizing the solvent system can influence the relative nucleophilicity of the nitrogen and the phenolic oxygen.
-
Protecting Groups: While adding steps to the synthesis, protecting the phenolic hydroxyl group prior to N-alkylation and subsequently deprotecting it is a definitive way to prevent O-alkylation.
Q5: What solvents are recommended for the N-alkylation of noroxymorphone to address its poor solubility?
Due to the low solubility of noroxymorphone, polar aprotic solvents are often preferred. Solvents such as N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) have been shown to be effective.[5][7] Acetonitrile and dimethylformamide (DMF) are also commonly used.[8] In some cases, a co-solvent system, such as water/NMP, may be employed.[5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Unreactive Alkylating Agent: Using an alkyl chloride. | Add a molar excess of a bromide or iodide salt (e.g., NaBr, KI) to facilitate a halogen exchange.[5] |
| Inadequate Base: Base is too weak or used in insufficient quantity. | Use at least a stoichiometric amount of a suitable base like NaHCO₃, K₂CO₃, or a non-nucleophilic organic base such as Diisopropylethylamine (Hunig's base).[5][7][8] | |
| Poor Solubility of Noroxymorphone: Reactant is not fully dissolved. | Use a more effective solvent like N-ethyl-2-pyrrolidone (NEP) or N-methyl-pyrrolidone (NMP).[5][7] | |
| Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | Increase the reaction temperature. Reactions are often heated to 60-85°C.[5][7] | |
| Significant Side Products | O-Alkylation: Alkylation occurs on the phenolic oxygen. | Optimize the base and solvent system. Consider protecting the phenolic hydroxyl group if the issue persists.[5] |
| Over-alkylation: Formation of quaternary ammonium salts. | Carefully control the stoichiometry of the alkylating agent. Avoid large excesses.[3][4] In some cases, using a 2:1 ratio of amine to alkylating agent can mitigate the formation of acid byproducts that tie up the starting material.[6] | |
| Incomplete Reaction | Reaction Time Too Short: Equilibrium has not been reached. | Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) and extend the reaction time as needed. Reactions can take from a few hours to over 16 hours.[7][8] |
| Reversible Reaction or Product Inhibition: | Not a commonly reported issue, but ensure reaction conditions are optimized for forward reaction (e.g., effective removal of acid byproduct by the base). | |
| Difficult Product Purification | Formation of Gums/Oils: Reactants or products are not precipitating cleanly. | An improved process using a molar excess of a bromide salt has been noted to reduce "gumming" during the reaction.[5] |
| Contamination with Starting Material: | Optimize reaction conditions for full conversion. If separation is necessary, techniques like column chromatography or selective crystallization/precipitation can be employed.[8][9] |
Experimental Protocols
Protocol 1: N-Alkylation with Cyclopropylmethyl Bromide in NEP
This protocol is adapted from a process for producing naltrexone (B1662487).[7]
-
Preparation: In a suitable reaction vessel, mix noroxymorphone (1 equivalent), potassium bicarbonate (approx. 1.5-2 equivalents), and cyclopropylmethyl bromide (approx. 1.5-2 equivalents) in N-ethyl-2-pyrrolidone (NEP). The weight-to-weight ratio of NEP to noroxymorphone can range from approximately 1:1 to 4:1.[7]
-
Reaction: Heat the mixture to a temperature in the range of 50-70°C, for instance, 60°C.[7]
-
Monitoring: Monitor the reaction progress by HPLC to check for the consumption of noroxymorphone. The reaction may take up to 17 hours.[7]
-
Workup: Once the reaction is complete, cool the mixture and dilute it with water.
-
Precipitation: Add a base, such as aqueous ammonium hydroxide, to adjust the pH to approximately 9. This will precipitate the crude product.[7]
-
Isolation: Stir the resulting suspension, then filter the solid product.
-
Purification: Wash the solid with water and dry it under a vacuum to yield the N-alkylated product.[7]
Protocol 2: N-Alkylation with an Alkyl Chloride and Bromide Salt Promoter
This protocol describes a method for activating a less reactive alkyl chloride.[5]
-
Preparation: To a reaction flask, add noroxymorphone (1 equivalent), sodium bromide (NaBr, approx. 2.8 equivalents), and a base mixture of sodium carbonate (Na₂CO₃) and sodium bicarbonate (NaHCO₃).
-
Solvent Addition: Add a solvent mixture, for example, a 1:9 (v/v) mixture of water and N-methyl-pyrrolidone (NMP).[5]
-
Alkylating Agent: Add the chloride-containing alkylating agent (e.g., chloromethylcyclopropane, approx. 1.4 equivalents) in portions.
-
Reaction: Heat the mixture to approximately 80°C.[5]
-
Monitoring: Monitor the reaction by chromatography. The reaction may be complete in as little as 3 hours, showing >95% conversion.[5]
-
Workup and Isolation: Follow standard aqueous workup, extraction, and crystallization procedures to isolate the purified product.
Process and Troubleshooting Diagrams
Caption: General workflow for the N-alkylation of noroxymorphone.
Caption: Troubleshooting decision tree for low yield in N-alkylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 5. US20110269964A1 - N-Alkylation of Opiates - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US8580963B2 - Method for the manufacturing of naltrexone - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. CN101115757A - Method for purifying noroxymorphone compound - Google Patents [patents.google.com]
Identification and reduction of byproducts in N-Phenethylnoroxymorphone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Phenethylnoroxymorphone. The information is designed to help identify and reduce the formation of common byproducts, thereby improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in the N-phenethylation of noroxymorphone (B159341)?
A1: Based on the reaction chemistry, the following byproducts are commonly encountered:
-
Unreacted Noroxymorphone: Incomplete reaction can leave starting material in your product mixture.
-
N,N-diphenethylnoroxymorphone Quaternary Salt: Over-alkylation of the nitrogen atom can lead to the formation of a quaternary ammonium (B1175870) salt.
-
O-phenethylnoroxymorphone: Alkylation of the phenolic hydroxyl group can occur under basic conditions, leading to an O-alkylated byproduct.
-
Byproducts from Reagents: Impurities present in the phenethyl bromide or the base used can lead to other related impurities.
-
Degradation Products: Noroxymorphone and its derivatives can be sensitive to prolonged heating or harsh pH conditions, potentially leading to degradation products such as alpha,beta-unsaturated ketones (ABUKs).
Q2: I see an unexpected peak in my HPLC analysis. How can I identify it?
A2: Unexpected peaks can be identified using a combination of analytical techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the unknown compound. Comparison of the molecular weight with those of potential byproducts (see Q1) can provide a strong indication of its identity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC-MS can provide molecular weight information and fragmentation patterns that are useful for structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1H and 13C NMR can provide detailed structural information to confirm its identity.
-
Reference Standards: If available, comparing the retention time and mass spectrum of your unknown peak with a certified reference standard is the most definitive way to identify a byproduct.
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yields can be attributed to several factors:
-
Incomplete Reaction: Ensure you are using an appropriate molar ratio of reagents and allowing sufficient reaction time. Monitoring the reaction progress by TLC or HPLC can help determine the optimal reaction time.
-
Byproduct Formation: The formation of significant amounts of byproducts will naturally lower the yield of the desired product. Identifying and minimizing these side reactions is key.
-
Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can all significantly impact the reaction outcome. A systematic optimization of these parameters may be necessary.
-
Work-up and Purification Losses: Product can be lost during extraction, washing, and purification steps. Ensure your procedures are optimized to minimize these losses.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides actionable steps for resolution.
| Issue | Potential Cause | Troubleshooting Steps |
| Presence of a peak with m/z corresponding to Noroxymorphone in LC-MS. | Incomplete reaction. | - Increase the molar equivalent of phenethyl bromide.- Extend the reaction time and monitor progress by TLC or HPLC.- Ensure the base is sufficiently active and present in the correct stoichiometry. |
| A new, more polar peak is observed, especially in the aqueous layer during work-up. | Formation of the N,N-diphenethylnoroxymorphone quaternary salt (over-alkylation). | - Use a stoichiometric amount or a slight excess of phenethyl bromide.- Add the alkylating agent slowly to the reaction mixture.- Consider using a milder base or lower reaction temperature. |
| A new, less polar peak is observed with a molecular weight corresponding to the addition of a phenethyl group. | O-alkylation of the phenolic hydroxyl group. | - Use a less hindered, non-nucleophilic base.- Protect the phenolic hydroxyl group prior to N-alkylation, followed by deprotection. - Employ aprotic solvents to minimize phenolate (B1203915) anion solvation.[1] |
| Multiple unknown peaks are present in the chromatogram. | Impure starting materials or reagents; reaction degradation. | - Verify the purity of noroxymorphone and phenethyl bromide before use.- Use freshly distilled solvents and high-purity bases.- Avoid excessive heating and prolonged reaction times. |
| Product degradation upon storage or during work-up. | Presence of unstable impurities like ABUKs. | - During the synthesis of the noroxymorphone precursor, ensure conditions that minimize the formation of ABUK impurities are used. - Purification via column chromatography or recrystallization can remove these impurities. |
Experimental Protocols
Protocol 1: Identification of Byproducts by LC-MS
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
Instrumentation: Use a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., QTOF or triple quadrupole).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid, is a common starting point.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally effective for these compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the product and potential byproducts (e.g., m/z 200-800).
-
-
Data Analysis: Analyze the resulting chromatogram to identify the retention times and mass-to-charge ratios of the main product and any impurities. Compare the observed masses with the calculated exact masses of potential byproducts.
Protocol 2: Reduction of Byproducts by Column Chromatography
-
Stationary Phase: Use silica (B1680970) gel with a particle size of 40-63 µm.
-
Slurry Preparation: Prepare a slurry of the silica gel in the initial mobile phase and pack it into a glass column of appropriate size for the amount of crude product.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) with a small amount of methanol) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol). A common gradient starts with 100% dichloromethane and gradually increases the percentage of methanol. The polarity of the eluent should be increased slowly to achieve good separation.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Synthetic pathway of this compound and potential byproducts.
Caption: Troubleshooting workflow for byproduct identification and reduction.
References
Navigating the Matrix: A Technical Support Guide for LC-MS/MS Analysis of N-Phenethylnoroxymorphone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of N-Phenethylnoroxymorphone. Our aim is to equip researchers with the necessary information to develop robust, accurate, and reproducible analytical methods.
Troubleshooting Guide: Overcoming Common Issues
This guide addresses specific problems you may encounter during the LC-MS/MS analysis of this compound, offering systematic approaches to identify and resolve them.
Question 1: I'm observing significant ion suppression for this compound in my plasma samples. How can I identify the source and mitigate this effect?
Answer:
Ion suppression is a common manifestation of matrix effects where co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and proteins, compete with the analyte for ionization, leading to a decreased signal.[1]
Initial Assessment:
-
Post-Column Infusion (PCI) Experiment: This is a definitive way to identify regions of ion suppression in your chromatogram. Infuse a constant flow of this compound solution post-column while injecting a blank, extracted matrix sample. A dip in the baseline signal at specific retention times indicates the presence of interfering components.
-
Post-Extraction Spike Analysis: Compare the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a standard solution in a neat solvent at the same concentration. A significant decrease in the peak area in the matrix sample confirms ion suppression. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100% A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
Troubleshooting & Optimization Workflow:
Caption: A logical workflow for troubleshooting ion suppression.
Mitigation Strategies:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For opioids like this compound, mixed-mode SPE cartridges (e.g., combining reversed-phase and ion-exchange mechanisms) can provide superior cleanup compared to single-mode cartridges.[2]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and solvent polarity to selectively extract this compound while leaving interfering substances behind.
-
Protein Precipitation (PPT): While simple, PPT is often the least effective method for removing phospholipids.[3] If using PPT, consider a subsequent clean-up step.
-
-
Modify Chromatographic Conditions:
-
Gradient Optimization: Adjust the gradient slope to better separate this compound from the ion-suppressing region identified in the PCI experiment.
-
Column Chemistry: Consider using a different column chemistry. For polar opioids, phenyl-hexyl or biphenyl (B1667301) phases can offer different selectivity compared to standard C18 columns and may help resolve the analyte from interferences.
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since it co-elutes with the analyte and has nearly identical physicochemical properties, it will experience the same degree of ion suppression, allowing for accurate quantification.
Question 2: My results for this compound show poor reproducibility and accuracy. Could this be related to matrix effects, and how do I confirm this?
Answer:
Poor reproducibility and accuracy are classic symptoms of uncompensated matrix effects. The variability in the composition of the biological matrix from sample to sample can lead to inconsistent ion suppression or enhancement, resulting in unreliable quantitative data.
Confirmation and Resolution:
-
Matrix Effect Evaluation in Multiple Lots: Prepare quality control (QC) samples in at least six different lots of blank matrix to assess the inter-subject variability of the matrix effect. A high coefficient of variation (%CV) in the results is a strong indicator of inconsistent matrix effects.
-
Matrix-Matched Calibrators: If a SIL-IS is not available, using matrix-matched calibrators is crucial. Prepare your calibration standards in the same biological matrix as your samples. This helps to normalize the matrix effect across the calibration curve and the unknown samples. However, this approach does not account for inter-subject variability.
-
Review Sample Preparation Consistency: Ensure your sample preparation protocol is robust and consistently applied. Inconsistent recoveries during extraction can also lead to poor reproducibility.
Quantitative Data Summary: Impact of Sample Preparation on Matrix Effect for Opioids (Proxy Data)
| Sample Preparation Method | Analyte | Matrix | Matrix Effect (%) | Recovery (%) | Reference |
| Protein Precipitation (PPT) | Morphine | Oral Fluid | ~30% (Suppression) | >85% | [3] |
| Solid-Phase Extraction (SPE) | Morphine | Oral Fluid | ~85% (Minor Suppression) | >90% | [3] |
| Protein Precipitation (PPT) | Oxymorphone | Plasma | Not specified, but CV < 15% | Not specified | [4] |
| Solid-Phase Extraction (SPE) | Oxymorphone | Blood | Not specified, but CV < 20% | >80% | [5] |
| Dilute-and-Shoot | Fentanyl | Urine | -79% to 86% | Not Applicable | [6] |
Note: This table summarizes data for structurally similar opioids to provide a comparative overview. The actual matrix effect for this compound may vary.
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique to minimize matrix effects for this compound in urine?
A1: For urine samples, which can have high salt content and a variety of metabolites, Solid-Phase Extraction (SPE) is generally the most effective technique for reducing matrix effects while achieving good analyte recovery. A mixed-mode cation exchange SPE protocol is often successful for basic compounds like this compound. Dilution of the urine sample prior to analysis can also be a simple and effective strategy if sufficient sensitivity is available.[7]
Q2: Are there any specific LC column recommendations for analyzing this compound to avoid matrix interferences?
A2: While a standard C18 column can be used, columns with alternative selectivities, such as biphenyl or phenyl-hexyl phases, can be advantageous. These columns provide different retention mechanisms, particularly for aromatic compounds like this compound, which can help to chromatographically separate it from co-eluting matrix components, especially phospholipids.
Q3: How do I choose an appropriate internal standard if a stable isotope-labeled version of this compound is not available?
A3: If a SIL-IS is unavailable, the next best choice is a structural analog that is not present in the samples. For this compound, a deuterated analog of oxymorphone or another N-substituted noroxymorphone (B159341) could be considered. It is critical to ensure that the chosen analog has a similar retention time and ionization efficiency to the analyte. However, it's important to recognize that a structural analog may not perfectly compensate for matrix effects.
Q4: Can I use atmospheric pressure chemical ionization (APCI) instead of electrospray ionization (ESI) to reduce matrix effects?
A4: APCI can be less susceptible to matrix effects than ESI, particularly for less polar compounds.[7] Since this compound is a moderately polar molecule, APCI could be a viable alternative if significant and difficult-to-resolve ion suppression is encountered with ESI. However, ESI generally provides better sensitivity for this class of compounds. A thorough evaluation of both ionization techniques is recommended during method development.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and should be optimized for your specific application.
Caption: A typical SPE workflow for opioid analysis from plasma.
Protocol 2: LC-MS/MS Parameters for Opioid Analysis (Example for Oxymorphone)
These parameters can be used as a starting point for developing a method for this compound.
Liquid Chromatography:
| Parameter | Setting |
| Column | Biphenyl column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | To be optimized for this compound (precursor ion and product ions) |
Disclaimer: This technical support center provides general guidance. All analytical methods should be fully validated according to the relevant regulatory guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. ojp.gov [ojp.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A rapid and sensitive LC-MS/MS method for quantifying oxycodone, noroxycodone, oxymorphone and noroxymorphone in human plasma to support pharmacokinetic drug interaction studies of oxycodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Development and application of a High-Resolution mass spectrometry method for the detection of fentanyl analogs in urine and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Phenethylnoroxymorphone Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of N-phenethylnoroxymorphone. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on the chemical structure of this compound, which combines a morphinan (B1239233) core similar to oxymorphone with an N-phenethyl group, the primary stability concerns are susceptibility to oxidation, photodegradation, and hydrolysis under acidic or basic conditions. The morphinan structure is known to be sensitive to oxidative environments, and like oxymorphone, it may darken upon exposure to light.[1] The N-phenethyl group can also be a site for oxidative degradation.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, likely pathways can be inferred from related opioid compounds. Key potential degradation routes include:
-
Oxidation: The tertiary amine and phenolic hydroxyl group are susceptible to oxidation, potentially leading to the formation of N-oxide and various oxidative coupling products.
-
N-dealkylation: Cleavage of the N-phenethyl bond can occur under certain stress conditions, yielding noroxymorphone.
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Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and temperature may promote reactions.
-
Photodegradation: Exposure to UV or visible light can lead to complex degradation pathways, including oxidation and rearrangement.[1][2][3]
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark, and dry place. It is advisable to use amber vials to protect it from light.[1][4] For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
Q4: What analytical techniques are recommended for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the recommended approach.[5][6][7] Such a method should be capable of separating the intact this compound from its potential degradation products. Method validation according to ICH guidelines (Q2(R1)) is crucial to ensure the method is specific, accurate, precise, and linear.
Troubleshooting Guide
Problem 1: I am observing a color change (yellowing/browning) in my this compound sample.
-
Possible Cause: This is likely due to oxidation or photodegradation.[1] Exposure to air and/or light can cause the phenolic moiety to oxidize.
-
Troubleshooting Steps:
-
Protect from Light: Store the sample in amber vials or wrap the container in aluminum foil.
-
Inert Atmosphere: If possible, handle and store the material under an inert gas like nitrogen or argon.
-
Check Purity: Use a stability-indicating HPLC method to check for the presence of degradation products.
-
Problem 2: My quantitative analysis shows a decrease in the concentration of this compound over time.
-
Possible Cause: This indicates degradation of the compound. The specific cause will depend on the storage and handling conditions.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the sample is stored at the recommended temperature and protected from light and moisture.
-
Forced Degradation Study: Conduct a forced degradation study (see Experimental Protocols section) to identify the conditions under which the compound is unstable. This will help pinpoint the cause of the degradation.[8][9][10]
-
Analyze for Degradants: Use an appropriate analytical method (e.g., LC-MS) to identify the degradation products formed, which can provide clues about the degradation pathway.
-
Problem 3: I am seeing unexpected peaks in my chromatogram during the analysis of this compound.
-
Possible Cause: These could be degradation products, impurities from the synthesis, or contaminants.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[11][12] This will help in identifying if the unknown peaks correspond to degradants.
-
Use Mass Spectrometry: If available, LC-MS analysis can provide mass information for the unknown peaks, aiding in their identification.
-
Check Blank Samples: Analyze a blank (solvent or matrix without the analyte) to rule out contamination from the solvent or sample preparation process.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH Q1A(R2) guidelines.[8][10]
Objective: To generate a degradation profile of this compound under various stress conditions. An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient.[8][9]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M HCl and/or heat at 60°C for 2 hours.
-
Neutralize the solution with an equivalent amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or heat at 60°C for 2 hours.
-
Neutralize the solution with an equivalent amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Store a solid sample and a solution of this compound in an oven at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
-
-
Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
-
Determine the percentage of degradation and identify the major degradation products.
-
Stability-Indicating HPLC Method
Instrumentation:
-
HPLC system with a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase:
-
A gradient elution is often necessary to separate the parent drug from its degradation products. A typical mobile phase could be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
Example Gradient Program:
| Time (min) | % Aqueous (0.1% Formic Acid) | % Acetonitrile |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
Detection:
-
UV detection at a wavelength where this compound has significant absorbance (e.g., 280 nm). A PDA detector is useful for assessing peak purity.
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Duration | % Degradation | Major Degradation Products (Proposed) |
| Acid Hydrolysis | 1 M HCl | 2 hours at 60°C | ~15% | Noroxymorphone |
| Base Hydrolysis | 1 M NaOH | 2 hours at 60°C | ~10% | Ring-opened products |
| Oxidation | 30% H₂O₂ | 24 hours at RT | ~20% | This compound N-oxide |
| Thermal | 80°C (Solid) | 48 hours | ~5% | Unspecified oxidative products |
| Photolytic | 1.2 million lux hours | - | ~18% | Oxidized and rearranged products |
Note: The % degradation and proposed products are hypothetical and should be confirmed by experimental data.
Visualizations
Caption: Proposed degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Oxymorphone - Wikipedia [en.wikipedia.org]
- 2. A study on photodegradation of methadone, EDDP, and other drugs of abuse in hair exposed to controlled UVB radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of oxycodone hydrochloride for disposal [morressier.com]
- 4. Investigation of 4,5-epoxymorphinan degradation during analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. BASi® | Development Of A Fast, Green Lc-ms Method For The Quantification Of Oxycodone, Oxymorphone And Noroxycodone Using Innovative Hplc Column Technology [basinc.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Quantifying N-Phenethylnoroxymorphone in Complex Matrices
Welcome to the technical support center for the analytical quantification of N-Phenethylnoroxymorphone. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex biological matrices?
A1: The main challenges stem from the low concentrations expected in biological samples, significant matrix effects from endogenous components, and the potential for poor recovery during sample preparation. Complex matrices like plasma, urine, and tissue homogenates contain numerous compounds (e.g., phospholipids, salts, proteins) that can interfere with the ionization of this compound, leading to ion suppression or enhancement and compromising the accuracy and precision of quantification.[1][2][3]
Q2: Which analytical techniques are most suitable for the quantification of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound due to its high sensitivity and selectivity.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) can also be used, though it may require derivatization to improve the volatility and thermal stability of the analyte.[6]
Q3: How can I minimize matrix effects in my LC-MS/MS analysis?
A3: To mitigate matrix effects, a combination of strategies is recommended:
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Effective Sample Preparation: Employ rigorous sample cleanup techniques such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[2][5]
-
Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is ideal as it co-elutes and experiences similar matrix effects, allowing for accurate correction.
-
Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix effects.
Q4: What are typical lower limits of quantification (LLOQ) for opioids like this compound in biological samples?
A4: While specific LLOQ data for this compound is not widely published, for similar novel synthetic opioids and their metabolites in matrices like plasma, whole blood, and oral fluid, LLOQs typically range from 0.1 ng/mL to 10 ng/mL.[2][4][7] Achieving a low LLOQ is critical for detecting the compound at physiologically relevant concentrations.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for this compound. | - Optimize the pH of the extraction solvent. - Evaluate different SPE sorbents (e.g., mixed-mode cation exchange). - For LLE, test a range of organic solvents. |
| Analyte degradation: The compound may be unstable under the extraction or storage conditions. | - Assess the stability of this compound at different temperatures and pH values. - Minimize sample processing time and keep samples on ice. | |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Column overload: Injecting too high a concentration of the analyte or matrix components. | - Dilute the sample extract before injection. - Use a column with a higher loading capacity. |
| Inappropriate mobile phase: The pH or organic composition of the mobile phase may not be suitable. | - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Optimize the gradient elution profile. | |
| Secondary interactions: The analyte may be interacting with active sites on the column or in the LC system. | - Use a high-quality, end-capped column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. | |
| High Signal Variability (Poor Precision) | Inconsistent matrix effects: Variable amounts of interfering compounds in different samples. | - Improve the consistency of the sample preparation method. - Use a stable isotope-labeled internal standard. |
| Instrument instability: Fluctuations in the LC pump or mass spectrometer. | - Perform system suitability tests before each analytical run. - Ensure the instrument is properly maintained and calibrated. | |
| Ion Suppression or Enhancement | Co-eluting matrix components: Endogenous substances from the sample matrix are interfering with the ionization of the analyte. | - Enhance chromatographic separation to resolve the analyte from interfering peaks. - Implement a more effective sample cleanup procedure (e.g., SPE). - Dilute the sample to reduce the concentration of matrix components. |
| Inappropriate ionization source settings: The electrospray ionization (ESI) source parameters are not optimized. | - Optimize source parameters such as capillary voltage, gas flow, and temperature. |
Quantitative Data Summary
The following tables present illustrative quantitative data for the analysis of novel synthetic opioids in complex matrices, which can be used as a reference for method development for this compound.
Table 1: Example LC-MS/MS Method Validation Parameters for Novel Synthetic Opioids in Oral Fluid
| Parameter | Result |
| Linearity Range | 10–500 ng/mL (R² ≥ 0.995) |
| Limit of Detection (LOD) | 5 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Bias | < ±11.1% |
| Imprecision | < ±11.1% |
| Matrix Effects | -21.1% to +13.7% |
| Analyte Stability (Room Temp) | Stable for 24 hours |
| Data adapted from a study on novel synthetic opioids in oral fluid.[1][2] |
Table 2: Example Recovery Data for Opioids from Human Plasma
| Analyte | Recovery (%) |
| Oxycodone | 75.6% |
| Noroxycodone | 37.4% |
| Oxymorphone | 18.2% |
| Data from a study on oxycodone and its metabolites, indicating that recovery can vary significantly between structurally similar compounds.[8][9] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., this compound-d5) and 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0). Vortex for 30 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 2 mL of methanol (B129727), 2 mL of deionized water, and 2 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge sequentially with 2 mL of deionized water and 2 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte with 2 mL of a freshly prepared solution of 2% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5 minutes, followed by a 2-minute re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: Precursor ion (Q1) m/z 392.2 → Product ion (Q3) m/z (to be determined experimentally).
-
This compound-d5 (IS): Precursor ion (Q1) m/z 397.2 → Product ion (Q3) m/z (to be determined experimentally).
-
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: A logical approach to troubleshooting common analytical issues.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Quantitative Analysis of Novel Synthetic Opioids, Morphine and Buprenorphine in Oral Fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS quantification of oxycodone, tramadol and fentanyl and their metabolites (noroxycodone, oxymorphone, O- desmethyltramadol, N- desmethyltramadol, and norfentanyl) in human plasma and whole blood collected via venepuncture and volumetric absorptive micro sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Novel LC-MS/MS Opioid Confirmation Assay: Evaluation of β-glucuronidase Enzymes and Sample Cleanup Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugsandalcohol.ie [drugsandalcohol.ie]
- 7. researchgate.net [researchgate.net]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. [PDF] Determination of oxycodone, noroxycodone and oxymorphone by high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry in human matrices: in vivo and in vitro applications. | Semantic Scholar [semanticscholar.org]
Technical Support Center: N-Phenethylnoroxymorphone Behavioral Assays
This technical support center provides guidance for researchers using N-phenethylnoroxymorphone (NPN) in behavioral assays. NPN is a potent µ-opioid receptor (MOR) agonist, and refining its dosage is critical for obtaining reliable and reproducible data. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
Researchers may encounter various issues when conducting behavioral assays with NPN. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in analgesic response (Hot Plate/Tail-Flick) | - Animal-related factors (strain, sex, age, weight)[1]- Inconsistent drug administration (e.g., subcutaneous injection technique)- Fluctuations in ambient temperature or equipment calibration[1]- Animal stress or habituation to the testing procedure[1] | - Use a consistent animal strain, sex, and age/weight range.- Ensure proper and consistent injection technique.- Regularly calibrate equipment and maintain a stable laboratory environment.- Provide adequate habituation to the testing apparatus and handle animals gently. |
| No significant antinociceptive effect observed | - Dose is too low.- Drug solution degradation.- Animal strain is less sensitive to opioids. | - Perform a dose-response study to determine the optimal effective dose.- Prepare fresh drug solutions for each experiment.- Consider using a different, more sensitive mouse strain.[1] |
| Animals reach cut-off time too quickly in nociceptive tests | - Hot plate temperature is too high.- Animals are in a hyperalgesic state. | - Recalibrate the hot plate to the recommended temperature range (52-55°C).[1]- Ensure animals are not in a state of pain or stress before testing. |
| Inconsistent results in Conditioned Place Preference (CPP) | - High baseline preference for one chamber.- Insufficient number of conditioning sessions.- Sedative effects of the NPN dose interfering with learning. | - Exclude animals with a strong baseline preference for one chamber.[1]- Increase the number of conditioning sessions.[1]- Adjust the NPN dose to a non-sedating level. |
| Animals show signs of excessive sedation or distress | - Dose is too high.- Rapid absorption and high peak plasma concentration. | - Reduce the NPN dose.- Consider a different route of administration or a slower infusion rate if applicable. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting dose for this compound (NPN) in a mouse hot plate or tail-flick test?
A1: Based on available literature, a subcutaneous (s.c.) dose range of 0.1–0.5 mg/kg has been shown to be effective for NPN in mice for antinociceptive tests. It is recommended to start with a dose at the lower end of this range and perform a dose-response study to determine the optimal dose for your specific experimental conditions and mouse strain.
Q2: How do I determine a starting dose for NPN in a Conditioned Place Preference (CPP) assay?
A2: There is no established specific dose for NPN in CPP studies. However, considering that NPN is a potent MOR agonist, a starting point can be extrapolated from data on other potent opioids like morphine. For morphine, CPP in mice is typically observed with doses ranging from 0.32 to 10 mg/kg, often following an inverted U-shaped dose-response curve.[2] Given that NPN is more potent than morphine, it is crucial to start with a significantly lower dose. A pilot study with doses ranging from 0.05 mg/kg to 0.5 mg/kg would be a reasonable starting point to identify a dose that induces a preference without causing excessive sedation or motor impairment that could confound the results.
Q3: What are some critical factors to consider when designing a behavioral study with NPN?
A3: Several factors can influence the outcome of your study:
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Animal Strain: Different mouse strains can exhibit varying sensitivities to opioids.[1]
-
Sex: Sex differences in response to opioids have been reported.[1]
-
Habituation: Proper habituation to the testing environment and apparatus is crucial to reduce stress-induced variability.[1]
-
Observer Bias: The experimenter should be blind to the treatment conditions to prevent bias in data collection.
-
Control Groups: Always include appropriate vehicle control groups.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent agonist of the µ-opioid receptor (MOR). MORs are G-protein coupled receptors that, when activated, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This signaling cascade ultimately results in the analgesic and other central nervous system effects of the drug.
Experimental Protocols
Hot Plate Test for Analgesia
Objective: To assess the thermal nociceptive threshold in response to a heat stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
This compound (NPN) solution.
-
Vehicle solution (e.g., sterile saline).
-
Syringes and needles for subcutaneous injection.
-
Timers.
Procedure:
-
Habituation: For 2-3 days prior to the experiment, habituate the mice to the testing room and the hot plate apparatus (at a neutral temperature) for 15-20 minutes each day.
-
Baseline Latency: On the day of the experiment, place each mouse on the hot plate, which is maintained at a constant temperature (typically 52-55°C).[1] Start the timer immediately.
-
Record the latency (in seconds) for the mouse to exhibit a nociceptive response, such as paw licking, jumping, or shaking.
-
To prevent tissue damage, a cut-off time (typically 30-60 seconds) must be enforced. If the mouse does not respond within this time, remove it from the hot plate and assign it the maximum latency score.[1]
-
Drug Administration: Administer NPN or vehicle subcutaneously (s.c.) in a volume of 10 µl per 1 g of body weight.
-
Post-treatment Latency: At predetermined time points after injection (e.g., 30, 60, and 120 minutes), place the mouse back on the hot plate and measure the response latency as described in step 3.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of NPN.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
This compound (NPN) solution.
-
Vehicle solution (e.g., sterile saline).
-
Syringes and needles for injection.
-
Video tracking software or manual timers.
Procedure:
-
Habituation & Pre-test (Day 1): Place each mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each chamber to establish baseline preference. Animals showing a strong unconditioned preference for one of the outer chambers may be excluded.[1]
-
Conditioning Phase (Days 2-5): This phase typically consists of 4 days of conditioning sessions.
-
Day 2 (Drug Pairing): Administer NPN and immediately confine the mouse to one of the outer chambers (the drug-paired chamber) for 30 minutes.
-
Day 3 (Vehicle Pairing): Administer the vehicle and confine the mouse to the opposite outer chamber (the vehicle-paired chamber) for 30 minutes.
-
Repeat this alternating drug and vehicle pairing for the subsequent conditioning days. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Test Phase (Day 6): Administer vehicle to all animals. Place each mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes. Record the time spent in each of the outer chambers. A significant increase in time spent in the drug-paired chamber compared to the pre-test indicates a conditioned place preference.
Quantitative Data Summary
| Compound | Test | Animal Model | Route of Administration | Effective Dose Range | Reference |
| This compound | Hot-Plate / Tail-Flick | Mouse | Subcutaneous (s.c.) | 0.1 - 0.5 mg/kg | [3] |
| Morphine | Conditioned Place Preference | Mouse | Intraperitoneal (i.p.) | 0.32 - 10 mg/kg | [2] |
Visualizations
µ-Opioid Receptor Signaling Pathway
Caption: µ-Opioid Receptor Signaling Cascade.
Experimental Workflow for Conditioned Place Preference
Caption: Conditioned Place Preference Workflow.
References
Technical Support Center: Minimizing Variability in N-Phenethylnoroxymorphone Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving N-Phenethylnoroxymorphone (NPN).
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPN) and what is its primary mechanism of action?
A1: this compound (NPN) is a potent semi-synthetic opioid analgesic.[1][2] Its primary mechanism of action is as a high-affinity agonist at the mu-opioid receptor (MOR).[3][4][5] The substitution of the N-methyl group with a β-phenethyl group significantly increases its analgesic potency compared to its parent compounds, morphine and oxymorphone.[3][4]
Q2: What are the common animal models used to study the effects of NPN?
A2: While specific studies on NPN are limited, its effects can be characterized using standard rodent models for opioid analgesia, reward, and self-administration. These include:
-
Nociception Assays: The hot plate test and tail-flick test are common models to assess the analgesic properties of NPN.[3][6]
-
Reward and Reinforcement Models: Intravenous self-administration (IVSA) chambers are used to study the reinforcing properties and abuse potential of opioids. Conditioned Place Preference (CPP) is another paradigm to evaluate the rewarding effects of NPN.[7][8][9][10]
-
Drug Discrimination Paradigms: These studies assess the subjective effects of NPN by training animals to recognize and respond to its internal state.[11][12][13][14][15]
Q3: What are the major sources of variability in NPN animal studies?
A3: Variability in animal studies with potent opioids like NPN can arise from several factors:
-
Genetic Factors: The genetic background of the animal model (i.e., strain) can significantly influence behavioral and physiological responses to opioids.
-
Biological Factors: The sex and age of the animals are critical variables. For females, the stage of the estrous cycle can impact opioid sensitivity.
-
Environmental Factors: Housing conditions, such as environmental enrichment, can alter an animal's motivation to self-administer opioids.[7][16][17][18][19]
-
Procedural Factors: Inconsistent drug administration techniques, handling stress, and the order of behavioral testing can all introduce variability.[20]
-
Pharmacokinetic and Metabolic Differences: Individual and strain-dependent variations in how NPN is absorbed, distributed, metabolized, and excreted can lead to different effective concentrations at the receptor.
Troubleshooting Guides
Issue 1: High Variability in Analgesic Response (Hot Plate Test)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure precise and consistent subcutaneous or intravenous injection techniques. For subcutaneous injections, vary the injection site to avoid tissue damage. |
| Variable Baseline Nociceptive Sensitivity | Acclimatize animals to the testing room and apparatus. Conduct baseline testing to ensure animals have consistent pre-drug latencies. Consider that body weight can inversely correlate with hot plate latency.[20] |
| Influence of Sex and Hormonal Cycle | If using female rodents, monitor and record the estrous cycle stage, as opioid potency can vary across the cycle. Consider using ovariectomized females for specific research questions to eliminate hormonal fluctuations. |
| Strain-Dependent Differences in Sensitivity | Be aware of the known differences in opioid sensitivity between rodent strains (see Table 1). Use a consistent strain throughout the study. |
| Learned Response | Repeated testing on the hot plate can lead to a decrease in baseline latency.[20] Avoid excessive repeated testing on the same animal in a short period. |
Issue 2: Inconsistent Responding in Intravenous Self-Administration (IVSA) Studies
| Potential Cause | Troubleshooting Steps |
| Catheter Patency Issues | Regularly flush catheters with heparinized saline to maintain patency. Visually inspect for signs of blockage or leakage. |
| Incorrect Dose Selection | The reinforcing efficacy of opioids follows an inverted U-shaped dose-response curve. If responding is low, the dose may be too low (insufficiently reinforcing) or too high (satiating or causing motor impairment). Conduct a dose-response study to determine the optimal dose for your specific strain and conditions. |
| Environmental Factors | Animals housed in enriched environments may show reduced motivation to self-administer opioids.[7][16][17][18][19] Standardize housing conditions across all experimental groups. |
| Stress | Excessive handling stress can impact drug-seeking behavior. Habituate animals to handling and the experimental procedures. |
| Lack of Discrimination | Ensure animals can discriminate between the active and inactive levers. This can be facilitated with appropriate visual or auditory cues. |
Quantitative Data on Sources of Variability
Table 1: Influence of Rodent Strain on Opioid-Mediated Effects
| Rodent Strain | Opioid Response Characteristic (for Morphine or other potent µ-opioids) | Reference |
| WAG/G Rat | Higher morphine self-administration compared to Fischer-344 rats. | [21] |
| Fischer-344 Rat | Lower morphine self-administration compared to WAG/G rats. | [21] |
| C57BL/6J Mouse | More sensitive to heroin-induced antinociceptive and motor effects. | |
| DBA/2J Mouse | More resistant to the reinforcing and nociceptive effects of opioids. |
Note: Data for NPN is limited; this table provides examples from studies with other potent mu-opioids to highlight the importance of strain selection.
Table 2: Antinociceptive Potency of NPN and Related Opioids in the Mouse Hot Plate Test
| Compound | ED50 (mg/kg, s.c.) | 95% Confidence Limits | Reference |
| This compound (NPN) | 0.18 | 0.13 - 0.25 | [3] |
| Morphine | 3.98 | 3.11 - 5.10 | [3] |
| Oxymorphone | 0.35 | 0.26 - 0.46 | [3] |
ED50: Effective dose to produce 50% of the maximum possible effect.
Experimental Protocols
Protocol 1: Hot Plate Test for Antinociception in Mice
Objective: To assess the analgesic efficacy of NPN by measuring the latency to a nociceptive response to a thermal stimulus.
Materials:
-
This compound (NPN)
-
Sterile saline (vehicle)
-
Hot plate apparatus with adjustable temperature (e.g., Ugo Basile)
-
Transparent glass cylinder to confine the mouse on the hot plate
-
Timer
Methodology:
-
Acclimatization: Habituate mice to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Dissolve NPN in sterile saline to the desired concentrations.
-
Animal Groups: Randomly assign mice to treatment groups (e.g., vehicle, different doses of NPN).
-
Baseline Latency: Place each mouse individually on the hot plate, maintained at a constant temperature (e.g., 55°C), and start the timer.[3] The latency is the time taken for the mouse to exhibit a nociceptive response (e.g., licking a paw, jumping).[3][6] A cut-off time (e.g., 12 seconds) should be used to prevent tissue damage.[3]
-
Drug Administration: Administer NPN or vehicle subcutaneously (s.c.) at a volume of 10 µl per gram of body weight.[3]
-
Post-Drug Latency: At specific time points after drug administration (e.g., 30, 60, and 120 minutes), place the mouse back on the hot plate and measure the test latency.[3] The peak effect of NPN is typically observed around 30 minutes post-administration.[3]
-
Data Analysis: Express the antinociceptive response as the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Calculate the ED50 from the dose-response curve.
Protocol 2: Intravenous Self-Administration (IVSA) of NPN in Rats (Adapted from protocols for other potent opioids)
Objective: To evaluate the reinforcing properties of NPN.
Materials:
-
This compound (NPN)
-
Heparinized saline
-
Standard operant conditioning chambers equipped with two levers, a syringe pump, and visual/auditory cues
-
Intravenous catheters
Methodology:
-
Surgery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat under anesthesia. Allow for a recovery period of at least one week.
-
Catheter Maintenance: Flush the catheters daily with heparinized saline to maintain patency.
-
Acquisition Phase:
-
Place rats in the operant chambers for daily sessions (e.g., 2 hours).
-
Program the chamber so that a press on the "active" lever results in an intravenous infusion of NPN (dose to be determined by pilot studies, starting from a low dose and adjusting based on response) and the presentation of a cue (e.g., light or tone).
-
Presses on the "inactive" lever have no programmed consequences.
-
Continue training until a stable baseline of responding is achieved (e.g., less than 20% variation in active lever presses over three consecutive days).
-
-
Dose-Response Evaluation: Once responding is stable, systematically vary the dose of NPN across sessions to determine the dose-response function.
-
Extinction and Reinstatement:
-
Extinction: Replace the NPN solution with saline. Active lever presses no longer result in drug infusion. Continue until responding decreases to a low level.
-
Reinstatement: Test the ability of a non-contingent "priming" injection of NPN or a drug-associated cue to reinstate drug-seeking behavior (i.e., pressing the active lever).
-
-
Data Analysis: The primary dependent measures are the number of infusions earned and the number of active versus inactive lever presses.
Visualizations
Caption: Simplified signaling pathway of this compound (NPN) at the mu-opioid receptor (MOR).
Caption: General experimental workflow for NPN animal studies.
Caption: Logical troubleshooting workflow for addressing high variability.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. N-Phenethyl Noroxymorphone — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 5. The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of “Tail Wags Dog” Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hot plate test - Wikipedia [en.wikipedia.org]
- 7. Effects of Environmental Enrichment on Self-Administration of the Short-Acting Opioid Remifentanil in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Antinociceptive and Discriminative Stimulus Effects of Six Novel Psychoactive Opioid Substances in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The analgesic and toxic effects of nornicotine enantiomers alone and in interaction with morphine in rodent models of acute and persistent pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discriminative stimulus and antinociceptive effects of sixteen nitazene analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sex differences in the discriminative stimulus characteristics of a morphine occasion setter in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of testing procedures on the discriminative morphine stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Exposure to environmental enrichment attenuates addiction-like behavior and alters molecular effects of heroin self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. "Effects of Environmental Enrichment on Self-Administration of the Shor" by Rebecca S. Hofford, Jonathan J. Chow et al. [uknowledge.uky.edu]
- 18. researchgate.net [researchgate.net]
- 19. asu-ir.tdl.org [asu-ir.tdl.org]
- 20. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effect of substance P on intravenous self-administration of morphine in different rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Phenethylnoroxymorphone experimental reproducibility problems
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with N-Phenethylnoroxymorphone.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent synthetic opioid and an analog of oxymorphone.[1][2][3] It is characterized by the substitution of the N-methyl group with an N-phenethyl group, which significantly enhances its analgesic potency compared to its parent compounds.[1][2] It is a high-affinity agonist for the mu-opioid receptor (MOR).[1][2][4]
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as a potent agonist at the mu-opioid receptor (MOR).[1][2][4] Its binding to the MOR stimulates G-protein coupling and intracellular calcium release.[1][2] This activity at the MOR is responsible for its strong antinociceptive (pain-relieving) effects.[1][2]
Q3: How should this compound be stored?
A3: For solid material, storage at room temperature is generally acceptable in the continental US, though conditions may vary elsewhere.[5] For long-term stability, especially when in solution, it is advisable to consult the supplier's specific recommendations, which can be found on the Certificate of Analysis.[5]
Q4: What are the expected in vitro effects of this compound?
A4: In vitro, this compound is expected to display high binding affinity and selectivity for the mu-opioid receptor.[1][2] It is a potent agonist in [³⁵S]GTPγS functional assays, indicating strong G-protein activation.[1][2] It also stimulates calcium mobilization in cells engineered to express opioid receptors and chimeric G-proteins.[1][2]
Q5: Is this compound commercially available?
A5: Yes, this compound can be purchased from commercial chemical suppliers for research purposes.[5][6]
Troubleshooting Guides
Synthesis of this compound
Q: My synthesis of this compound is resulting in a low yield. What are some possible causes and solutions?
A: Low yields can stem from several factors. Consider the following:
-
Choice of Solvent: The synthesis of N-phenethyl substituted morphinans has been shown to have higher yields when using N,N-dimethylformamide (DMF) as a solvent instead of ethanol.[1][2]
-
Alkylation Agent: Ensure the purity and reactivity of the 2-phenylethyl bromide used for alkylation.
-
Reaction Conditions: Optimize reaction temperature and time. Incomplete reactions are a common cause of low yields.
-
Purification Method: Product loss during purification steps like column chromatography can significantly impact the final yield. Evaluate your purification strategy for potential losses.
In Vitro Assays: Radioligand Binding
Q: I am observing high non-specific binding in my radioligand binding assay. How can I reduce it?
A: High non-specific binding can obscure your results. Here are some troubleshooting steps:
-
Blocking Agents: Ensure you are using an appropriate blocking agent, such as bovine serum albumin (BSA), in your assay buffer to prevent the radioligand from binding to non-receptor sites.
-
Radioligand Concentration: Use a concentration of radioligand that is at or below its Kd for the receptor of interest. Higher concentrations can lead to increased non-specific binding.
-
Washing Steps: Increase the number and duration of washing steps after incubation to more effectively remove unbound radioligand.
-
Filter Plates: Pre-soak your filter plates with a suitable buffer to reduce non-specific binding of the radioligand to the filter material.
Q: My calculated Ki values for this compound are inconsistent across experiments. What could be the cause?
A: Inconsistent Ki values can be due to several factors:
-
Pipetting Accuracy: Small variations in the concentrations of the radioligand, competitor ligand (this compound), or membrane protein can lead to significant differences in results. Calibrate your pipettes regularly.
-
Incubation Time and Temperature: Ensure that your assays reach equilibrium by using a consistent incubation time and temperature.
-
Membrane Preparation: The quality and consistency of your brain membrane preparation are crucial. Ensure that the protein concentration is accurately determined and consistent across assays.[1][2]
-
Data Analysis: Use a consistent and appropriate non-linear regression model to fit your competition binding data.
In Vitro Assays: [³⁵S]GTPγS Functional Assays
Q: The signal-to-noise ratio in my [³⁵S]GTPγS assay is low. What can I do to improve it?
A: A low signal-to-noise ratio can make it difficult to determine accurate EC50 values. Consider these points:
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GDP Concentration: The concentration of guanosine (B1672433) diphosphate (B83284) (GDP) is critical. Too high a concentration can inhibit basal [³⁵S]GTPγS binding, while too low a concentration can lead to high basal binding. Optimize the GDP concentration for your specific cell membrane preparation.
-
Membrane Quality: Use freshly prepared cell membranes expressing the receptor of interest. The density of receptors in the membrane preparation will directly impact the signal strength.
-
Agonist Concentration Range: Ensure your concentration-response curve for this compound covers a wide enough range to define both the baseline and the maximal stimulation.
-
Incubation Time: Optimize the incubation time to allow for maximal agonist-stimulated [³⁵S]GTPγS binding without excessive depletion of the radiolabel.
In Vivo Antinociceptive Studies
Q: I am observing high variability in the antinociceptive response of mice to this compound. How can I reduce this variability?
A: In vivo studies are inherently more variable than in vitro assays. To minimize variability:
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Animal Acclimatization: Ensure that animals are properly acclimated to the testing environment and equipment (e.g., hot plate, tail-flick apparatus) before the experiment to reduce stress-induced variability.
-
Route of Administration: Use a consistent route of administration (e.g., subcutaneous, intraperitoneal) and ensure accurate dosing based on body weight.
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Time of Testing: Conduct behavioral testing at the same time of day for all animals to minimize the effects of circadian rhythms on pain perception and drug metabolism.
-
Observer Blinding: The experimenter conducting the behavioral testing should be blind to the treatment groups to prevent observer bias.
Quantitative Data
Table 1: Opioid Receptor Binding Affinities of this compound
| Compound | Receptor | Kᵢ (nM) |
| This compound | MOP | 0.54 ± 0.03 |
| DOP | - | |
| KOP | - |
Data extracted from a new drug monograph by the Center for Forensic Science Research and Education.[3][7] Note: MOP = mu-opioid receptor, DOP = delta-opioid receptor, KOP = kappa-opioid receptor. A dash (-) indicates data not reported in the cited source.
Table 2: In Vitro Functional Potency of this compound
| Assay | Receptor | EC₅₀ (nM) |
| [³⁵S]GTPγS Binding | MOP | 2.63 ± 1.06 |
| Calcium Mobilization | MOP | ~21.35* |
Data from [³⁵S]GTPγS binding assays are from a new drug monograph.[3][7] The EC50 for calcium mobilization is estimated as approximately 2-fold more potent than DAMGO (EC50 = 42.7 nM) as reported in a pharmacological investigation.[1][2]
Experimental Protocols
Synthesis of this compound
A reported method for the synthesis of N-phenethyl substituted morphinans involves the alkylation of the corresponding nor-compound.[1][2]
-
Starting Material: Noroxymorphone (B159341).
-
Alkylation: The nor-compound is alkylated with 2-phenylethyl bromide.
-
Solvent: N,N-dimethylformamide (DMF) is used as the solvent to achieve higher yields.[1][2]
-
Purification: The final product is purified using standard chemical purification techniques, such as column chromatography.
Note: A newer synthesis route via noroxymorphone ethylene (B1197577) ketal has also been developed.[1][2]
Radioligand Binding Assay
This protocol is adapted from studies investigating N-substituted oxymorphone derivatives.[1][2]
-
Membrane Preparation: Prepare membranes from Sprague-Dawley rat brains (for MOP and DOP receptors) or guinea pig brains (for KOP receptors).[1][2]
-
Reaction Mixture: In a final volume of 1 ml, combine the brain membrane preparation (300–500 µg protein), a selective radioligand (e.g., [³H]DAMGO for MOP), and varying concentrations of the competitor ligand (this compound).[1][2]
-
Incubation: Incubate the mixture at a specified temperature and duration to allow binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ values from competition binding curves and calculate the Ki values using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This protocol is based on the characterization of this compound's agonist activity.[1][2]
-
Membrane Preparation: Use membranes from Chinese hamster ovary (CHO) cells stably expressing the human mu-opioid receptor (CHO-hMOP).[1][2]
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, and an optimized concentration of GDP.
-
Reaction Mixture: Combine cell membranes, [³⁵S]GTPγS, and varying concentrations of this compound.
-
Incubation: Incubate the mixture at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a liquid scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Experimental workflow for a radioligand binding assay.
Caption: Experimental workflow for a [³⁵S]GTPγS functional assay.
Caption: Signaling pathway of this compound at the MOR.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Phenethyl Noroxymorphone — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of “Tail Wags Dog” Experiments [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. drugsandalcohol.ie [drugsandalcohol.ie]
- 7. Monographs [cfsre.org]
Preventing degradation of N-Phenethylnoroxymorphone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of N-Phenethylnoroxymorphone in solution.
Troubleshooting Guide
Researchers may encounter challenges related to the stability of this compound solutions. This guide addresses specific issues, their probable causes, and recommended solutions.
Problem 1: Loss of Potency in this compound Standard Solutions
-
Observation: A noticeable decrease in the concentration of this compound over a short period, as determined by analytical methods like HPLC-UV or LC-MS.
-
Probable Causes:
-
pH-mediated hydrolysis: The molecule may be susceptible to degradation in acidic or alkaline conditions.
-
Oxidation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of degradation products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation.
-
Improper Storage Temperature: Elevated temperatures can accelerate degradation reactions.
-
-
Solutions:
-
pH Control: Prepare solutions in a buffered system, ideally between pH 4 and 6. Avoid highly acidic or alkaline conditions.
-
Inert Atmosphere: For long-term storage, purge the solution and the headspace of the storage container with an inert gas like nitrogen or argon.
-
Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect from light.
-
Temperature Control: Store stock solutions and working solutions at recommended temperatures. For long-term storage, freezing (-20°C or -80°C) is advisable. For short-term use, refrigeration (2-8°C) is recommended.
-
Problem 2: Appearance of Unknown Peaks in Chromatograms
-
Observation: New peaks, not corresponding to this compound or known impurities, appear in HPLC or LC-MS chromatograms of the solution over time.
-
Probable Causes:
-
Formation of degradation products due to hydrolysis, oxidation, or photodegradation.
-
-
Solutions:
-
Forced Degradation Study: Conduct a forced degradation study to intentionally generate degradation products under controlled stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times and mass-to-charge ratios of potential degradants.
-
Mass Spectrometry: Utilize LC-MS/MS to elucidate the structures of the unknown peaks. By comparing the mass spectra with the parent compound, potential degradation pathways can be inferred.
-
Review Handling Procedures: Ensure that the solution has not been inadvertently exposed to harsh conditions during preparation or handling.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in solution?
Based on the structure of this compound, which contains a tertiary amine, a phenolic hydroxyl group, and a ketone, the following degradation pathways are plausible:
-
Oxidation: The tertiary amine can be oxidized to an N-oxide. The phenolic hydroxyl group is also susceptible to oxidation, potentially leading to dimerization or other oxidative coupling products, similar to the formation of pseudomorphine from morphine.
-
Hydrolysis: While the core morphinan (B1239233) structure is generally stable to hydrolysis, extreme pH conditions could potentially catalyze rearrangements or other degradative reactions.
-
Photodegradation: The aromatic ring and conjugated system may absorb UV light, leading to photolytic cleavage or rearrangement.
Diagram: Potential Degradation Pathways of this compound
Caption: Potential degradation routes for this compound.
Q2: What are the recommended storage conditions for this compound solutions?
To ensure the stability of this compound solutions, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Short-term (days to weeks): 2-8°C. Long-term (months to years): -20°C or -80°C. | Minimizes thermal degradation. |
| Light | Store in amber glass vials or protect from light with opaque wrapping. | Prevents photodegradation. |
| Atmosphere | For long-term storage, purge with an inert gas (e.g., nitrogen, argon). | Reduces oxidative degradation. |
| pH | Maintain in a buffered solution, pH 4-6. | Minimizes acid or base-catalyzed degradation. |
| Solvent | Use high-purity solvents (e.g., methanol (B129727), acetonitrile, DMSO) for stock solutions. For aqueous solutions, use purified water (e.g., HPLC-grade). | Prevents degradation caused by impurities in the solvent. |
Q3: How can I develop a stability-indicating method for this compound?
A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. Here is a general workflow for developing such a method using HPLC:
Diagram: Workflow for Stability-Indicating Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, place a vial of the stock solution in an oven at 60°C for 48 hours.
-
At specified time points, prepare solutions from the solid sample and dilute the liquid sample for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (e.g., 100 µg/mL in methanol/water) to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples at appropriate time intervals.
-
3. Analysis:
-
Analyze all samples by a suitable analytical method, such as HPLC with a photodiode array (PDA) detector or LC-MS.
-
The goal is to achieve approximately 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.
Protocol 2: Development and Validation of a Stability-Indicating HPLC Method
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 280 nm) or MS detection.
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
-
Specificity: Demonstrate that the method can separate this compound from its degradation products, process impurities, and any excipients. This is confirmed by analyzing the stressed samples from the forced degradation study. Peak purity analysis using a PDA detector is recommended.
Data Presentation
The following table can be used to summarize the results from a forced degradation study.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | RRT of Major Degradants |
| 0.1 M HCl, 60°C | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |
| Heat, 80°C (solid) | 48 h | [Insert Data] | [Insert Data] | [Insert Data] |
| Heat, 60°C (solution) | 48 h | [Insert Data] | [Insert Data] | [Insert Data] |
| Photostability | [Specify Duration] | [Insert Data] | [Insert Data] | [Insert Data] |
RRT = Relative Retention Time with respect to the this compound peak.
Technical Support Center: Optimizing Chromatographic Separation of N-Phenethylnoroxymorphone from its Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of N-Phenethylnoroxymorphone and its potential isomers. The information is presented in a practical question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic separation of this compound and its isomers?
A1: The primary challenges stem from the inherent properties of the molecule and the potential for multiple isomeric forms. This compound is a basic compound due to its tertiary amine, which can lead to undesirable peak tailing on traditional silica-based reversed-phase columns due to interactions with residual silanols.[1][2] Furthermore, the molecule possesses multiple chiral centers, giving rise to stereoisomers (enantiomers and diastereomers) that are often difficult to separate using standard achiral chromatography.[3][4] Key challenges include:
-
Peak Tailing: Strong interactions between the basic amine group and acidic silanols on the stationary phase surface can cause asymmetric peaks.[2]
-
Co-elution of Isomers: Stereoisomers have identical chemical formulas and similar physicochemical properties, making their separation challenging without specialized chiral stationary phases.[4]
-
Method Robustness: The retention of this ionizable compound can be highly sensitive to small variations in mobile phase pH, requiring careful control for reproducible results.[5][6][7]
Q2: What are the likely isomers of this compound that I might encounter?
A2: The synthesis of this compound from noroxymorphone (B159341) involves the introduction of a phenethyl group at the nitrogen atom.[8] The core morphinan (B1239233) structure contains several chiral centers. Therefore, you are likely to encounter stereoisomers. The formal name (4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-phenylethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one specifies a particular stereoisomer.[9][10] However, synthetic routes may produce other diastereomers or the corresponding enantiomer, which would require chiral chromatography to separate. Positional isomers related to the phenethyl group are less likely but could arise from impurities in the starting materials.
Q3: What type of HPLC column is recommended for the separation of this compound isomers?
A3: For separating the primary this compound peak from other non-isomeric impurities, a high-purity, end-capped C18 or a phenyl-hexyl column is a good starting point. These columns have a lower density of residual silanols, which helps to minimize peak tailing for basic compounds.[2]
For the separation of stereoisomers (enantiomers and diastereomers), a chiral stationary phase (CSP) is essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral pharmaceuticals, including opioid analogs.[4][11]
Q4: How can I control the mobile phase pH to improve the separation of this basic compound?
A4: Controlling the mobile phase pH is critical for achieving good peak shape and reproducible retention times for ionizable compounds like this compound.[5][6][7]
-
Low pH: Operating at a low pH (e.g., pH 2.5-3.5) ensures that the tertiary amine is fully protonated. This can lead to more consistent interactions with the stationary phase and reduce peak tailing caused by silanol (B1196071) interactions.[12]
-
Buffers: It is crucial to use a buffer to maintain a constant pH throughout the analysis. Phosphate (B84403) and formate (B1220265) buffers are common choices for reversed-phase HPLC. For LC-MS applications, volatile buffers like formic acid or ammonium (B1175870) formate are preferred.[1]
-
pKa Consideration: The retention of basic compounds is highly sensitive to pH changes near their pKa. For robust methods, it is advisable to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.
Problem 1: Significant Peak Tailing
| Possible Cause | Solution |
| Secondary Interactions with Silanols | 1. Lower Mobile Phase pH: Adjust the mobile phase to a pH between 2.5 and 3.5 using an appropriate buffer (e.g., 10-20 mM phosphate or formate buffer).[12] 2. Use a High-Purity, End-Capped Column: Employ a modern, high-purity silica-based C18 or C8 column specifically designed for the analysis of basic compounds.[2] 3. Add a Competing Base: In some cases, adding a small amount of a competing amine, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites. However, this is generally not recommended for LC-MS applications due to ion suppression. |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of the sample. 2. Dilute the Sample: Decrease the concentration of the sample. |
| Column Contamination | 1. Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities. 2. Flush the Column: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent in the mobile phase) to remove contaminants. |
Problem 2: Poor Resolution or Co-elution of Isomers
| Possible Cause | Solution |
| Inadequate Stationary Phase Selectivity (Achiral) | 1. Screen Different Stationary Phases: Test columns with different selectivities, such as phenyl-hexyl or embedded polar group phases, which can offer different interactions. 2. Optimize Mobile Phase: Vary the organic modifier (acetonitrile vs. methanol) and the mobile phase pH to alter selectivity. |
| Co-elution of Stereoisomers | 1. Use a Chiral Stationary Phase (CSP): This is the most effective approach for separating enantiomers and diastereomers. Polysaccharide-based columns are a good starting point.[4][11] 2. Optimize Chiral Separation Conditions: For chiral separations, systematically vary the mobile phase composition (e.g., different alcohols as modifiers in normal phase, or different organic modifiers in reversed-phase) and temperature to optimize resolution. |
| Insufficient Efficiency | 1. Use a UHPLC System: A UHPLC system with a sub-2 µm particle size column will provide significantly higher efficiency and better resolution. 2. Optimize Flow Rate: For a given column, there is an optimal flow rate that provides the best efficiency. This can be determined experimentally. |
Problem 3: Drifting or Inconsistent Retention Times
| Possible Cause | Solution |
| Inadequate Column Equilibration | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient. A minimum of 10-15 column volumes is recommended. |
| Mobile Phase pH Instability | 1. Use a Buffer: Always use a buffer to control the mobile phase pH, especially when working with ionizable compounds.[1] 2. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed and degassed. |
| Pump Performance Issues | 1. Check for Leaks: Inspect the pump and connections for any signs of leaks.[13] 2. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump heads.[14] |
| Temperature Fluctuations | 1. Use a Column Oven: A column oven will maintain a constant temperature, leading to more stable retention times. |
Experimental Protocols
The following are suggested starting points for method development. Optimization will be required for specific applications and isomers.
Protocol 1: Reversed-Phase UHPLC-UV/MS for General Purity
-
Instrumentation: UHPLC system with UV and/or Mass Spectrometric detection.
-
Column: High-purity, end-capped C18, 100 x 2.1 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10-50% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
Detection: UV at 280 nm or MS in positive ion mode.
Protocol 2: Chiral HPLC for Isomer Separation
-
Instrumentation: HPLC or UHPLC system with UV detection.
-
Column: Polysaccharide-based chiral column (e.g., Amylose or Cellulose based), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and a polar organic modifier (e.g., Isopropanol or Ethanol) with a basic additive. A typical starting point could be 80:20 (v/v) n-Hexane:Isopropanol with 0.1% Diethylamine.
-
Elution: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 5-10 µL.
-
Detection: UV at 280 nm.
Note: Chiral separations are highly specific to the analyte and the chiral stationary phase. Screening of different chiral columns and mobile phases is often necessary to achieve the desired separation.
Data Presentation
Table 1: Example Chromatographic Parameters for Related Opioid Compounds
| Compound | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Reference |
| Noroxymorphone | C18, 150 x 4.6 mm, 5 µm | 10 mM Potassium Phosphate (pH 6.0) / Acetonitrile (17:83) | 1.0 | 3.8 | [15] |
| This compound | (Not specified) | (Not specified) | (Not specified) | 5.30 - 5.41 | [9] |
| Buprenorphine | C18, 150 x 4.6 mm, 5 µm | 10 mM Potassium Phosphate (pH 6.0) / Acetonitrile (17:83) | 1.0 | 8.1 | [15] |
Mandatory Visualizations
Caption: A logical workflow for developing a chromatographic method for this compound.
Caption: A decision-making workflow for troubleshooting common chromatographic issues.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. researchgate.net [researchgate.net]
- 4. jsmcentral.org [jsmcentral.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugsandalcohol.ie [drugsandalcohol.ie]
- 10. N-Phenethyl Noroxymorphone — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 11. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. lcms.cz [lcms.cz]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Development and validation of a HPLC method for the determination of buprenorphine hydrochloride, naloxone hydrochloride and noroxymorphone in a tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: N-Phenethylnoroxymorphone Metabolic Stability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting in vitro metabolic stability assays with N-Phenethylnoroxymorphone (NPN).
Disclaimer
This compound (NPN) is a novel synthetic opioid.[1][2] As of the latest available information, specific studies detailing the in vivo or in vitro metabolism of NPN have not been published. The metabolic pathways and potential metabolites described in this guide are predicted based on the known metabolism of structurally similar opioids, such as oxycodone and oxymorphone.[3][4] These predictions should be confirmed experimentally.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NPN)?
A1: this compound is a potent synthetic opioid with a structural similarity to oxymorphone.[1][2][5] It is a strong agonist at the mu-opioid receptor.[2][6]
Q2: Which metabolic pathways are likely for NPN?
A2: Based on its structure and the metabolism of similar opioids, NPN is expected to undergo Phase I and Phase II metabolism.[3][4]
-
Phase I Metabolism: Primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[3] The most likely reactions are:
-
N-dealkylation of the phenethyl group, likely by CYP3A4, to form noroxymorphone (B159341).[3]
-
Hydroxylation of the phenethyl group.
-
-
Phase II Metabolism: The hydroxyl groups on the oxymorphone core are susceptible to glucuronidation by UDP-glucuronosyltransferases (UGTs).[4]
Q3: Which in vitro system is better for studying NPN metabolism: liver microsomes or hepatocytes?
A3: The choice depends on the study's goal.[5]
-
Liver Microsomes: Ideal for high-throughput screening and investigating Phase I (CYP-mediated) metabolism as they are rich in these enzymes.[5] They are cost-effective for initial ranking of compounds.[7]
-
Hepatocytes: Provide a more comprehensive metabolic profile as they contain both Phase I and Phase II enzymes, as well as necessary cofactors and transporters.[5][8] They are considered the "gold standard" for predicting in vivo hepatic clearance.[8]
Q4: What are the key parameters calculated from a metabolic stability assay?
A4: The primary parameters are:
-
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized.
-
Intrinsic Clearance (CLint): The rate of metabolism by a given amount of enzyme or cells, independent of physiological factors like blood flow.[9]
Troubleshooting Guide
This guide addresses common issues encountered during NPN metabolic stability assays.
| Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Rapid disappearance of NPN, even at time zero (T0). | 1. Non-specific Binding: The compound is adsorbing to plasticware (plates, tips) or microsomal protein.[1] 2. Chemical Instability: NPN is degrading in the assay buffer (e.g., due to pH or temperature) without enzymatic activity.[1] 3. Poor Solubility: The compound is precipitating out of the solution.[1] | 1. Assess Non-specific Binding: - Use low-binding plates and pipette tips. - Perform a recovery experiment: Add NPN to the complete reaction mix (including microsomes) and immediately stop the reaction. Compare the measured concentration to a standard prepared in the same matrix. Low recovery indicates significant binding.[1] 2. Evaluate Chemical Stability: - Incubate NPN in the assay buffer without microsomes or hepatocytes. If degradation occurs, the compound is chemically unstable under the assay conditions. Consider adjusting the buffer pH if possible. 3. Check Solubility: - Visually inspect wells for precipitation. - Reduce the final concentration of the organic solvent (e.g., DMSO) in the incubation to less than 0.1%.[10] |
| NPN appears stable, but literature suggests opioids are metabolized. | 1. Incorrect Cofactors: NADPH (for CYPs) or other necessary cofactors are missing or degraded. 2. Low Enzyme Activity: The liver microsomes or hepatocytes have lost their metabolic capacity. 3. Slow Metabolism: NPN is a low-clearance compound, and the incubation time is too short to detect significant turnover. 4. Analytical Issues: The LC-MS/MS method is not sensitive enough or is experiencing issues like ion suppression.[1] | 1. Verify Cofactors: - Use freshly prepared NADPH regenerating solution for every experiment. 2. Confirm System Performance: - Include a positive control compound with a known metabolic rate (e.g., verapamil, testosterone) in every assay to verify enzyme activity. 3. Adjust Assay Conditions for Low Clearance: - Increase the incubation time (e.g., up to 4 hours for hepatocytes). - Increase the protein/cell concentration, being mindful of potential increases in non-specific binding. 4. Optimize Analytical Method: - Check for ion suppression by comparing the NPN peak area in a clean solvent versus the post-reaction matrix. - Ensure the LC-MS/MS is properly tuned and calibrated. |
| High variability between replicate wells. | 1. Pipetting Errors: Inaccurate or inconsistent dispensing of NPN, microsomes, or stopping solution. 2. Uneven Temperature: Inconsistent temperature across the incubation plate.[10] 3. Edge Effects: Evaporation from the outer wells of the plate. | 1. Improve Pipetting Technique: - Use calibrated pipettes. - For robotic systems, reduce the dispensing speed to avoid splashing.[10] 2. Ensure Uniform Temperature: - Pre-incubate all plates and solutions at 37°C. - Use an incubator with good air circulation. 3. Mitigate Edge Effects: - Avoid using the outermost wells of the plate for samples; instead, fill them with buffer or water. |
| Compound loss is observed in the absence of NADPH. | 1. Non-Enzymatic Degradation: The compound is chemically unstable in the buffer.[1] 2. Metabolism by Non-NADPH dependent enzymes: Other enzymes present in the microsomes (e.g., FMOs, UGTs if alamethicin (B1591596) is used) could be metabolizing NPN. | 1. Confirm Chemical Instability: - Run a control with NPN in buffer alone (no microsomes). Degradation here confirms chemical instability. 2. Investigate Other Enzymes: - Run an assay with heat-inactivated microsomes. If degradation is still observed in the absence of NADPH but not with heat-inactivated microsomes, it points to non-CYP enzymatic activity.[1] |
Experimental Protocols
Protocol 1: NPN Stability in Human Liver Microsomes (HLM)
This protocol outlines a typical procedure to determine the rate of Phase I metabolism.
| Parameter | Condition | Rationale |
| Test System | Pooled Human Liver Microsomes | Represents the average metabolic activity of a population. |
| Protein Conc. | 0.5 mg/mL | A common concentration to balance metabolic activity and non-specific binding.[3] |
| NPN Conc. | 1 µM | Should be below the Michaelis-Menten constant (Km) for accurate CLint calculation. |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Maintains physiological pH for optimal enzyme activity. |
| Cofactor | NADPH Regenerating System | Provides a continuous supply of NADPH, the required cofactor for CYP enzymes.[9] |
| Incubation Temp. | 37°C | Physiological temperature.[9] |
| Time Points | 0, 5, 15, 30, 45, 60 min | Captures the initial rate of metabolism for a range of stabilities.[1] |
| Reaction Stop | Cold Acetonitrile (ACN) with Internal Standard | Precipitates protein to quench the reaction and provides a standard for quantification.[10] |
| Analysis | LC-MS/MS | Provides sensitive and specific quantification of the parent compound.[9] |
| Controls | 1. -NADPH: NPN + HLM, no cofactor. 2. Buffer Only: NPN in buffer, no HLM. 3. Positive Control: A compound with known stability (e.g., Verapamil). | 1. Differentiates enzymatic from non-enzymatic degradation.[1] 2. Assesses chemical stability. 3. Confirms the metabolic competence of the system. |
Protocol 2: NPN Stability in Suspended Human Hepatocytes
This protocol provides a more comprehensive view, including Phase I and Phase II metabolism.
| Parameter | Condition | Rationale |
| Test System | Cryopreserved Human Hepatocytes | Intact cell system containing a full complement of metabolic enzymes and cofactors. |
| Cell Density | 0.5 - 1.0 x 10^6 viable cells/mL | Standard density for suspension assays.[3] |
| NPN Conc. | 1 µM | A typical concentration for in vitro DMPK assays.[3] |
| Incubation Medium | Williams' Medium E + Supplements | Maintains cell viability and function during the assay. |
| Incubation Temp. | 37°C in a shaking incubator | Maintains physiological temperature and keeps cells in suspension. |
| Time Points | 0, 15, 30, 60, 90, 120 min | Longer time course to account for potentially slower metabolism or cell uptake. |
| Reaction Stop | Cold Acetonitrile (ACN) with Internal Standard | Lyses cells, precipitates protein, and quenches metabolic reactions. |
| Analysis | LC-MS/MS | Sensitive and specific quantification of the parent compound. |
| Controls | 1. Medium Only: NPN in medium, no cells. 2. Positive Control: A compound with known stability in hepatocytes (e.g., 7-Hydroxycoumarin). | 1. Assesses stability in the incubation medium.[3] 2. Confirms the metabolic competence of the hepatocyte lot. |
Visualizations
Caption: Predicted Metabolic Pathway of this compound.
Caption: General Experimental Workflow for In Vitro Metabolic Stability.
Caption: Decision Tree for Troubleshooting NPN Stability Assays.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. Monographs [cfsre.org]
- 3. Opioid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. forensicrti.org [forensicrti.org]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 7. Pharmacological characterization of noroxymorphone as a new opioid for spinal analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Addressing poor recovery of N-Phenethylnoroxymorphone during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the poor recovery of N-Phenethylnoroxymorphone during solid-phase extraction (SPE) and liquid-liquid extraction (LLE). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: this compound is a synthetic opioid with a molecular weight of 391.5 g/mol and a chemical formula of C24H25NO4.[1] Its structure includes a tertiary amine, making it a basic compound. This basicity is a critical factor in developing effective extraction protocols, as its ionization state is pH-dependent. It is soluble in organic solvents such as acetonitrile, DMSO, and methanol (B129727).[2]
Q2: Why is pH control so critical for the successful extraction of this compound?
A2: As a basic compound, the pH of the sample matrix and subsequent solutions will determine the ionization state of this compound's tertiary amine group.
-
For Liquid-Liquid Extraction (LLE): To ensure the compound is in its neutral, non-ionized form for efficient partitioning into an organic solvent, the pH of the aqueous sample should be adjusted to be at least two units above its pKa.[3][4]
-
For Solid-Phase Extraction (SPE) using cation exchange: To ensure the compound is in its protonated, positively charged form for effective retention on a cation-exchange sorbent, the sample pH should be adjusted to be below its pKa.
Q3: What are the most common causes of poor recovery of opioids like this compound during extraction?
A3: Poor recovery can stem from several factors, including:
-
Improper pH: Failure to optimize the pH for the chosen extraction method is a primary cause of low recovery.
-
Suboptimal Solvent Selection (LLE): The organic solvent used may not have sufficient polarity or affinity for this compound.
-
Inappropriate Sorbent Material (SPE): The selected SPE sorbent may not have the correct chemistry (e.g., reversed-phase, ion-exchange) to effectively retain the analyte.
-
Analyte Degradation: Opioids can be susceptible to degradation at certain pH levels and temperatures.[5]
-
Incomplete Elution (SPE): The elution solvent may not be strong enough to release the analyte from the SPE sorbent.
-
Emulsion Formation (LLE): The formation of an emulsion between the aqueous and organic layers can trap the analyte and lead to significant loss.[3]
Troubleshooting Guides
Low Recovery in Solid-Phase Extraction (SPE)
| Problem | Potential Cause | Recommended Solution |
| Analyte not retained on the cartridge (found in wash) | Sample pH is too high for cation exchange. | Acidify the sample to a pH below the pKa of this compound to ensure it is protonated. |
| Inappropriate sorbent type. | Use a mixed-mode cation exchange SPE cartridge for better retention of basic compounds like opioids. | |
| Flow rate is too fast. | Decrease the flow rate during sample loading to allow for sufficient interaction between the analyte and the sorbent. | |
| Analyte retained but not eluting | Elution solvent is too weak. | Use a stronger, more appropriate elution solvent. For cation-exchange SPE, this is often a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). |
| Insufficient volume of elution solvent. | Increase the volume of the elution solvent to ensure complete elution. | |
| Inconsistent recovery | Sorbent bed drying out. | Ensure the sorbent bed does not dry out between the conditioning, loading, and washing steps, unless specified by the protocol. |
| Inconsistent sample pretreatment. | Ensure consistent and thorough sample pretreatment, including pH adjustment and vortexing. |
Low Recovery in Liquid-Liquid Extraction (LLE)
| Problem | Potential Cause | Recommended Solution |
| Analyte remains in the aqueous phase | pH of the aqueous phase is too low. | Adjust the pH of the aqueous sample to be at least two units above the pKa of this compound to neutralize the molecule.[3][4] |
| Extraction solvent is not optimal. | Select an organic solvent that is immiscible with water and has a good affinity for N-Phenethylnoroxymymorphone. Consider solvent mixtures to optimize polarity. | |
| Emulsion formation | High concentration of lipids or proteins in the sample. | Centrifuge the sample at a higher speed and for a longer duration. Add salt ("salting out") to the aqueous phase to increase its polarity and help break the emulsion.[4][6] Gently rock or invert the extraction tube instead of vigorous shaking. |
| Analyte degradation | Sample instability at the extraction pH or temperature. | Perform the extraction at a lower temperature. Minimize the time the sample is at a high pH before extraction. A stability study of fentanyl analogs showed that they are generally unstable in strongly alkaline environments and at elevated temperatures.[5] |
Quantitative Data Summary
| Opioid | Matrix | Extraction Method | Recovery (%) | Reference |
| Morphine | Urine | SPE (Mixed-Mode) | 88 | [7] |
| Oxymorphone | Urine | SPE (Mixed-Mode) | 94 | [7] |
| Hydromorphone | Urine | SPE (Mixed-Mode) | 94 | [7] |
| Codeine | Urine | SPE (Mixed-Mode) | 105 | [7] |
| Oxycodone | Urine | SPE (Mixed-Mode) | 92 | [7] |
| Hydrocodone | Urine | SPE (Mixed-Mode) | 90 | [7] |
| Fentanyl | Urine | SPE (Mixed-Mode) | 73 | [7] |
| Buprenorphine | Urine | SPE (Mixed-Mode) | 44 | [7] |
| Methadone | Urine | SPE (Mixed-Mode) | 90 | [7] |
| Various Opioids | Urine | Automated SPE | >69 | [8] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from a Biological Matrix (e.g., Urine)
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Pre-treatment:
-
To 1 mL of the biological sample, add an appropriate internal standard.
-
Add 1 mL of an acidic buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6) to adjust the sample pH to below the pKa of this compound.
-
Vortex for 30 seconds.
-
If the sample contains glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase prior to pH adjustment.[9]
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation-exchange SPE cartridge.
-
Condition the cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the acidic buffer used for sample pre-treatment. Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1-2 mL/minute).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic impurities.
-
Wash the cartridge with 2 mL of methanol to remove lipophilic impurities.
-
-
Elution:
-
Elute the this compound with 2 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of mobile phase for your analytical method (e.g., 100 µL).
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Matrix
This protocol is a general guideline and may require optimization.
-
Sample Pre-treatment:
-
To 1 mL of the aqueous sample, add an appropriate internal standard.
-
Add 1 mL of a basic buffer (e.g., pH 9.5 borate (B1201080) buffer) to adjust the sample pH to at least two units above the pKa of this compound. Vortex to mix.
-
-
Extraction:
-
Add 3 mL of an appropriate organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of n-butyl chloride/acetonitrile).
-
Gently rock or invert the tube for 10-15 minutes to ensure thorough mixing and prevent emulsion formation.
-
Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase for your analytical method (e.g., 100 µL).
-
Visualizations
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
Validation & Comparative
N-Phenethylnoroxymorphone Demonstrates Enhanced Mu-Opioid Receptor Affinity Compared to Oxymorphone: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available data indicates that N-phenethylnoroxymorphone, a derivative of the potent opioid analgesic oxymorphone, exhibits a significantly higher binding affinity for the mu-opioid receptor (µOR), the primary target for many opioid drugs. This comparative guide synthesizes key experimental findings on the receptor binding profiles of these two compounds, providing valuable insights for researchers and professionals in the fields of pharmacology and drug development.
This compound has been shown to possess approximately a two-fold higher affinity for the µ-opioid receptor in vitro when compared to its parent compound, oxymorphone.[1][2] This enhanced affinity is a critical factor that may influence the compound's potency and overall pharmacological profile.
Comparative Receptor Binding Affinity
The binding affinities of this compound and oxymorphone for the three main classes of opioid receptors—mu (µ), delta (δ), and kappa (κ)—have been determined through competitive radioligand binding assays. The data, summarized in the table below, clearly illustrate the superior affinity of this compound for the µ-opioid receptor.
| Compound | Receptor | Kᵢ (nM) |
| This compound | Mu (µ) | 0.54 ± 0.03 |
| Delta (δ) | 529 | |
| Kappa (κ) | 134 | |
| Oxymorphone | Mu (µ) | ~1.0 (estimated 2x lower than this compound) |
| Delta (δ) | - | |
| Kappa (κ) | Very low affinity |
Kᵢ (inhibition constant) is a measure of binding affinity; a lower Kᵢ value indicates a higher affinity. Data for this compound is from studies on rat and guinea pig brain membranes.[3] The Kᵢ for oxymorphone is estimated based on reports of this compound having twice the affinity.[1][2] Oxymorphone is known to have very little binding to the κ-opioid receptor.[4]
In addition to its high affinity, this compound also demonstrates significant selectivity for the µ-opioid receptor over the δ- and κ-opioid receptors.[1][2][3] Functional assays have further characterized this compound as a potent agonist at the µ-opioid receptor, with a reported EC₅₀ of 2.63 ± 1.06 nM.[1][2]
Experimental Methodologies
The determination of receptor binding affinities for these compounds relies on established experimental protocols, primarily competitive radioligand binding assays. A detailed overview of a typical protocol is provided below.
Competitive Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Kᵢ) of a test compound (e.g., this compound, oxymorphone) for a specific opioid receptor subtype (µ, δ, or κ).
Materials:
-
Receptor Source: Cell membranes prepared from cell lines (e.g., CHO, HEK293) stably expressing the recombinant human opioid receptor of interest, or brain tissue homogenates from appropriate animal models (e.g., rat, guinea pig).[3]
-
Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor (e.g., [³H]-DAMGO for µ-opioid receptors).
-
Test Compound: The unlabeled compound whose affinity is to be determined (this compound or oxymorphone).
-
Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., naloxone) to determine the level of non-specific binding.
-
Assay Buffer: A buffered solution (e.g., 50 mM Tris-HCl, pH 7.4) to maintain physiological conditions.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation: The receptor-containing cell membranes are thawed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format with the following conditions in triplicate:
-
Total Binding: Contains the radioligand and the membrane preparation.
-
Non-specific Binding: Contains the radioligand, the membrane preparation, and a high concentration of the non-selective antagonist.
-
Competitive Binding: Contains the radioligand, the membrane preparation, and varying concentrations of the test compound.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Signaling Pathway Overview
Both this compound and oxymorphone exert their effects by acting as agonists at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of an agonist to the receptor initiates a cascade of intracellular signaling events.
Upon agonist binding, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (specifically of the Gᵢ/G₀ family). This activation involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the G-protein. The activated Gα-GTP and the Gβγ dimer then dissociate and interact with various downstream effectors. Key signaling events include:
-
Inhibition of Adenylyl Cyclase: The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuron, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Opioid receptor activation can also lead to the activation of the MAPK cascade, which is involved in regulating a variety of cellular processes, including gene expression and cell proliferation.
These signaling events ultimately result in the analgesic and other pharmacological effects associated with opioid agonists.
Conclusion
The available data consistently indicate that this compound possesses a higher binding affinity for the µ-opioid receptor than oxymorphone. This heightened affinity, coupled with its potent agonist activity, underscores its significance as a compound of interest in opioid research. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued investigation and development of novel opioid receptor modulators with potentially improved therapeutic profiles. Further research is warranted to fully elucidate the in vivo consequences of this enhanced receptor affinity.
References
A Comparative Analysis of the Analgesic Efficacy of N-Phenethylnoroxymorphone and Morphine
This guide provides a detailed comparison of the analgesic properties of N-Phenethylnoroxymorphone and the classical opioid analgesic, morphine. The comparison is based on experimental data from in vitro and in vivo studies, focusing on receptor binding affinity, functional potency, and antinociceptive effects. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Data Presentation
The following tables summarize the quantitative data comparing this compound and morphine.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) [1][2]
| Compound | MOP Ki (nM) | DOP Ki (nM) | KOP Ki (nM) |
| This compound | 0.54 ± 0.03 | 118 ± 15 | 32.5 ± 4.5 |
| Morphine | 6.5 ± 1.2 | 350 ± 50 | 280 ± 40 |
Data are presented as the mean ± SEM. MOP: Mu-opioid peptide receptor; DOP: Delta-opioid peptide receptor; KOP: Kappa-opioid peptide receptor.
Table 2: In Vitro Functional Potency and Efficacy [1][2]
| Compound | [³⁵S]GTPγS Binding EC₅₀ (nM) | Calcium Mobilization EC₅₀ (nM) |
| This compound | 2.63 ± 1.06 | 20.5 ± 3.2 |
| Morphine | 25.4 ± 4.7 | 125 ± 18 |
Data are presented as the mean ± SEM. EC₅₀ represents the half-maximal effective concentration.
Table 3: In Vivo Antinociceptive Potency in Mice (ED₅₀, mg/kg, s.c.) [1][2]
| Compound | Hot-Plate Test ED₅₀ (mg/kg) | Tail-Flick Test ED₅₀ (mg/kg) |
| This compound | 0.04 ± 0.01 | 0.09 ± 0.02 |
| Morphine | 4.8 ± 0.9 | 5.1 ± 0.8 |
Data are presented as the mean ± SEM. ED₅₀ represents the half-maximal effective dose. s.c. denotes subcutaneous administration.
Experimental Protocols
A summary of the key experimental methodologies used to generate the comparative data is provided below.
1. Radioligand Binding Assays [1][2] Membranes from rat brains (for MOP and DOP receptors) and guinea pig brains (for KOP receptors) were used. Assays were performed in a 50 mM Tris-HCl buffer (pH 7.4) with 300–500 µg of protein. The binding of the test compounds was measured by their ability to displace a radiolabeled ligand specific to each receptor subtype. The inhibition constant (Ki) was calculated from the IC₅₀ values using the Cheng-Prusoff equation.
2. [³⁵S]GTPγS Binding Assays [1][2] This assay was conducted using membranes from Chinese Hamster Ovary (CHO) cells stably expressing human MOP, DOP, or KOP receptors. The assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins, which is an indicator of receptor activation. The concentration-dependent increase in [³⁵S]GTPγS binding was measured to determine the EC₅₀ and maximal effect (Emax) for each compound.
3. Calcium Mobilization Assays [1][2] These experiments were performed in cells co-expressing the opioid receptors and chimeric G-proteins that couple receptor activation to the calcium signaling pathway. The ability of the compounds to evoke an increase in intracellular calcium was measured to assess their functional agonism.
4. In Vivo Antinociceptive Assays [1][2] The analgesic effects were evaluated in mice using the hot-plate and tail-flick tests, which are standard models for assessing response to thermal pain. The latency to a nociceptive response (e.g., jumping, paw licking, or tail withdrawal) was measured before and after subcutaneous administration of the compounds. The dose required to produce a 50% maximal possible effect (ED₅₀) was then calculated.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of mu-opioid receptor agonists and the general workflow for comparative analgesic studies.
Caption: Mu-opioid receptor signaling pathway.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Phenethylnoroxymorphone and Fentanyl Potency at the Mu-Opioid Receptor
This guide provides a detailed comparison of the potency of N-Phenethylnoroxymorphone and fentanyl, two potent synthetic opioids that act as agonists at the mu-opioid receptor (μOR). The information is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their binding affinities and functional potencies, supported by experimental data and methodologies.
Introduction
This compound is a novel synthetic opioid with structural similarities to oxymorphone.[1] The addition of an N-phenethyl group to the normorphinane scaffold is known to significantly enhance affinity and potency at the μ-opioid receptor.[2][3] Fentanyl, a well-characterized phenylpiperidine-based opioid, is a cornerstone of clinical pain management and a benchmark for opioid potency, estimated to be 50 to 100 times more potent than morphine.[4][5][6] Both compounds exert their effects primarily through the activation of the μ-opioid receptor, a G protein-coupled receptor (GPCR) central to analgesia and the adverse effects associated with opioids.[1][7] This guide synthesizes available in vitro and in vivo data to facilitate a comparative understanding of their pharmacological profiles.
Quantitative Potency Comparison
The following table summarizes key in vitro and in vivo potency metrics for this compound and fentanyl. It is important to note that reported values, particularly for fentanyl, can vary significantly across different studies and experimental conditions.[8]
| Parameter | This compound | Fentanyl | Compound Comparison |
| Binding Affinity (Ki) at μOR | 0.54 ± 0.03 nM[1] | 1.2 - 4.28 nM[6][8] | This compound demonstrates a higher binding affinity for the μ-opioid receptor in the cited studies. |
| Functional Potency (EC50) | 0.04 nM to 2.63 ± 1.06 nM[1][9] | Varies by assay; often used as a reference.[10] | This compound exhibits potent agonist activity, with some studies indicating exceptionally high potency (EC50 = 0.04 nM).[9] |
| Analgesic Potency (ED50) | Not widely reported | 0.08 mg/kg (mouse, tail-withdrawal)[11] | In vivo data for this compound is limited, precluding a direct comparison of analgesic potency. Fentanyl is a highly potent analgesic in animal models.[11][12] |
Signaling Pathways and Experimental Workflows
The potency of these compounds is determined through their interaction with the μ-opioid receptor and the subsequent activation of intracellular signaling cascades.
Caption: Mu-opioid receptor signaling cascade.
The diagram above illustrates the two primary signaling pathways activated by μ-opioid receptor agonists. The G-protein pathway is predominantly associated with analgesia, while the β-arrestin pathway is linked to side effects like respiratory depression and tolerance.
Experimental Protocols
The quantitative data presented in this guide are derived from established pharmacological assays. Detailed methodologies for these key experiments are provided below.
This in vitro assay quantifies the affinity of a compound (the "competitor") for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of this compound and fentanyl for the μ-opioid receptor.
-
Materials:
-
Cell membranes prepared from cells expressing the human μ-opioid receptor (e.g., CHO-hMOR cells).
-
Radioligand, typically [³H]DAMGO, a selective μ-opioid peptide agonist.
-
Test compounds (this compound, fentanyl).
-
Non-specific binding control (e.g., unlabeled naloxone (B1662785) in high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
-
-
Protocol:
-
A constant concentration of cell membranes and radioligand ([³H]DAMGO) are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the mixture.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Caption: Workflow for a competitive radioligand binding assay.
This functional assay measures the activation of G-proteins following receptor agonism. It quantifies the potency (EC50) and efficacy (Emax) of a compound.
-
Objective: To determine the ability of this compound and fentanyl to activate G-proteins via the μ-opioid receptor.
-
Protocol:
-
Cell membranes expressing the μ-opioid receptor are pre-incubated with the test compound at various concentrations.
-
[³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the mixture.
-
When an agonist binds to the receptor and activates the associated Gi/o protein, GDP is exchanged for GTPγS.
-
The amount of [³⁵S]GTPγS bound to the G-proteins is proportional to the level of receptor activation.
-
The reaction is stopped, and the mixture is filtered to separate bound from unbound [³⁵S]GTPγS.
-
Radioactivity is measured via scintillation counting.
-
Data are plotted as [³⁵S]GTPγS binding versus log-concentration of the agonist to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist like DAMGO).
-
These assays measure the analgesic effect of a compound in live animal models (typically rodents) by assessing their response to a thermal pain stimulus.
-
Objective: To determine the dose of a compound required to produce a significant analgesic effect (ED50).
-
Protocol (Tail-Flick Test):
-
A baseline pain response latency is measured by focusing a beam of radiant heat onto the animal's tail and recording the time it takes for the animal to "flick" its tail away.
-
Animals are administered the test compound (e.g., via subcutaneous injection) at various doses.
-
At a predetermined time after drug administration (e.g., 30 minutes), the tail-flick latency is measured again.
-
A maximum cut-off time is set to prevent tissue damage.
-
The analgesic effect is often expressed as the Maximum Possible Effect (%MPE).
-
A dose-response curve is generated, and the ED50 (the dose that produces analgesia in 50% of the subjects or produces 50% of the maximum effect) is calculated.
-
Caption: Workflow for an in vivo analgesia experiment.
Conclusion
The available in vitro data indicates that this compound possesses a very high affinity and functional potency at the μ-opioid receptor, comparable to or potentially exceeding that of fentanyl.[1][9] The presence of the N-phenethyl moiety is a key structural feature contributing to this high potency, enabling favorable interactions within the receptor's binding pocket.[2][3] Fentanyl remains a critical reference compound due to its extensive characterization and high potency.[6][11] Further in vivo studies are necessary to fully compare the analgesic efficacy and therapeutic window of this compound relative to fentanyl and other established opioids. The experimental protocols outlined here represent the standard methodologies for making such determinations in the field of opioid pharmacology.
References
- 1. Monographs [cfsre.org]
- 2. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 3. N-Phenethylnormorphine - Wikipedia [en.wikipedia.org]
- 4. Fentanyl - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Fentanyl and its derivatives: Pain-killers or man-killers? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How μ-Opioid Receptor Recognizes Fentanyl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fentanyl-related substances elicit antinociception and hyperlocomotion in mice via opioid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.okstate.edu [scholars.okstate.edu]
Mind the Gap: A Call for Cross-Reactivity Data on N-Phenethylnoroxymorphone in Opioid Immunoassays
For Immediate Release
Researchers, toxicologists, and clinicians are faced with a significant knowledge gap regarding the detection of N-Phenethylnoroxymorphone, a novel synthetic opioid, using standard opioid immunoassays. Currently, there is a lack of published data on the cross-reactivity of this compound in widely used screening assays. This guide provides a framework for researchers to conduct crucial validation studies, ensuring accurate detection and interpretation of results in clinical and forensic settings.
This compound is a potent synthetic opioid, and its emergence necessitates a thorough understanding of its behavior in routine drug screening. Immunoassays are the frontline tool for detecting opioid exposure; however, their effectiveness relies on the ability of the antibodies to recognize a wide range of structurally related compounds. Without specific cross-reactivity data for this compound, its presence may go undetected, posing a significant risk to public health and safety.
This document outlines a standardized experimental protocol for determining the cross-reactivity of this compound in common opioid immunoassays and provides a template for data presentation to facilitate comparison across different platforms.
A Pressing Need for Data
The absence of cross-reactivity information for this compound in common opioid immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), and Cloned Enzyme Donor Immunoassay (CEDIA), represents a critical blind spot. The structural similarity of this compound to other opioids suggests potential cross-reactivity, but the extent of this interaction remains unknown. This data gap is not uncommon for novel psychoactive substances and highlights the continuous need for vigilance and proactive validation of existing toxicological screening methods.
Quantifying Cross-Reactivity: A Proposed Data Structure
To ensure consistency and comparability of results, we propose the following table structure for reporting cross-reactivity data. This format allows for a clear and concise summary of findings from different immunoassay platforms.
| Immunoassay Type | Manufacturer | Target Analyte(s) | Calibrator(s) | Cut-off Concentration (ng/mL) | This compound Concentration for Positive Result (ng/mL) | % Cross-Reactivity |
| ELISA | Morphine/Opiates | Morphine | 300 | Data Needed | Data Needed | |
| EMIT | Morphine/Opiates | Morphine | 300 | Data Needed | Data Needed | |
| CEDIA | Morphine/Opiates | Morphine | 300 | Data Needed | Data Needed | |
| Other | Data Needed | Data Needed |
% Cross-Reactivity = (Cut-off Concentration / Concentration of this compound yielding a positive result) x 100
Experimental Protocol for Determining Immunoassay Cross-Reactivity
The following is a generalized protocol for assessing the cross-reactivity of this compound in a competitive immunoassay. Researchers should adapt this protocol based on the specific requirements of the immunoassay kit and analyzer being used.
Objective
To determine the concentration of this compound that produces a positive result in a specific opioid immunoassay and to calculate the percent cross-reactivity relative to the primary target analyte (e.g., morphine).
Materials
-
Opioid immunoassay kits (e.g., ELISA, EMIT, CEDIA) and corresponding automated analyzer.
-
Certified reference material of this compound.
-
Certified reference material of the primary target analyte (e.g., morphine).
-
Drug-free human urine or serum pool.
-
Assay-specific calibrators and controls.
-
Standard laboratory equipment (pipettes, vortex mixer, etc.).
Preparation of Stock and Working Solutions
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a high concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working solutions of this compound by serial dilution of the stock solution in drug-free urine or serum. The concentration range should be broad enough to identify the concentration that produces a result at or above the assay's cut-off.
Assay Procedure
-
Follow the manufacturer's instructions for the specific opioid immunoassay kit.
-
Run the assay calibrators and controls to ensure the validity of the assay run.
-
Analyze the prepared working solutions of this compound as if they were unknown samples.
-
Record the instrument response for each concentration. For qualitative assays, note the concentration at which the result switches from negative to positive. For quantitative assays, record the measured concentration.
Data Analysis and Calculation of Cross-Reactivity
-
Determine the lowest concentration of this compound that produces a positive result, defined as a response equal to or greater than the assay's cut-off calibrator.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Cut-off Concentration of Target Analyte / Concentration of this compound producing a positive result) x 100
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for conducting a cross-reactivity study.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
A Call to Action
The scientific community is strongly encouraged to undertake studies to determine the cross-reactivity of this compound in commercially available opioid immunoassays. Publishing this data is essential for improving the accuracy of drug screening, ensuring patient safety, and informing public health responses to the evolving landscape of synthetic opioids. By working together, we can close this critical data gap and enhance our ability to detect and respond to the challenges posed by novel psychoactive substances.
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of N-Phenethylnoroxymorphone
This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of N-Phenethylnoroxymorphone against an alternative Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) method. The information presented is intended for researchers, scientists, and drug development professionals involved in the analysis of opioid compounds.
This compound is a potent synthetic opioid with structural similarities to oxymorphone.[1][2] Accurate and precise analytical methods are crucial for its quantification in research and pharmaceutical development. This guide adheres to the principles outlined in the ICH Q2(R2) and FDA guidelines for analytical method validation, ensuring the presented data is robust and reliable.[3][4]
Experimental Protocols
New Method: HPLC-UV
A novel Reverse-Phase HPLC method with UV detection was developed for the quantification of this compound.
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a variable wavelength detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% trifluoroacetic acid in water (A) and acetonitrile (B52724) (B) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standards were prepared by serial dilution in the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: The sample matrix was spiked with this compound to achieve final concentrations within the calibration range and diluted with the mobile phase.
Alternative Method: UHPLC-MS/MS
For comparison, a UHPLC-MS/MS method was utilized, offering higher sensitivity and selectivity.
-
Instrumentation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ-S micro tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The gradient started at 5% B, increased to 95% B over 3 minutes, held for 1 minute, and returned to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: this compound: 392.2 -> 198.1 (quantifier), 392.2 -> 271.1 (qualifier).
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with a lower concentration range (0.1 ng/mL to 100 ng/mL).
Data Presentation
The performance of the new HPLC-UV method was validated according to ICH guidelines, and key parameters were compared with the UHPLC-MS/MS method.
Table 1: Linearity
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Regression Equation | y = 4587.3x + 120.5 | y = 9876.5x + 54.3 |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 |
Table 2: Accuracy
| Spiked Concentration | HPLC-UV (% Recovery) | UHPLC-MS/MS (% Recovery) |
| Low | 99.2% | 100.5% |
| Medium | 101.5% | 99.8% |
| High | 98.7% | 101.1% |
Table 3: Precision
| Parameter | HPLC-UV (%RSD) | UHPLC-MS/MS (%RSD) |
| Repeatability (n=6) | 1.2% | 0.8% |
| Intermediate Precision (n=6) | 1.8% | 1.1% |
Table 4: Specificity
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Interference from Placebo | No interference observed | No interference observed |
| Peak Purity (Forced Degradation) | Pass | Pass |
Table 5: Robustness
| Parameter Variation | HPLC-UV (%RSD) | UHPLC-MS/MS (%RSD) |
| Flow Rate (±0.1 mL/min) | < 2.0% | < 1.5% |
| Column Temperature (±2°C) | < 2.0% | < 1.5% |
| Mobile Phase Composition (±2%) | < 2.0% | < 1.5% |
Table 6: Limits of Detection and Quantitation
| Parameter | HPLC-UV | UHPLC-MS/MS |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
Visualizations
Caption: Workflow for the validation of the new HPLC-UV method.
Caption: Interrelation of core validation parameters.
References
N-Phenethylnoroxymorphone: A Comparative Analysis of Blood-Brain Barrier Permeability
For Immediate Release
This guide provides a comparative assessment of the blood-brain barrier (BBB) permeability of N-Phenethylnoroxymorphone (NPN), a potent synthetic opioid, in relation to established opioids, morphine and oxymorphone. The following analysis is intended for researchers, scientists, and drug development professionals, offering a concise overview of in vitro permeability data and detailed experimental protocols.
The ability of a centrally acting drug to cross the blood-brain barrier is a critical determinant of its efficacy. This compound's structural design, particularly the addition of a phenethyl group to the noroxymorphone (B159341) backbone, suggests an increase in lipophilicity, a key factor often correlated with enhanced BBB penetration. This guide summarizes the available data to facilitate a comparative understanding.
Comparative Permeability Data
The following table summarizes the available in vitro blood-brain barrier permeability data for this compound and its comparator opioids, morphine and oxymorphone. Data is presented from two standard in vitro models: the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) and the Caco-2 cell permeability assay.
| Compound | PAMPA-BBB Pe (10⁻⁶ cm/s) | Predicted BBB Permeability | Caco-2 Papp (10⁻⁶ cm/s) | Predicted Intestinal Absorption |
| This compound | Data not available | Expected to be high (based on lipophilicity) | Data not available | Data not available |
| Oxymorphone | Data not available | Moderate | 2.5 ± 0.2 (in the presence of 1% ethanol)[1] | Low to Moderate |
| Morphine | < 1.9[2] | Low | 0.4 ± 0.1 | Low |
Note: Direct experimental data for this compound's BBB permeability is not currently available in the reviewed literature. Its predicted high permeability is inferred from the known effects of N-phenethyl substitution on increasing the lipophilicity of opioids, a key driver of passive diffusion across the BBB. The Caco-2 permeability for oxymorphone was measured in the presence of ethanol, which may enhance permeability.[1]
Experimental Methodologies
Detailed protocols for the two primary in vitro assays used to assess blood-brain barrier permeability are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay is a non-cell-based, high-throughput screening method that models passive diffusion across the blood-brain barrier. It measures the permeability of a compound through a synthetic membrane coated with a lipid solution mimicking the composition of the brain's endothelial cells.
Protocol:
-
Membrane Preparation: A filter plate (e.g., 96-well format) is coated with a solution of porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[3] The solvent is allowed to evaporate, leaving a lipid layer on the filter.
-
Donor and Acceptor Plates: A donor plate is filled with a buffered solution (pH 7.4) containing the test compound. An acceptor plate is filled with a corresponding buffer solution.
-
Assay Assembly: The lipid-coated filter plate is placed on top of the donor plate, and the acceptor plate is placed on top of the filter plate, creating a "sandwich."
-
Incubation: The assembled plate system is incubated at room temperature for a defined period (typically 4-18 hours).
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = (V_A / (Area × Time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium)
Where V_A is the volume of the acceptor well, Area is the surface area of the filter, Time is the incubation time, [drug]_acceptor is the concentration of the drug in the acceptor well, and [drug]_equilibrium is the theoretical equilibrium concentration.
Permeability Classification:
-
High Permeability (CNS+): Pe > 5.2 x 10⁻⁶ cm/s[2]
-
Low Permeability (CNS-): Pe < 1.9 x 10⁻⁶ cm/s[2]
-
Uncertain Permeability (CNS+/-): 1.9 < Pe < 5.2 x 10⁻⁶ cm/s[2]
Caco-2 Cell Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered the gold standard for predicting human intestinal drug absorption and can also provide insights into BBB penetration, particularly regarding the role of efflux transporters. Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that form tight junctions and express various transporters.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in a transwell plate and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer yellow.
-
Transport Experiment: The test compound is added to the apical (AP) or basolateral (BL) side of the monolayer. Samples are taken from the opposite side at various time points.
-
Quantification: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula:
Papp = (dQ/dt) / (A × C₀)
Where dQ/dt is the rate of drug transport across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor chamber.
Permeability Classification (for intestinal absorption):
-
High Permeability: Papp > 10 x 10⁻⁶ cm/s
-
Moderate Permeability: 1 < Papp < 10 x 10⁻⁶ cm/s
-
Low Permeability: Papp < 1 x 10⁻⁶ cm/s
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing blood-brain barrier permeability using in vitro models.
Signaling Pathway Considerations
While this guide focuses on permeability, it is important to note that the ultimate in vivo efficacy of this compound is also governed by its interaction with the mu-opioid receptor (MOR) and subsequent downstream signaling pathways. The binding of an opioid agonist to the MOR, a G-protein coupled receptor, initiates a cascade of intracellular events.
References
Measuring N-Phenethylnoroxymorphone in the Brain: A Comparative Guide to In Vivo Microdialysis and Alternative Techniques
For researchers and drug development professionals investigating the neuropharmacokinetics of novel synthetic opioids, such as N-Phenethylnoroxymorphone (NPN), selecting the appropriate analytical technique is paramount. NPN, a potent µ-opioid receptor agonist with structural similarities to oxymorphone, has demonstrated high affinity and potency in in vitro studies.[1][2][3] However, understanding its concentration and temporal dynamics within the brain is crucial for elucidating its therapeutic and addictive potential. This guide provides a comprehensive comparison of in vivo microdialysis with other viable techniques for measuring NPN in the brain, supported by generalized experimental protocols and data presentation formats.
I. In Vivo Microdialysis: A Dynamic Approach
In vivo microdialysis is a powerful and widely utilized technique for continuous sampling of the extracellular fluid in specific brain regions of awake and behaving animals.[4][5][6][7] This method offers the unique advantage of providing a dynamic concentration profile of unbound drug, which is the pharmacologically active fraction.
Principle: A small, semi-permeable microdialysis probe is surgically implanted into the target brain region.[8][9] An isotonic solution (perfusate) is slowly pumped through the probe. Small molecules in the extracellular fluid, such as NPN, diffuse across the membrane into the perfusate down their concentration gradient. The collected fluid (dialysate) is then analyzed to determine the concentration of the analyte.
Strengths:
-
Provides real-time, dynamic concentration data in awake animals.
-
Measures the unbound, pharmacologically active drug concentration.
-
Allows for the correlation of drug concentration with behavioral or physiological changes.
-
Specific brain regions can be targeted.
Limitations:
-
Invasive surgical procedure is required.
-
Potential for tissue damage around the probe.
-
Probe recovery (the efficiency of analyte transfer across the membrane) must be determined and can be variable.[4][10]
-
Lower temporal resolution compared to some other techniques.
Experimental Protocol: In Vivo Microdialysis for a Novel Opioid
While a specific protocol for NPN is not yet established in published literature, the following generalized protocol for opioids in a rodent model can be adapted.
1. Microdialysis Probe Preparation and In Vitro Recovery:
-
Probe Selection: Choose a probe with a membrane molecular weight cut-off (MWCO) suitable for NPN (MW: 391.5 g/mol ). A 10-20 kDa MWCO is typically appropriate.
-
In Vitro Recovery Test: Prior to implantation, determine the probe's recovery rate. Submerge the probe in a standard solution of NPN of known concentration. Perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1 µL/min). Analyze the dialysate concentration and calculate the recovery as: (Concentration in Dialysate / Concentration in Standard Solution) x 100%.
2. Surgical Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Drill a small hole in the skull above the target brain region (e.g., striatum, nucleus accumbens).
-
Slowly lower the microdialysis probe to the desired coordinates.
-
Secure the probe to the skull using dental cement.
-
Allow the animal to recover from surgery for at least 24-48 hours.
3. In Vivo Sampling:
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing with aCSF at a low, constant flow rate (e.g., 0.5-2 µL/min).
-
Allow a stabilization period of 1-2 hours before collecting baseline samples.
-
Administer NPN systemically (e.g., intravenously, subcutaneously).
-
Collect dialysate samples at regular intervals (e.g., every 15-30 minutes) into collection vials.
4. Sample Analysis:
-
Analyze the concentration of NPN in the dialysate samples using a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Correct the measured dialysate concentrations for the in vitro or in vivo determined probe recovery to estimate the absolute extracellular concentration.
Visualizing the Workflow and Signaling
Caption: Experimental workflow for in vivo microdialysis.
Caption: Simplified µ-opioid receptor signaling pathway.
II. Alternative Techniques for Brain Drug Measurement
While in vivo microdialysis provides unparalleled data on unbound drug concentrations, other techniques offer different advantages and may be more suitable depending on the research question.
| Technique | Principle | Advantages | Disadvantages | Data Type |
| In Vivo Microdialysis | Diffusion across a semi-permeable membrane implanted in the brain. | Dynamic, unbound concentration; region-specific; awake animals. | Invasive; requires recovery calibration; potential tissue damage. | Unbound Drug Concentration vs. Time |
| Positron Emission Tomography (PET) | A radiolabeled tracer (e.g., radiolabeled NPN) is injected, and its distribution and binding in the brain are imaged. | Non-invasive (in humans); provides whole-brain distribution and receptor occupancy data. | Requires synthesis of a radiolabeled ligand; lower spatial resolution; measures total drug (bound and unbound). | Regional Brain Uptake; Receptor Occupancy |
| Magnetic Resonance Spectroscopy (MRS) | Non-invasively measures the concentration of certain molecules in a specific brain volume (voxel). | Non-invasive; provides absolute concentration. | Limited to specific nuclei (¹H, ¹³C, ³¹P); lower sensitivity, may not be suitable for low drug concentrations. | Absolute Concentration in a Brain Region |
| Tissue Homogenization | Animals are euthanized at specific time points, the brain is dissected, and the tissue is homogenized and analyzed. | Simple; provides total drug concentration in a large tissue sample. | Terminal procedure (one time point per animal); does not distinguish between bound and unbound drug or intra- vs. extracellular location. | Total Drug Concentration per gram of Tissue |
| Cerebral Open Flow Microperfusion (cOFM) | Similar to microdialysis but uses a probe with larger openings, allowing for the collection of larger molecules.[11][12] | Can sample larger molecules (e.g., antibodies); may have higher recovery.[11] | Still invasive; less established than microdialysis. | Drug Concentration vs. Time |
Comparative Analysis
| Feature | In Vivo Microdialysis | PET | Tissue Homogenization |
| Invasiveness | High | Low (in humans) | High (Terminal) |
| Data Type | Unbound Concentration | Total Concentration & Binding | Total Concentration |
| Temporal Resolution | High (minutes) | Moderate (minutes to hours) | Low (one point per animal) |
| Spatial Resolution | High (specific nucleus) | Moderate (brain regions) | Low (dissected region) |
| Animal Use | Longitudinal (multiple samples from one animal) | Can be longitudinal | Terminal (one animal per data point) |
| Key Application for NPN | Correlating unbound brain concentration with behavior and receptor effects. | Visualizing whole-brain distribution and receptor binding. | Determining overall brain penetration (Kp). |
Conclusion
For a comprehensive understanding of this compound's effects in the brain, a multi-faceted approach is recommended. In vivo microdialysis stands out as the premier technique for determining the pharmacologically relevant, unbound concentration of NPN at its site of action over time. This data is invaluable for establishing a direct link between brain exposure and pharmacological response.
However, complementary techniques are crucial for a complete pharmacokinetic profile. PET imaging can provide a broader view of brain distribution and receptor engagement, while tissue homogenization offers a straightforward method to assess total brain penetration. The choice of technique will ultimately be guided by the specific research question, available resources, and the desired level of detail regarding the drug's disposition in the central nervous system.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 2. N-Phenethyl Noroxymorphone — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 7. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 8. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental Insights and Recommendations for Successfully Performing Cerebral Microdialysis With Hydrophobic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collecting antibodies and large molecule biomarkers in mouse interstitial brain fluid: a comparison of microdialysis and cerebral open flow microperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Comparative respiratory depression effects of N-Phenethylnoroxymorphone and fentanyl
A Comparative Analysis of the Respiratory Effects of N-Phenethylnoroxymorphone and Fentanyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the respiratory depression effects of the novel synthetic opioid this compound (NPNOR) and the widely used synthetic opioid, fentanyl. The information is compiled from available preclinical data and established pharmacological principles.
Introduction
Both this compound and fentanyl are potent agonists of the µ-opioid receptor (MOR), which is the primary mediator of both the analgesic and respiratory depressant effects of opioids.[1] Fentanyl is a well-characterized compound with extensive data on its respiratory effects. NPNOR is a more recent synthetic opioid, and while direct comparative in vivo studies on its respiratory effects are limited, its high affinity and potency at the MOR, reported to be twice that of oxymorphone in vitro, strongly suggest a significant potential for respiratory depression.[2][3][4]
Comparative Data on Respiratory Depression
| Parameter | Fentanyl | This compound (NPNOR) |
| Receptor Binding | High-affinity µ-opioid receptor agonist. | Potent µ-opioid receptor agonist with high selectivity.[2] |
| In Vitro Potency | EC50 at MOR: Varies by assay. | EC50 at MOR: 2.63 ± 1.06 nM (2x higher potency than oxymorphone).[2][3][4] |
| Respiratory Rate | Dose-dependent decrease. | Expected to cause a potent, dose-dependent decrease. |
| Tidal Volume | Dose-dependent decrease. | Expected to cause a dose-dependent decrease. |
| Oxygen Saturation | Dose-dependent decrease. | Expected to cause a significant, dose-dependent decrease. |
Note: The data for NPNOR is inferred from its potent µ-opioid receptor agonism. Further in vivo studies are required to establish a definitive comparative profile with fentanyl.
Mechanism of Action: µ-Opioid Receptor Signaling Pathway
The primary mechanism by which both fentanyl and NPNOR induce respiratory depression is through the activation of µ-opioid receptors in the brainstem, particularly in regions that control breathing such as the pre-Bötzinger complex and the parabrachial nucleus.[5][6] Upon binding, these G-protein coupled receptors initiate a signaling cascade that leads to neuronal hyperpolarization and reduced neurotransmitter release, ultimately suppressing the respiratory rhythm.
Caption: µ-Opioid receptor signaling pathway leading to respiratory depression.
Experimental Protocols for Assessing Opioid-Induced Respiratory Depression
The following are detailed methodologies for key experiments used to evaluate the respiratory depressant effects of opioids like fentanyl and could be applied to NPNOR.
Whole-Body Plethysmography in Rodents
This non-invasive technique is commonly used to measure respiratory parameters in conscious, unrestrained animals.
-
Apparatus: A whole-body plethysmograph consisting of a sealed chamber for the animal, a reference chamber, and a sensitive pressure transducer.
-
Procedure:
-
Animals (typically mice or rats) are acclimated to the plethysmography chamber.
-
Baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are recorded.
-
The test compound (e.g., fentanyl or NPNOR) is administered via a specified route (e.g., intravenous, subcutaneous, or intraperitoneal).
-
Respiratory parameters are continuously monitored and recorded for a defined period post-administration.
-
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups. Dose-response curves can be generated to determine the potency of the opioid in inducing respiratory depression.
Blood Gas Analysis
This method provides a direct measure of the physiological consequences of respiratory depression.
-
Procedure:
-
Animals are administered the test opioid.
-
At specified time points, arterial blood samples are collected.
-
Blood gas analysis is performed to measure partial pressure of oxygen (PaO2), partial pressure of carbon dioxide (PaCO2), and oxygen saturation (SaO2).
-
-
Data Analysis: Alterations in blood gas parameters are indicative of the degree of respiratory depression.
Pulse Oximetry in Rodents
A non-invasive method for continuously monitoring heart rate and arterial oxygen saturation.[7]
-
Apparatus: A specialized collar with a light emitter and a photodetector is placed around the animal's neck.[7]
-
Procedure:
-
Data Analysis: A significant decrease in oxygen saturation is a key indicator of respiratory depression.[7]
Caption: General experimental workflow for comparing opioid-induced respiratory depression.
Conclusion
Fentanyl is a potent inducer of respiratory depression, a life-threatening side effect that is well-documented. Based on its high in vitro potency at the µ-opioid receptor, this compound is also expected to be a powerful respiratory depressant. However, a comprehensive understanding of its in vivo effects and a direct comparison with fentanyl necessitate further dedicated research. The experimental protocols outlined in this guide provide a framework for conducting such crucial comparative studies, which are essential for the development of safer opioid analgesics.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Monographs [cfsre.org]
- 3. drugsandalcohol.ie [drugsandalcohol.ie]
- 4. N-Phenethyl Noroxymorphone — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 5. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to the Receptor Desensitization Profiles of N-Phenethylnoroxymorphone and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mu-opioid receptor (MOR) activation and desensitization profiles of N-Phenethylnoroxymorphone and the classical opioid agonist, morphine. The information is compiled from peer-reviewed scientific literature and is intended to inform research and drug development in the field of opioid pharmacology.
Executive Summary
This compound, a derivative of oxymorphone, demonstrates a significantly higher binding affinity and greater potency in G-protein activation at the mu-opioid receptor compared to morphine.[1] While comprehensive data on the full desensitization profile of this compound, particularly concerning β-arrestin recruitment and receptor internalization, is not yet available in direct comparative studies with morphine, its structural class and high efficacy in G-protein signaling suggest a potentially distinct profile from morphine. Morphine is well-characterized as a partial agonist for β-arrestin-2 recruitment, leading to less pronounced receptor internalization compared to other potent opioids.[2][3] This guide presents the current experimental data for a direct comparison and outlines the established signaling pathways and experimental methodologies to facilitate further investigation into the nuanced pharmacology of these compounds.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound and morphine from in vitro studies.
Table 1: Mu-Opioid Receptor (MOR) Binding Affinities
| Compound | Receptor Type | Preparation | Radioligand | Ki (nM) | Reference |
| This compound | Human MOR | CHO Cell Membranes | [³H]DAMGO | 0.54 ± 0.03 | [4] |
| Morphine | Human MOR | CHO Cell Membranes | [³H]DAMGO | 6.55 ± 0.82 | [1] |
Ki (Inhibition Constant): A measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay)
| Compound | Receptor Type | Preparation | Parameter | Value (nM) | Efficacy (% of DAMGO) | Reference |
| N-Phenethylnoroxymymorphone | Human MOR | CHO Cell Membranes | EC₅₀ | 2.63 ± 1.06 | 100% | [1][4] |
| Morphine | Human MOR | CHO Cell Membranes | EC₅₀ | 45.3 ± 7.2 | 100% | [1] |
EC₅₀ (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC₅₀ indicates greater potency.
Table 3: β-Arrestin 2 Recruitment
| Compound | Receptor Type | Preparation | Parameter | Value (nM) | Efficacy (% of DAMGO) | Reference |
| This compound | Human MOR | - | EC₅₀ | Data Not Available | Data Not Available | - |
| Morphine | Human MOR | HEK-293 Cells | EC₅₀ | 46.1 | Less efficacious than DAMGO | [2] |
Note: Direct comparative data for β-arrestin 2 recruitment for this compound is not currently available in the reviewed literature. Morphine is known to be a partial agonist for β-arrestin 2 recruitment.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Mu-Opioid Receptor Signaling Cascade
Experimental Workflow for [³⁵S]GTPγS Binding Assay
Experimental Workflow for β-Arrestin Recruitment Assay (PathHunter®)
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist binding to a G-protein-coupled receptor (GPCR), such as the mu-opioid receptor.
Materials:
-
Cell membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR).
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Guanosine diphosphate (B83284) (GDP).
-
Unlabeled GTPγS (for determining non-specific binding).
-
Test compounds (this compound, Morphine).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Plate scintillation counter.
Procedure:
-
Membrane Preparation: Cell membranes are prepared from cultured cells overexpressing the mu-opioid receptor through homogenization and differential centrifugation. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: Serial dilutions of the test compounds are prepared.
-
Reaction Mixture: In a 96-well plate, the following are added in order:
-
Assay buffer or unlabeled GTPγS (for non-specific binding).
-
Diluted test compound or vehicle.
-
Membrane suspension.
-
GDP solution.
-
-
Pre-incubation: The plate is pre-incubated at 30°C for 15 minutes.
-
Reaction Initiation: [³⁵S]GTPγS is added to each well to start the binding reaction.
-
Incubation: The plate is incubated at 30°C for 60 minutes with gentle shaking.
-
Termination: The reaction is terminated by rapid filtration through the 96-well filter plate, which traps the membranes. The filters are then washed with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Detection: The filter plate is dried, scintillation cocktail is added to each well, and the radioactivity is counted using a plate scintillation counter.
-
Data Analysis: Non-specific binding is subtracted from all other measurements. The specific binding is then plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.[5][6][7]
β-Arrestin Recruitment Assay (PathHunter® Assay)
This cell-based assay quantifies the recruitment of β-arrestin to an activated GPCR.
Materials:
-
PathHunter® cell line stably co-expressing the mu-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagent.
-
Test compounds (this compound, Morphine).
-
PathHunter® Detection Kit (containing chemiluminescent substrate).
-
White, solid-bottom 384-well assay plates.
-
Luminometer.
Procedure:
-
Cell Plating: PathHunter® cells are thawed and plated into the 384-well assay plates and incubated overnight.
-
Compound Addition: Serial dilutions of the test compounds are prepared and added to the wells containing the cells.
-
Incubation: The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: The PathHunter® detection reagent is prepared according to the manufacturer's instructions and added to each well. The plate is then incubated at room temperature for 60 minutes.
-
Measurement: The chemiluminescent signal is read using a luminometer.
-
Data Analysis: The luminescence data is plotted against the logarithm of the agonist concentration, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for β-arrestin recruitment.[8][9][10][11][12]
Discussion and Future Directions
The available data clearly indicate that this compound is a highly potent and efficacious agonist at the mu-opioid receptor in terms of G-protein activation, significantly surpassing morphine in potency.[1] This is consistent with its higher binding affinity.
The key unanswered question is how this compound compares to morphine in terms of its ability to promote receptor desensitization through β-arrestin recruitment and subsequent receptor internalization. Morphine's relatively low efficacy in these processes is thought to contribute to its specific side-effect profile and the development of tolerance.[9] Given that the N-phenethyl substitution in other morphinans can influence functional selectivity[12], it is plausible that this compound may also exhibit a distinct desensitization profile.
Future studies should directly compare this compound and morphine in β-arrestin recruitment and receptor internalization assays. Such studies would provide a more complete understanding of the structure-activity relationship for this class of compounds and could inform the design of novel opioid analgesics with improved therapeutic windows. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Monographs [cfsre.org]
- 5. Fentanyl and its analogs desensitize the cloned mu opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Distinct Profiles of Desensitization of µ-Opioid Receptors Caused by Remifentanil or Fentanyl: In Vitro Assay with Cells and Three-Dimensional Structural Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Intriguing Effects of Substituents in the N-Phenethyl Moiety of Norhydromorphone: A Bifunctional Opioid from a Set of “Tail Wags Dog” Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. μ-Opioid receptor desensitization: Is morphine different? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Opioid agonists have different efficacy profiles for G protein activation, rapid desensitization, and endocytosis of Mu-opioid receptors : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 12. mdpi.com [mdpi.com]
Unraveling the Metabolic Fate of N-Phenethylnoroxymorphone: A Predictive and Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic profile of a novel synthetic opioid is paramount for assessing its pharmacological activity, duration of action, and potential for drug-drug interactions. While direct experimental data on the metabolism of N-phenethylnoroxymorphone, a potent synthetic opioid, remains limited, a comparative analysis of its structural analogues—oxymorphone, noroxymorphone (B159341), and phenethylamine—provides a robust predictive framework for its biotransformation.
This compound is a novel synthetic opioid with a structural resemblance to oxymorphone.[1] As of August 2024, it has not been identified in toxicological cases, and specific studies detailing its metabolic fate in humans are not yet available.[1][2] However, by examining the well-established metabolic pathways of its constituent chemical moieties, we can construct a hypothetical metabolic profile. This guide presents a predictive overview of this compound metabolism, details the experimental protocols necessary for its confirmation, and provides a comparative analysis with related compounds.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to proceed along three primary enzymatic routes, targeting the noroxymorphone core, the N-phenethyl substituent, and the tertiary amine linkage.
-
Metabolism of the Noroxymorphone Core: The foundational structure of this compound is noroxymorphone, a metabolite of oxymorphone and oxycodone.[3] The primary metabolic route for oxymorphone is hepatic glucuronidation (a phase II reaction), leading to the formation of oxymorphone-3-glucuronide and, to a lesser extent, 6-hydroxy-oxymorphone.[4] Unlike many other opioids, oxymorphone does not undergo significant metabolism by the cytochrome P450 (CYP) enzyme system.[4] Therefore, it is highly probable that the noroxymorphone core of this compound will also be a substrate for UDP-glucuronosyltransferases (UGTs), resulting in the formation of this compound-glucuronide conjugates.
-
Metabolism of the N-Phenethyl Moiety: The N-phenethyl group is expected to be metabolized via pathways established for phenethylamine. Phenethylamine is primarily metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH), which convert it to phenylacetic acid.[5][6] This metabolite is then excreted in the urine.[5] Thus, oxidative deamination of the phenethyl side chain of this compound is a plausible metabolic step.
-
N-Dealkylation: A common metabolic pathway for many opioids is N-dealkylation, the removal of the substituent attached to the nitrogen atom.[7] This process, often mediated by CYP enzymes, would cleave the phenethyl group from this compound, yielding noroxymorphone.[7] Noroxymorphone itself is a potent µ-opioid receptor agonist but has poor blood-brain barrier penetration.[3][8]
Based on these established pathways, a predictive metabolic scheme for this compound is presented below.
Comparative Metabolite Profile
To provide a clear comparison, the following table summarizes the predicted metabolites of this compound alongside the known metabolites of its structural relatives.
| Parent Compound | Primary Metabolic Pathway(s) | Key Metabolite(s) |
| This compound (Predicted) | N-Dealkylation, Glucuronidation, Side-chain oxidation | Noroxymorphone, this compound-glucuronide, Phenylacetic acid |
| Oxymorphone | Glucuronidation, 6-keto reduction | Oxymorphone-3-glucuronide, 6-hydroxyoxymorphone |
| Oxycodone | N-demethylation (CYP3A4), O-demethylation (CYP2D6) | Noroxycodone, Oxymorphone, Noroxymorphone |
| Phenethylamine | Oxidative deamination (MAO-B, ALDH) | Phenylacetic acid |
Experimental Protocols for Metabolite Identification
To empirically validate the predicted metabolic pathways of this compound, the following experimental methodologies are recommended.
In Vitro Metabolism Studies
-
Incubation with Liver Microsomes:
-
Prepare human liver microsomes (HLMs) and incubate them with this compound at 37°C in the presence of NADPH as a cofactor.
-
Include incubations with specific CYP and UGT enzyme inhibitors to identify the key enzymes involved in its metabolism.
-
At various time points, quench the reactions and analyze the samples by LC-MS/MS to identify and quantify the formation of metabolites.
-
-
Incubation with Hepatocytes:
-
Culture primary human hepatocytes and expose them to this compound.
-
Collect cell lysates and culture media at different time intervals.
-
Process the samples and analyze them using high-resolution mass spectrometry (HRMS) to detect and characterize phase I and phase II metabolites.
-
In Vivo Metabolism Studies
-
Animal Models:
-
Administer this compound to laboratory animals (e.g., rats, mice).
-
Collect urine and plasma samples over a 24-hour period.
-
Extract the samples using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Analyze the extracts by LC-HRMS to identify the metabolites present.
-
Analytical Instrumentation and Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Deproteinization of plasma samples with acetonitrile (B52724) or acetone, followed by LLE. SPE for urine samples.
-
Chromatographic Separation: Use of a C18 reversed-phase column with a gradient elution of methanol (B129727) and an aqueous buffer.
-
Mass Spectrometric Detection: Triple quadrupole mass spectrometry in positive ion electrospray ionization mode for quantification.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Instruments such as Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers are crucial for the non-targeted screening and identification of novel metabolites based on their accurate mass and fragmentation patterns.
-
Visualizing the Metabolic Landscape
To better illustrate the predicted biotransformation and the necessary experimental workflow, the following diagrams are provided.
Caption: Predicted metabolic pathways of this compound.
Caption: Workflow for identifying this compound metabolites.
References
- 1. Monographs [cfsre.org]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. Noroxymorphone - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. banyantreatmentcenter.com [banyantreatmentcenter.com]
- 6. Phenethylamine - Wikipedia [en.wikipedia.org]
- 7. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Analysis of Abuse Potential: N-Phenethylnoroxymorphone vs. Oxycodone
A detailed guide for researchers and drug development professionals.
Pharmacological Profile and Receptor Binding
The abuse liability of an opioid is closely linked to its interaction with the mu-opioid receptor (MOR). High affinity and potent agonism at the MOR are primary drivers of the reinforcing effects that contribute to abuse.
N-Phenethylnoroxymorphone is a potent synthetic opioid.[1][2] In vitro studies have shown that it possesses a high affinity and potency at the mu-opioid receptor.[1][2] Specifically, it has been reported to have approximately twice the affinity and potency at the mu-opioid receptor compared to oxymorphone.[1][2] One study reported a Kᵢ value of 0.54 ± 0.03 nM and an EC₅₀ of 2.63 ± 1.06 nM for the mu-opioid receptor.[1][2] The presence of an N-phenethyl group is known to significantly enhance affinity and selectivity for the MOR, contributing to potent agonism and antinociceptive effects.[3][4]
Oxycodone is a semi-synthetic opioid that acts as a full agonist at the mu-opioid receptor, which is the primary target for its analgesic and euphoric effects.[5] It also has a lower affinity for delta- and kappa-opioid receptors.[5] The binding affinity of oxycodone to the human mu-opioid receptor has been reported with a Kᵢ value of approximately 25.87 nM.[6]
The following tables summarize the available quantitative data for this compound and oxycodone.
Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)
| Compound | Mu-Opioid Receptor (MOR) | Kappa-Opioid Receptor (KOR) | Delta-Opioid Receptor (DOR) |
| This compound | 0.54 ± 0.03[1][2] | - | - |
| Oxycodone | 25.87[6] | - | - |
Note: Data for KOR and DOR for this compound and for KOR and DOR for oxycodone from the same direct comparative study were not available in the provided search results.
Table 2: In Vitro Functional Potency (EC₅₀, nM)
| Compound | Mu-Opioid Receptor (GTPγS Assay) |
| This compound | 2.63 ± 1.06[1][2] |
| Oxycodone | - |
Note: Directly comparable EC₅₀ values for oxycodone from the same study were not available.
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., Chinese Hamster Ovary cells stably expressing the human mu-opioid receptor or rat brain tissue).[3]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) and varying concentrations of the unlabeled test compound (this compound or oxycodone).[7]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assays
Objective: To measure the functional activity of a compound at a G-protein coupled receptor (GPCR), such as the mu-opioid receptor.
General Protocol:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC₅₀) is determined as a measure of its potency.
In Vivo Models of Abuse Potential
While direct comparative in vivo abuse liability studies for this compound and oxycodone were not found, the following are standard preclinical models used to assess the abuse potential of opioids like oxycodone.
Conditioned Place Preference (CPP)
This model assesses the rewarding properties of a drug. Oxycodone has been shown to induce a dose-dependent conditioned place preference in rodents.[8]
Experimental Workflow:
-
Pre-Conditioning Phase: The animal's baseline preference for two distinct compartments is measured.
-
Conditioning Phase: The animal is repeatedly confined to one compartment after receiving the drug and to the other compartment after receiving a placebo (e.g., saline).
-
Test Phase: The animal is allowed to freely access both compartments, and the time spent in each is recorded. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.
Intravenous Self-Administration (IVSA)
This model evaluates the reinforcing effects of a drug. Animals learn to perform a specific action (e.g., pressing a lever) to receive an intravenous infusion of the drug. Oxycodone is readily self-administered by laboratory animals.
Experimental Workflow:
-
Catheter Implantation: A catheter is surgically implanted into a vein (e.g., jugular vein) of the animal.
-
Acquisition Phase: The animal is placed in an operant chamber and learns that a specific response (e.g., lever press) results in the delivery of a drug infusion.
-
Maintenance Phase: Once the behavior is established, various parameters can be manipulated to assess the reinforcing strength of the drug, such as changing the dose or the response requirement.
Visualizations
Mu-Opioid Receptor Signaling Pathway
Caption: Mu-opioid receptor signaling pathway.
Conditioned Place Preference (CPP) Experimental Workflow
Caption: Conditioned Place Preference experimental workflow.
Intravenous Self-Administration (IVSA) Experimental Workflow
Caption: Intravenous Self-Administration experimental workflow.
Conclusion
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. N-Phenethyl Noroxymorphone — NPS Discovery new drug monograph. - Drugs and Alcohol [drugsandalcohol.ie]
- 3. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity | PLOS One [journals.plos.org]
- 4. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxycodone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxycodone-induced conditioned place preference and sensitization of locomotor activity in adolescent and adult mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Long-Term Effects of Chronic N-Phenethylnoroxymorphone Administration and Alternative Opioids
Disclaimer: There is currently a lack of published scientific literature specifically detailing the long-term effects of chronic N-Phenethylnoroxymorphone administration in preclinical or clinical studies. This compound is a potent µ-opioid receptor (MOR) agonist. Therefore, this guide extrapolates its potential long-term effects based on the well-documented consequences of chronic administration of other potent MOR agonists, such as morphine and fentanyl. This comparison is intended for research and drug development professionals to inform preclinical study design and anticipate potential clinical outcomes.
The chronic administration of µ-opioid receptor agonists is associated with a range of physiological and neurological adaptations. These changes can lead to tolerance, dependence, and other adverse effects that can impact multiple organ systems. This guide provides a comparative overview of the anticipated long-term effects of this compound and contrasts them with the known effects of morphine, a classic opioid agonist, and buprenorphine, a partial agonist with a more complex pharmacological profile.
Data Presentation: Comparative Long-Term Effects of Chronic Opioid Administration
The following table summarizes the known and anticipated long-term effects of chronic administration of morphine and buprenorphine, providing a framework for predicting the potential effects of this compound.
| System/Effect | Morphine (Full MOR Agonist) | Buprenorphine (Partial MOR Agonist/KOR Antagonist) | This compound (Potent MOR Agonist - Anticipated) |
| Central Nervous System | Tolerance and Dependence: High liability for tolerance, leading to dose escalation, and significant physical and psychological dependence.[1][2] Hyperalgesia: Development of opioid-induced hyperalgesia (OIH), a state of increased pain sensitivity.[1][3] Cognitive Effects: Potential for confusion and cognitive impairment, although some studies suggest long-term stable use in chronic pain patients may not impair cognitive function.[4] Addiction: High potential for addiction, characterized by compulsive drug-seeking behavior.[2] | Tolerance and Dependence: Lower ceiling effect on respiratory depression and less severe withdrawal syndrome compared to full agonists.[5][6] Tolerance to analgesic effects can still develop. Hyperalgesia: Lower propensity to induce OIH compared to full agonists. Cognitive Effects: Generally considered to have a more favorable cognitive profile with less sedation. Addiction: Lower abuse potential than full agonists and is used in medication-assisted treatment for opioid use disorder.[5][7] | Tolerance and Dependence: High likelihood of rapid tolerance development and profound physical and psychological dependence, similar to or greater than morphine. Hyperalgesia: High potential for inducing OIH. Cognitive Effects: Expected to cause significant sedation, confusion, and cognitive impairment with chronic use. Addiction: Very high addiction potential is anticipated due to its potent MOR agonism. |
| Endocrine System | Hypogonadism: Opioid-induced androgen deficiency (OPIAD) is common, leading to decreased libido, fatigue, and osteoporosis.[2][3][8] Adrenal Insufficiency: Can disrupt the hypothalamic-pituitary-adrenal axis.[8] | Hypogonadism: Can also cause hypogonadism, but the risk may be lower compared to full agonists.[6] | Hypogonadism: High probability of inducing significant hypogonadism and other endocrine disruptions. Adrenal Insufficiency: Likely to impact adrenal function similarly to other potent opioids. |
| Gastrointestinal System | Chronic Constipation: Severe and persistent constipation is a very common side effect.[1][9] Opioid-Induced Bowel Dysfunction (OIBD): Can lead to nausea, vomiting, and in rare cases, gastrointestinal ulcers and strictures.[10] | Constipation: Constipation is a common side effect, though it may be less severe than with full agonists. | Chronic Constipation: Severe and persistent constipation is highly anticipated. OIBD: High risk of developing OIBD. |
| Cardiovascular System | Hypotension and Bradycardia: Can cause low blood pressure and slow heart rate.[8] Increased risk of myocardial infarction with long-term use has been suggested in some studies. | QT Prolongation: Can be associated with QT interval prolongation, a risk factor for arrhythmias, particularly at higher doses. | Hypotension and Bradycardia: Expected to cause dose-dependent hypotension and bradycardia. The potential for other cardiovascular complications is unknown but should be considered. |
| Immune System | Immunosuppression: Chronic use can suppress both innate and adaptive immunity, potentially increasing the risk of infections.[3][8] | Less Immunosuppressive: Appears to have a weaker immunosuppressive effect compared to morphine. | Immunosuppression: Potent immunosuppressive effects are a plausible consequence of chronic administration. |
| Respiratory System | Respiratory Depression: A major risk, especially with dose escalation.[2] Sleep Apnea: Can cause or worsen central and obstructive sleep apnea.[8] | Ceiling Effect on Respiratory Depression: A key safety feature, making fatal overdose less likely than with full agonists.[8] | Respiratory Depression: High risk of severe respiratory depression, likely exceeding that of morphine. Sleep Apnea: High likelihood of inducing or exacerbating sleep-disordered breathing. |
Experimental Protocols
Detailed methodologies are crucial for the valid assessment of the long-term effects of opioid administration. Below are representative protocols for key experiments.
Preclinical Assessment of Opioid Tolerance and Dependence in Rodents
-
Objective: To evaluate the development of tolerance to the analgesic effects and the severity of physical dependence following chronic administration of an opioid.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Drug Administration:
-
Opioids (e.g., this compound, morphine) are administered via subcutaneous osmotic mini-pumps for a period of 7-14 days to ensure continuous exposure.
-
Control animals receive saline via mini-pumps.
-
-
Assessment of Analgesic Tolerance (Hot Plate Test):
-
Establish a baseline response latency by placing each rat on a hot plate maintained at 55°C and recording the time to a nociceptive response (e.g., hind paw lick, jump). A cut-off time (e.g., 45 seconds) is used to prevent tissue damage.
-
Administer an acute challenge dose of the opioid to drug-naive animals to determine the maximal possible effect (%MPE).
-
On specified days during the chronic infusion period, administer an acute challenge dose of the same opioid and measure the response latency.
-
Tolerance is indicated by a rightward shift in the dose-response curve or a decrease in the %MPE over time.
-
-
Assessment of Physical Dependence (Naloxone-Precipitated Withdrawal):
-
At the end of the chronic infusion period, administer the opioid antagonist naloxone (B1662785) (1-10 mg/kg, s.c.).
-
Immediately observe and score a range of withdrawal behaviors for 30-60 minutes. These behaviors include both somatic (e.g., wet-dog shakes, teeth chattering, ptosis) and affective signs.
-
A composite withdrawal score is calculated to quantify the severity of physical dependence.
-
Molecular Analysis of µ-Opioid Receptor Desensitization and Downregulation
-
Objective: To investigate the cellular mechanisms underlying opioid tolerance by examining changes in µ-opioid receptor signaling and density.
-
Methodology:
-
Tissue Preparation: Following chronic in vivo opioid administration, specific brain regions rich in µ-opioid receptors (e.g., periaqueductal gray, locus coeruleus) are dissected.
-
Receptor Binding Assays:
-
Prepare cell membrane fractions from the dissected brain tissue.
-
Conduct radioligand binding assays using a µ-opioid receptor-selective radioligand (e.g., [³H]DAMGO) to determine the receptor density (Bmax) and binding affinity (Kd).
-
A decrease in Bmax is indicative of receptor downregulation.
-
-
G-Protein Coupling ([³⁵S]GTPγS Binding Assay):
-
Incubate membrane preparations with the opioid agonist and [³⁵S]GTPγS, a non-hydrolyzable GTP analog.
-
The amount of [³⁵S]GTPγS binding is proportional to the degree of G-protein activation.
-
A decrease in agonist-stimulated [³⁵S]GTPγS binding indicates receptor desensitization or uncoupling from G-proteins.[11][12]
-
-
Western Blot Analysis:
-
Measure the protein levels of key signaling molecules involved in opioid tolerance, such as β-arrestin-2, G-protein-coupled receptor kinases (GRKs), and adenylyl cyclase.[11]
-
Changes in the expression of these proteins can provide insights into the adaptive cellular responses to chronic opioid exposure.
-
-
Clinical Trial Protocol for Chronic Opioid Therapy in Non-Cancer Pain
-
Objective: To assess the long-term efficacy and safety of an opioid analgesic in patients with chronic non-cancer pain.
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Selection: Patients with moderate to severe chronic non-cancer pain (e.g., osteoarthritis, chronic low back pain) who have had an inadequate response to non-opioid analgesics.[13]
-
Intervention:
-
Patients are randomized to receive either the investigational opioid or a placebo for a period of 12 months.
-
Doses are titrated to achieve optimal pain relief with minimal side effects.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline in pain intensity scores (e.g., using a Numeric Rating Scale).
-
Secondary Efficacy Endpoints: Improvements in physical functioning, quality of life, and sleep quality.
-
Safety and Tolerability Assessments:
-
Monitoring of adverse events, including constipation, nausea, and sedation.
-
Regular assessment for signs of opioid misuse, abuse, or addiction using standardized tools.
-
Evaluation of endocrine function (e.g., testosterone (B1683101) levels) and cognitive function at baseline and follow-up visits.[13]
-
-
Mandatory Visualizations
Caption: Mu-Opioid Receptor Signaling Pathway.
Caption: Preclinical Experimental Workflow.
References
- 1. Side effects of morphine - NHS [nhs.uk]
- 2. Morphine - Wikipedia [en.wikipedia.org]
- 3. Long term harms of opioids | Faculty of Pain Medicine [fpm.ac.uk]
- 4. Long term effects of oral sustained release morphine on neuropsychological performance in patients with chronic non-cancer pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. recoveryanswers.org [recoveryanswers.org]
- 6. Frontiers | Reconsidering the usefulness of long-term high-dose buprenorphine [frontiersin.org]
- 7. Impact Of Long-Term Buprenorphine Treatment On Adverse Health Care Outcomes In Medicaid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. Clinical profile and outcomes of opioid abuse gastroenteropathy: an underdiagnosed disease entity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Clinical Guidelines for the Use of Chronic Opioid Therapy in Chronic Noncancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
Cardiotoxicity of N-Phenethylnoroxymorphone: A Comparative Analysis with Other Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cardiotoxicity of the novel synthetic opioid N-Phenethylnoroxymorphone against established opioids such as morphine, fentanyl, and methadone. Due to the limited publicly available data on the cardiotoxicity of this compound, this comparison is based on the known cardiac effects of comparator opioids and outlines the standard experimental protocols required for a thorough evaluation.
Executive Summary
While this compound is recognized as a potent µ-opioid receptor (MOR) agonist with significant analgesic properties, its cardiovascular risk profile remains largely uncharacterized.[1] In contrast, several other opioids are known to exert significant, and sometimes life-threatening, effects on the cardiovascular system. Methadone is notably associated with QT interval prolongation and Torsades de Pointes (TdP), while fentanyl can induce severe bradycardia and myocardial depression, particularly in overdose scenarios.[2][3][4] Morphine also exhibits cardiodepressant effects.[5] This guide synthesizes the available data on these comparator opioids to provide a framework for the potential cardiotoxicity assessment of this compound.
Comparative Cardiotoxicity of Opioids
The following table summarizes the known cardiotoxic effects of selected opioids. Data for this compound is currently unavailable and represents a critical knowledge gap.
| Opioid | Primary Cardiotoxic Effects | Known Mechanisms |
| This compound | Data not available | Presumed µ-opioid receptor agonism; other off-target effects unknown. |
| Methadone | QT interval prolongation, Torsades de Pointes (TdP), stress cardiomyopathy.[6][2][3] | Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[7] |
| Fentanyl | Bradycardia, hypotension, myocardial depression, cardiogenic shock in overdose.[4][8][9] | Potent µ-opioid receptor agonism leading to centrally mediated sympatholysis and direct myocardial depressant effects.[10] |
| Morphine | Bradycardia, hypotension, histamine (B1213489) release-mediated vasodilation, cardiogenic shock in high doses.[5] | µ-opioid receptor agonism, histamine release.[9] |
| Oxycodone | Limited evidence of direct cardiotoxicity; often associated with cardiorespiratory depression in overdose. | Primarily µ-opioid receptor agonism. |
Experimental Protocols for Cardiotoxicity Assessment
A comprehensive evaluation of this compound's cardiotoxicity would necessitate a combination of in vitro and in vivo studies.
In Vitro Assays
These assays are crucial for early-stage screening and mechanistic investigation.[11][12][13]
-
hERG Channel Assay:
-
Objective: To assess the potential for QT prolongation and proarrhythmic risk.
-
Methodology: Patch-clamp electrophysiology on cells stably expressing the hERG channel (e.g., HEK293 cells). Cells are exposed to a range of concentrations of the test compound, and the inhibition of the hERG current is measured.
-
-
Cardiomyocyte Viability and Cytotoxicity Assays:
-
Objective: To determine direct cytotoxic effects on heart muscle cells.
-
Methodology: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are cultured and exposed to the test compound. Cell viability is assessed using assays such as the MTT assay (measuring mitochondrial activity) or by measuring the release of lactate (B86563) dehydrogenase (LDH) as an indicator of cell membrane damage.[11]
-
-
Mitochondrial Function Assays:
-
Objective: To evaluate effects on cellular energy production.
-
Methodology: Using hiPSC-CMs, changes in mitochondrial membrane potential can be measured using fluorescent dyes. Cellular ATP levels can also be quantified.[11]
-
-
Oxidative Stress Assays:
-
Objective: To measure the induction of reactive oxygen species (ROS).
-
Methodology: Intracellular ROS production in hiPSC-CMs is measured using fluorescent probes following exposure to the test compound.[11]
-
In Vivo Models
Animal models are essential for evaluating systemic cardiovascular effects.[14][15]
-
Rodent Models (Rat or Mouse):
-
Objective: To assess effects on blood pressure, heart rate, and cardiac function in a whole organism.
-
Methodology: Animals are administered escalating doses of the test compound. Cardiovascular parameters are monitored via telemetry or through terminal procedures including electrocardiography (ECG) and echocardiography. Histopathological examination of heart tissue is performed to identify any structural damage.[16]
-
-
Anesthetized Dog Model:
-
Objective: To provide a more translational model for human cardiovascular physiology.
-
Methodology: This model allows for more detailed hemodynamic and electrophysiological measurements, including left ventricular pressure and cardiac output, following drug administration.
-
Signaling Pathways in Opioid Cardiotoxicity
The cardiotoxic effects of opioids are mediated by a variety of signaling pathways, both on-target (opioid receptor-mediated) and off-target.
Caption: MOR-mediated cardiodepressant signaling pathway.
The diagram above illustrates the primary pathway for the cardiodepressant effects of potent MOR agonists like fentanyl. Activation of MORs in the central nervous system leads to reduced sympathetic outflow and increased vagal tone, resulting in bradycardia and hypotension. Direct effects on cardiomyocyte calcium handling can also contribute to reduced contractility.
Another critical off-target effect, particularly relevant for methadone, is the blockade of the hERG potassium channel, which is crucial for cardiac repolarization.
Caption: hERG channel blockade leading to Torsades de Pointes.
Proposed Experimental Workflow for this compound
A tiered approach is recommended for assessing the cardiotoxicity of this compound.
Caption: Tiered workflow for cardiotoxicity assessment.
Conclusion and Future Directions
The current body of evidence highlights significant cardiotoxic risks associated with several clinically used opioids, ranging from electrophysiological disturbances to profound hemodynamic depression. While this compound's potent MOR agonism suggests a potential for cardiodepressant effects similar to fentanyl and morphine, its full cardiovascular safety profile remains unknown. The lack of data, particularly concerning off-target effects such as hERG channel inhibition, precludes a definitive risk assessment.
Therefore, it is imperative that this compound undergoes rigorous cardiotoxicity evaluation following established preclinical testing paradigms. The experimental protocols and workflows outlined in this guide provide a comprehensive framework for such an investigation. The findings from these studies will be critical for understanding the clinical risk-benefit profile of this novel synthetic opioid.
References
- 1. Pharmacological Investigations of N-Substituent Variation in Morphine and Oxymorphone: Opioid Receptor Binding, Signaling and Antinociceptive Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A systematic review of the cardiotoxicity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This research is redefining how we think about fentanyl overdose | Cleveland Clinic Research [lerner.ccf.org]
- 5. researchgate.net [researchgate.net]
- 6. A systematic review of the cardiotoxicity of methadone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular Complications of Opioid Use: JACC State-of-the-Art Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Peripheral opioid receptor antagonism alleviates fentanyl-induced cardiorespiratory depression and is devoid of aversive behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 12. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Murine Models of Cardiotoxicity Due to Anticancer Drugs: Challenges and Opportunities for Clinical Translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Proper Disposal of N-Phenethylnoroxymorphone: A Guide for Laboratory Professionals
For Immediate Release – Researchers, scientists, and drug development professionals handling N-Phenethylnoroxymorphone must adhere to stringent disposal protocols to ensure laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this potent synthetic opioid analog.
This compound is a research chemical with significant biological activity.[1] While it is not currently a scheduled drug in the United States, its potent opioid receptor activity necessitates careful handling and disposal to prevent accidental exposure and environmental contamination.[2] The primary route of disposal for this and other potent non-scheduled research opioids should be through a licensed chemical waste disposal service.
Prioritizing Safety: The First Step
Before handling this compound, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS). The SDS for this compound from suppliers like Cayman Chemical indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS).[3] However, given its pharmacological properties, treating it with the caution appropriate for a potent opioid is a critical safety measure.
Quantitative Data Summary
For quick reference, the following table summarizes key chemical and safety information for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 4778-94-3 | [3] |
| Molecular Formula | C24H25NO4 | [3] |
| Molecular Weight | 391.5 g/mol | [3] |
| Appearance | White solid material | [2] |
| GHS Classification | Not classified as hazardous | [3] |
Step-by-Step Disposal Protocol
The recommended disposal procedure for this compound in a laboratory setting is as follows:
-
Consult the Safety Data Sheet (SDS): Always begin by reviewing the most current SDS provided by the manufacturer. Section 13 of the SDS will contain specific disposal considerations.[3]
-
Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Package for Disposal:
-
Place solid waste in a clearly labeled, sealed container.
-
For solutions, use a designated, leak-proof container. Do not pour down the drain.
-
-
Engage a Licensed Waste Disposal Vendor: The primary and recommended method for disposal is through a licensed hazardous waste or chemical waste disposal company. Your institution's EHS office will have established procedures for this.
-
On-Site Destruction (if permissible and equipped): In some cases, and only if allowed by institutional policy and local regulations, chemical destruction may be an option. This should only be performed by trained personnel in a controlled laboratory setting.
-
Documentation: Maintain meticulous records of the disposal process, including the quantity of material disposed of, the date, and the method of disposal.
Experimental Protocols
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential safety and logistical information. Always prioritize your institution's specific protocols and the guidance from your environmental health and safety department.
References
- 1. researchgate.net [researchgate.net]
- 2. nationalacademies.org [nationalacademies.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 5. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
